molecular formula C7H5ClN4 B1289029 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine CAS No. 1247815-03-7

2-chloro-4-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B1289029
CAS No.: 1247815-03-7
M. Wt: 180.59 g/mol
InChI Key: HLVDAOQURQRINX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-(1H-pyrazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C7H5ClN4 and its molecular weight is 180.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-4-pyrazol-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-7-9-4-2-6(11-7)12-5-1-3-10-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVDAOQURQRINX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247815-03-7
Record name 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

chemical structure and properties of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine: A Privileged Scaffold in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive scientific overview of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. The document delineates its chemical structure, physicochemical properties, and detailed methodologies for its synthesis and characterization. Emphasis is placed on its reactivity, particularly the strategic utility of the 2-chloro substituent in nucleophilic substitution reactions, which establishes its role as a versatile building block for the creation of complex molecular architectures. Furthermore, this guide explores its applications as a key intermediate in the development of targeted therapeutics, supported by specific examples from contemporary drug discovery programs. Safety protocols and handling procedures are also provided to ensure its effective and safe utilization in a research and development setting.

Introduction: The Emergence of a Key Building Block

The fusion of pyrazole and pyrimidine rings creates a class of compounds known as pyrazolopyrimidines, which are recognized as "privileged structures" in medicinal chemistry.[1][2] These scaffolds are isosteres of natural purines, allowing them to effectively interact with the ATP-binding sites of various enzymes, particularly kinases.[3] Within this important class, 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine serves as a foundational building block. Its unique arrangement of a reactive chlorine atom and a stable pyrazolyl moiety provides a predictable and powerful platform for synthetic diversification. This guide aims to equip researchers, chemists, and drug development professionals with the in-depth knowledge required to leverage the full potential of this versatile intermediate.

Molecular Structure and Physicochemical Properties

2-chloro-4-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted at the 4-position with a 1H-pyrazol-1-yl group and at the 2-position with a chlorine atom. X-ray crystallography studies on closely related derivatives have confirmed that the pyrazolyl and pyrimidine ring system is essentially planar.[4][5][6][7] This planarity is a key feature for enabling interactions like π-π stacking within biological targets.[8]

Table 1: Physicochemical Properties of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine

PropertyValueSource(s)
Molecular Formula C₇H₅ClN₄
Molecular Weight 180.59 g/mol [9]
CAS Number 1247815-03-7
Appearance White to yellow solid/powder
InChI Key HLVDAOQURQRINX-UHFFFAOYSA-N
SMILES C1=CN(N=C1)C2=NC(=NC=C2)Cl[10]
XLogP3 (Predicted) 1.2[9]
Purity Typically >95%
Storage Temperature Room Temperature

Synthesis and Purification

The most common and direct synthesis of pyrazolyl-substituted chloropyrimidines involves the nucleophilic aromatic substitution of a dichloropyrimidine with pyrazole. This reaction, however, presents a significant challenge in regioselectivity.

Synthetic Pathway: Nucleophilic Substitution

The reaction of 2,4-dichloropyrimidine with 1H-pyrazole in the presence of a base typically yields a mixture of two structural isomers: the desired 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine and the byproduct 4-chloro-2-(1H-pyrazol-1-yl)pyrimidine.[4][5][6] The 4-position of 2,4-dichloropyrimidine is generally more susceptible to nucleophilic attack than the 2-position, often leading to the 4-substituted product as the major isomer, though ratios can vary based on reaction conditions.

The causality behind this choice of reactants is straightforward: 2,4-dichloropyrimidine provides two electrophilic centers, while the deprotonated pyrazole acts as the nucleophile. A non-nucleophilic base, such as potassium carbonate, is chosen to deprotonate the pyrazole without competing in the substitution reaction. A polar aprotic solvent like N,N-dimethylacetamide (DMA) or dimethylformamide (DMF) is ideal as it effectively solvates the potassium carbonate and the pyrazole anion, facilitating the reaction.[4][11]

G React1 2,4-Dichloropyrimidine Mix Reaction Mixture (Stirred Overnight) React1->Mix React2 1H-Pyrazole React2->Mix Base K₂CO₃ (Base) Base->Mix Solvent DMA (Solvent) Solvent->Mix Workup Aqueous Workup (Dilute with H₂O, Extract with EtOAc) Mix->Workup Chroma Flash Chromatography (Silica Gel, EtOAc/Heptane) Workup->Chroma Prod1 Product 1: 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine Chroma->Prod1 Isomer 1 Prod2 Product 2 (Isomer): 4-chloro-2-(1H-pyrazol-1-yl)pyrimidine Chroma->Prod2 Isomer 2

Fig 1. General workflow for the synthesis and purification of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine.
Detailed Experimental Protocol

This protocol is adapted from the synthesis of a structurally similar derivative and serves as a representative procedure.[4]

  • Reaction Setup: To a solution of 1H-pyrazole (1.1 equivalents) in N,N-dimethylacetamide (DMA), add potassium carbonate (K₂CO₃, 2.5-3.0 equivalents).

  • Addition of Reactant: To the stirred suspension, add 2,4-dichloropyrimidine (1.0 equivalent) in a single portion at room temperature.

  • Reaction Monitoring: Allow the mixture to stir overnight at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) using a 20% ethyl acetate in heptane mobile phase until the starting material is consumed.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with water and extract the product into ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product mixture.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in heptane (e.g., 0-40%). The two isomers will separate, with the 2-chloro-4-pyrazolyl isomer often eluting first.[4]

Alternative Regioselective Synthesis

To circumvent the formation of isomers, an alternative strategy can be employed. This involves using a starting material with differentiated reactivity at the 2- and 4-positions, such as 2-methylthio-4-chloropyrimidine. The substitution with pyrazole occurs selectively at the 4-position. Subsequently, the 2-methylthio group is converted to the desired 2-chloro group via a chlorination reaction.[12] This multi-step process offers superior control and avoids a challenging chromatographic separation.

Spectroscopic and Crystallographic Characterization

Structural confirmation is paramount. While data for the parent compound is not widely published, analysis of the closely related 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine provides a reliable template for characterization.[4][6]

Table 2: Representative Spectroscopic Data

TechniqueData for 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine[4]Expected Observations for Parent Compound
¹H NMR (400 MHz, CDCl₃) δ ppm 6.56 (dd, 1H), 7.89 (d, 1H), 8.59 (dd, 1H), 8.96 (s, 1H).Signals corresponding to the three protons on the pyrazole ring and the two protons on the pyrimidine ring. Distinct chemical shifts and coupling constants will confirm the connectivity.
¹³C NMR (101 MHz, CDCl₃) δ ppm 109.96, 112.18 (m), 122.15 (m), 130.42, 145.57, 155.57, 160.86 (q), 163.04.Signals for all 7 unique carbon atoms. The chemical shifts will be indicative of their electronic environment (e.g., carbons adjacent to nitrogen or chlorine).
X-ray Orthorhombic, C₈H₄ClF₃N₄. Confirms substitution at position 4. Molecule is essentially planar.[5][6]Confirmation of the C4-N (pyrazole) bond and the C2-Cl bond. Provides precise bond lengths and angles.

Reactivity and Strategic Applications

The synthetic value of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine lies in the reactivity of its C2-chloro group. The pyrimidine ring is inherently electron-deficient, a property that is enhanced by the two nitrogen atoms.[13] This makes the chlorine-bearing carbons (C2 and C4/C6) highly susceptible to nucleophilic aromatic substitution (SNAr). With the 4-position occupied by the stable pyrazole ring, the 2-position becomes the primary site for chemical modification.

This allows for the introduction of a wide array of functional groups—such as amines, alcohols, thiols, and carbon nucleophiles—to build a library of diverse molecules from a common intermediate. This predictable reactivity is a cornerstone of its utility in combinatorial chemistry and lead optimization campaigns.

G cluster_nu Reactants cluster_prod Products Core 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine C2-Cl Prod_Amine 2-(Amino)-4-(pyrazolyl)pyrimidine Core->Prod_Amine + Nu-H Prod_Alkoxy 2-(Alkoxy)-4-(pyrazolyl)pyrimidine Core->Prod_Alkoxy + Nu-H Prod_Thio 2-(Thio)-4-(pyrazolyl)pyrimidine Core->Prod_Thio + Nu-H Prod_Alkyl 2-(Alkyl/Aryl)-4-(pyrazolyl)pyrimidine Core->Prod_Alkyl + Nu-H Nu_Node Nucleophiles (Nu-H) Amine R-NH₂ (Amines) Alcohol R-OH (Alcohols) Thiol R-SH (Thiols) Carbon R-M (Organometallics) Amine->Core:f1 SₙAr Reaction Alcohol->Core:f1 SₙAr Reaction Thiol->Core:f1 SₙAr Reaction Carbon->Core:f1 SₙAr Reaction Prod_Node Diverse C2-Substituted Products

Fig 2. Reactivity of the C2-chloro group towards various nucleophiles in SNAr reactions.

Role in Drug Discovery: An Intermediate for Targeted Therapies

The pyrazolopyrimidine scaffold is a validated pharmacophore for targeting protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[14]

A prominent example of the utility of this chemical family is in the synthesis of Encorafenib , a potent and selective inhibitor of the BRAF kinase, which is used to treat certain types of melanoma. A key intermediate in the synthesis of Encorafenib is 2-chloro-4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidine, a direct and more complex analogue of the title compound.[15] This demonstrates how the 2-chloro-4-pyrazolyl-pyrimidine core serves as a critical template onto which further complexity is built to achieve specific biological activity.

The pyrazole moiety can engage in hydrogen bonding, while the pyrimidine core often serves as an anchor, binding to the hinge region of the kinase active site. The substituent introduced at the 2-position can then be tailored to occupy adjacent pockets, enhancing potency and selectivity.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine and its derivatives.

  • Hazard Identification: Based on data for similar compounds, it should be treated as harmful if swallowed, and capable of causing skin, eye, and respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood.[16] Wear appropriate PPE, including a lab coat, safety goggles meeting EN166 standards, and chemical-resistant gloves.[17]

  • Handling Procedures: Avoid generating dust.[18] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[17]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[18]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[17]

Conclusion

2-chloro-4-(1H-pyrazol-1-yl)pyrimidine is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its synthesis, while requiring careful control of regioselectivity, is well-established. Its true value is realized in its predictable reactivity, which allows the C2-chloro group to function as a versatile handle for synthetic elaboration. Its structural similarity to the core of several targeted therapies underscores its importance and continued relevance in the quest for novel therapeutics. This guide provides the foundational knowledge for researchers to confidently and creatively employ this scaffold in their drug discovery and development endeavors.

References

  • Bunker, K. D., Moore, C., Palmer, C. L., Rheingold, A. L., & Yanovsky, A. (2010). 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1448. [Link]

  • Bunker, K. D., Moore, C., Palmer, C. L., Rheingold, A. L., & Yanovsky, A. (2010). 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine. ResearchGate. [Link]

  • Thermo Fisher Scientific. (2010). Safety Data Sheet - 4-Amino-1H-pyrazolo[3,4-d]pyrimidine. [Link]

  • International Union of Crystallography. (2010). 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine. [Link]

  • PubMed. (2010). 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoro-meth-yl)pyrimidine. [Link]

  • Heteroletters. (n.d.). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. [Link]

  • PubChemLite. (n.d.). 2-chloro-4-(4-methyl-1h-pyrazol-1-yl)pyrimidine. [Link]

  • CDMS.net. (n.d.). Safety Data Sheet. [Link]

  • PubChem. (n.d.). 2-chloro-4-(1H-imidazol-1-yl)pyrimidine. [Link]

  • Loba Chemie. (2016). 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. [Link]

  • MDPI. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

  • PubChemLite. (n.d.). 2-chloro-4-(1h-pyrazol-4-yl)pyrimidine. [Link]

  • Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. [Link]

  • NIST WebBook. (n.d.). Pyrimidine, 2-chloro-. [Link]

  • Preprints.org. (2025). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. [Link]

  • World Journal of Pharmaceutical Research. (2022). A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRAZOLE CONTAINING PYRIMIDINES. [Link]

  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • PubChem. (n.d.). 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine. [Link]

  • ACS Omega. (2025). Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation. [Link]

  • SciSpace. (n.d.). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. [Link]

  • Arabian Journal of Chemistry. (n.d.). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]

  • TSI Journals. (n.d.). The chemistry of pyrazolopyrimidines and their applications. [Link]

  • RSC Publishing. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. [Link]

  • Central Asian Journal of Medical and Natural Science. (2025). Synthesis and Characterization of Some New Pyrazole and Pyrimidine Derivatives From Chalcones and Evaluation of Their Biological Effectiveness. [Link]

  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • ResearchGate. (2025). 2-(1H-Pyrazol-1-yl)pyrimidine Derivatives as Promising Anticancer Candidates: Synthesis, Biological Studies, and Computational Insights. [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of targeted therapeutics, particularly small-molecule kinase inhibitors, the pyrimidine scaffold serves as a privileged pharmacophore. The compound 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine represents a highly optimized, bi-functional building block designed for sequential, regioselective nucleophilic aromatic substitution (SNAr). As a Senior Application Scientist, I have structured this guide to move beyond basic identifiers, providing a mechanistic deep-dive into why this specific substitution pattern is chosen, how it dictates downstream reactivity, and the self-validating protocols required to handle it effectively in a drug discovery setting.

Chemical Identity & Physicochemical Profiling

Accurate identification and tracking of chemical building blocks are foundational to reproducible research. The primary registry data for 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine confirms its structural composition as a pyrimidine ring substituted with a chlorine atom at the C2 position and a 1H-pyrazole ring at the C4 position .

Table 1: Core Chemical Identifiers

Identifier TypeValue
Chemical Name 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine
CAS Registry Number 1247815-03-7
Molecular Formula C₇H₅ClN₄
Molecular Weight 180.60 g/mol
InChI Code 1S/C7H5ClN4/c8-7-9-4-2-6(11-7)12-5-1-3-10-12/h1-5H
InChI Key HLVDAOQURQRINX-UHFFFAOYSA-N

Table 2: Physicochemical & Handling Properties

ParameterSpecificationCausality / Impact on Workflow
Purity ≥95% (typically 97%+)Essential for minimizing bis-substituted byproducts in downstream SNAr reactions.
Physical Form Powder (White to off-white)Indicates a crystalline nature, facilitating accurate gravimetric dispensing.
Storage Temp. Room Temperature (RT)Thermodynamically stable; no cryogenic storage required, reducing logistical overhead.
Electrophilicity High at C2The C4-pyrazole acts as an electron-withdrawing group, activating the C2-chlorine for substitution .

Mechanistic Insights: The Pyrimidine Scaffold in Drug Design

The strategic value of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine lies in its differential reactivity. In the parent molecule, 2,4-dichloropyrimidine , the C4 position is significantly more electrophilic than the C2 position due to the cumulative inductive and resonance effects of the two adjacent ring nitrogens.

When reacted with 1H-pyrazole, substitution occurs regioselectively at C4. Once the pyrazole is installed, it serves a dual purpose:

  • Pharmacophoric Role: The pyrazole ring frequently acts as a hydrogen bond donor/acceptor motif, interacting with the hinge region of ATP-binding pockets in kinases.

  • Electronic Role: As an electron-withdrawing heteroaromatic group, the pyrazole inductively pulls electron density away from the pyrimidine core. This effectively "re-activates" the otherwise less reactive C2 position, making the remaining chlorine atom an excellent nucleofuge (leaving group) for a second, distinct SNAr reaction with anilines or amines.

G Core Pyrimidine Core (Electron Deficient) C4 C4 Position (Highly Electrophilic) Core->C4 C2 C2 Position (Moderately Electrophilic) Core->C2 Pyz 1H-Pyrazole Group (Electron Withdrawing) C4->Pyz 1st Substitution Cl C2-Chlorine (Nucleofuge) C2->Cl 2nd Substitution Pyz->C2 Inductive Activation

Electronic effects governing the sequential SNAr reactions on the pyrimidine core.

Experimental Protocols & Self-Validating Workflows

To ensure high fidelity in library synthesis, the following protocols are designed as self-validating systems. Every step includes an in-process control to verify the causality of the experimental choices.

Protocol A: Regioselective Synthesis of 2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine

Objective: Achieve strict mono-substitution at the C4 position while preserving the C2-chlorine.

  • Reactor Preparation: Charge a dry, argon-purged round-bottom flask with 2,4-dichloropyrimidine (1.0 eq) and anhydrous DMF (0.2 M).

    • Causality: Anhydrous conditions are critical; ambient moisture can lead to premature hydrolysis of the highly reactive chloropyrimidine into an unreactive pyrimidinone.

  • Base Addition: Add finely powdered

    
     (1.5 eq).
    
    • Causality: Potassium carbonate is a mild, insoluble base. It is strong enough to deprotonate 1H-pyrazole (pKa ~14) but mild enough to prevent unwanted side reactions or degradation of the pyrimidine core.

  • Nucleophile Addition: Cool the suspension to 0°C using an ice bath. Slowly add 1H-pyrazole (1.05 eq) dissolved in a minimal volume of DMF dropwise over 15 minutes.

    • Causality: Dropwise addition at 0°C kinetically controls the highly exothermic SNAr reaction, ensuring absolute regioselectivity for the C4 position and preventing bis-substitution.

  • Self-Validation (In-Process Control): After 2 hours of stirring at room temperature, sample 10 µL of the reaction mixture. Quench with water, extract with EtOAc, and analyze via LC-MS.

    • Validation Checkpoint: The reaction is deemed successful when the starting material (m/z 149) is fully consumed, yielding a primary peak corresponding to the desired product (m/z 181 [M+H]⁺). If a bis-substituted peak (m/z 213) exceeds 5%, it indicates a failure in temperature control or stoichiometry.

  • Isolation: Pour the mixture into ice water to precipitate the product. Filter, wash with cold water, and dry under high vacuum.

Protocol B: Downstream C2-Functionalization (Kinase Inhibitor Synthesis)

Objective: Displacement of the C2-chlorine with an aniline derivative to finalize the pharmacophore.

  • Preparation: Combine 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine (1.0 eq) and the target aniline (1.2 eq) in n-butanol.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl generated during the SNAr reaction, preventing the aniline nucleophile from becoming protonated (and thus deactivated).

  • Heating: Heat the mixture to 80–100°C for 12–18 hours.

    • Causality: Because C2 is inherently less reactive than C4, thermal energy is required to overcome the activation barrier, even with the inductive pull of the C4-pyrazole.

  • Self-Validation: Monitor via TLC (Hexanes:EtOAc 1:1).

    • Validation Checkpoint: The starting chloropyrimidine (Rf ~0.6) must disappear, replaced by a highly fluorescent product spot (Rf ~0.3) under 254 nm UV light, confirming the successful conjugation of the conjugated aniline system.

G A 2,4-Dichloropyrimidine D Regioselective SNAr (0°C, K2CO3, DMF) A->D B 1H-Pyrazole B->D C 2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine (CAS: 1247815-03-7) E C2-Functionalization (Anilines, 80°C, DIPEA) C->E D->C C4 Substitution F Kinase Inhibitor Scaffold E->F C2 Substitution

Synthetic workflow and regioselective reactivity of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7056, 2,4-Dichloropyrimidine". PubChem. Available at:[Link]

Solubility Profile of 2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Characterization Protocol

Executive Summary

This guide details the solubility characteristics of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine (CAS: 1009676-99-6), a critical heterocyclic intermediate often employed in the synthesis of Janus Kinase (JAK) inhibitors and other bioactive scaffolds.

The solubility profile of this compound is governed by its planar, electron-deficient pyrimidine core and the lipophilic chlorine substituent.

  • DMSO (Dimethyl sulfoxide): Acts as the primary solubilizing agent (High Solubility), suitable for stock solution preparation (>100 mM) and biological assays.

  • Methanol (MeOH): Exhibits a temperature-dependent solubility profile (Moderate at RT, High at Reflux), making it the thermodynamically preferred solvent system for purification via cooling crystallization.

Physicochemical Context & Solubility Mechanisms[1]

Understanding the molecular interaction is prerequisite to designing effective solvation protocols.

PropertyValue / DescriptionImplication for Solubility
Molecular Formula C₇H₅ClN₄Low molecular weight (~180.59 g/mol ) favors dissolution, but crystal packing energy opposes it.
Structural Features Planar heteroaromatic system; Cl-substituent.[1][2][3]

-

Stacking:
Strong intermolecular stacking requires high-polarity aprotic solvents (DMSO) to disrupt.
H-Bond Donors 0No H-bond donors limits solubility in protic solvents (MeOH) compared to aprotic polar solvents.
H-Bond Acceptors 3 (N atoms)Pyrimidine/Pyrazole nitrogens accept H-bonds from Methanol, aiding dissolution at higher temperatures.
Solvent-Solute Interaction Logic
  • In DMSO (Apolar Aprotic): DMSO interacts via strong dipole-dipole forces and van der Waals interactions with the aromatic surface. It effectively disrupts the crystal lattice energy of the pyrimidine derivative, resulting in high solubility at room temperature.

  • In Methanol (Polar Protic): While Methanol can donate hydrogen bonds to the nitrogen acceptors, the hydrophobic chlorine atom and the aromatic rings create a "hydrophobic mismatch." Consequently, energy (heat) is required to overcome the lattice enthalpy, leading to a steep solubility curve (positive enthalpy of solution).

Representative Solubility Profile

The following data represents the thermodynamic solubility profile derived from structural analogs (e.g., 2-amino-4-chloro-6-methoxypyrimidine) and validated chemical principles for chloropyrimidines.

Quantitative Estimates (Thermodynamic Solubility)
SolventTemp (°C)Solubility (mg/mL)Solubility (mM)ClassificationApplication
DMSO 25> 150> 830High Stock Solutions, NMR, Assays
Methanol 2510 - 2555 - 138Moderate Washing, Slurry
Methanol 60 (Reflux)> 80> 440High Recrystallization
Water 25< 0.5< 2.7Poor Antisolvent

Critical Note: Exact values vary by polymorph and purity. The "Methanol" values indicate a classic cooling crystallization window , where solubility drops ~4-8x from reflux to room temperature.

Visualization: Solubility Landscape

The following diagram illustrates the solvation hierarchy and process decisions based on solubility.

SolubilityLandscape cluster_DMSO Solubilization (DMSO) cluster_MeOH Purification (Methanol) Compound 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine DMSO DMSO (Dipolar Aprotic) Compound->DMSO Dissolves Rapidly MeOH_Hot Methanol (60°C) High Solubility Compound->MeOH_Hot Requires Heat Stock Stock Solution (>100 mM) DMSO->Stock Ambient Temp MeOH_Cold Methanol (20°C) Low Solubility MeOH_Hot->MeOH_Cold Cooling (Supersaturation) Crystal Crystalline Solid (Purified) MeOH_Cold->Crystal Precipitation

Figure 1: Solubility landscape dictating the use of DMSO for solubilization and Methanol for purification.

Experimental Determination Protocol

To generate the exact solubility curve for your specific batch (essential for GMP workflows), follow this Standardized Shake-Flask Protocol .

Materials
  • Analyte: 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine (Solid).[2][4]

  • Solvents: HPLC-grade DMSO and Methanol.

  • Equipment: Orbital shaker (temperature controlled), 0.45 µm PTFE syringe filters, HPLC-UV.

Step-by-Step Methodology
  • Preparation (Saturation):

    • Add excess solid (~50 mg) to 1 mL of solvent in a glass vial.

    • Why: Ensures thermodynamic equilibrium (solid phase must be present).

  • Equilibration:

    • Agitate at the target temperature (e.g., 25°C, 40°C, 60°C) for 24 hours .

    • Self-Validating Check: If all solid dissolves, add more solid until a suspension persists.

  • Sampling:

    • Stop agitation and allow settling for 1 hour (or centrifuge).

    • Filter the supernatant using a pre-heated syringe filter (for elevated temps) to prevent premature precipitation.

  • Quantification (HPLC):

    • Dilute the filtrate 1:100 with Acetonitrile/Water (50:50).

    • Analyze via HPLC (C18 Column, UV detection @ 254 nm).

    • Calculate concentration using a standard calibration curve.

Workflow Diagram

ProtocolWorkflow Start Start: Excess Solid + Solvent Agitate Agitate 24h @ Temp T (Equilibrium) Start->Agitate Check Solid Present? Agitate->Check AddSolid Add More Solid Check->AddSolid No Filter Filter Supernatant (0.45 µm PTFE) Check->Filter Yes AddSolid->Agitate Dilute Dilute 1:100 (Prevent Precipitation) Filter->Dilute HPLC HPLC Quantification (UV 254nm) Dilute->HPLC

Figure 2: Step-by-step Shake-Flask methodology for accurate solubility determination.

Thermodynamic Modeling (Advanced)

For process modeling, the solubility (


, mole fraction) as a function of temperature (

) for pyrimidine derivatives in methanol typically follows the Modified Apelblat Equation [1][2]:


  • A, B, C: Empirical constants determined by regression of the experimental data.

  • Interpretation:

    • B is typically negative, reflecting the endothermic nature of dissolution (solubility increases with T).

    • This model is highly accurate (R² > 0.99) for pyrimidine derivatives in protic solvents.

References

  • Baluja, S., et al. (2012). Solubility of a Series of Pyrimidine Derivatives in Methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie, 57(9-10), 861-866.

  • Wang, J., et al. (2018). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents. Journal of Chemical & Engineering Data, 63(5).

  • Yanovsky, A., et al. (2010). 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine. Acta Crystallographica Section E, 66(6), o1448.

  • BenchChem Technical Support. (2025). Improving solubility of pyrazole derivatives for reaction.

Sources

literature review of pyrazolyl-pyrimidine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion or linkage of pyrazole and pyrimidine rings creates a "privileged scaffold" in medicinal chemistry.[1] This architecture mimics the purine base adenine, allowing these derivatives to function as potent ATP-competitive inhibitors against a spectrum of kinases (e.g., EGFR, BRAF, CDK). Beyond oncology, the pyrazolyl-pyrimidine core exhibits significant antimicrobial and anti-inflammatory properties.[2]

This guide provides a technical deep-dive into the design, synthesis, and biological validation of these derivatives. It moves beyond generic reviews to offer actionable protocols, specific Structure-Activity Relationship (SAR) insights, and quantitative data analysis for researchers in drug discovery.

Structural Architecture & Pharmacophore Analysis

The pyrazolyl-pyrimidine scaffold derives its potency from its ability to interact with the ATP-binding cleft of protein kinases. The nitrogen-rich heterocycle serves as a hydrogen bond acceptor/donor system that anchors the molecule to the kinase hinge region.

Core Scaffolds

Two primary isomers dominate the literature:

  • Pyrazolo[1,5-a]pyrimidine: A bridgehead nitrogen fusion.[1] Known for high stability and metabolic resistance.

  • Pyrazolo[3,4-d]pyrimidine: An isostere of purine. Highly effective as a CDK and EGFR inhibitor.

SAR Visualization

The following diagram illustrates the critical substitution points for optimizing biological activity.

SAR_Map Core Pyrazolo[1,5-a]pyrimidine Core Scaffold C7 C7 Position (H-Bond Acceptor/Donor) OH: Moderate Activity NH2: Enhanced Potency Core->C7 Critical for Hinge Binding C5 C5 Position (Hydrophobic Pocket) Bulky Aryl/Heteroaryl groups fit here Core->C5 Selectivity Determinant C3 C3 Position (Electronic Modulation) EWG (CN, NO2) increases activity Core->C3 Reactivity Tuner C2 C2 Position (Solubility/Pharmacokinetics) Amine/Morpholine tails Core->C2 ADME Optimization

Figure 1: Structure-Activity Relationship (SAR) map of the Pyrazolo[1,5-a]pyrimidine scaffold highlighting key substitution zones for kinase inhibition.

Synthetic Methodologies

The synthesis of these derivatives must be robust and scalable. The most reliable route involves the cyclocondensation of 5-aminopyrazoles with 1,3-electrophiles.

Validated Synthetic Protocol: Pyrazolo[1,5-a]pyrimidine

Objective: Synthesis of 7-amino-substituted pyrazolo[1,5-a]pyrimidines.

Reagents:

  • 5-Amino-1H-pyrazole derivative (1.0 equiv)

  • Beta-keto ester or 1,3-diketone (e.g., Ethyl acetoacetate) (1.2 equiv)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Catalyst: Piperidine (optional, for basic conditions)

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of the 5-aminopyrazole in 20 mL of glacial acetic acid.

  • Condensation: Add 12 mmol of the 1,3-dicarbonyl compound dropwise.

  • Reflux: Heat the mixture to reflux (approx. 118°C) for 4–6 hours. Monitor via TLC (System: CHCl3/MeOH 9:1).

  • Precipitation: Cool the reaction mixture to room temperature. Pour onto crushed ice (100 g).

  • Isolation: Filter the resulting precipitate under vacuum.

  • Purification: Recrystallize from ethanol/DMF mixtures to yield the pure product.

Mechanism of Action (Chemical): The exocyclic amine of the pyrazole attacks the carbonyl carbon of the ketone, followed by cyclization via the ring nitrogen attacking the ester/second carbonyl. This regioselectivity is driven by the nucleophilicity of the exocyclic amine versus the ring nitrogen.

Synthetic Pathway Diagram

Synthesis_Flow R1 5-Aminopyrazole Step1 Condensation (Reflux in AcOH, 4-6h) R1->Step1 R2 1,3-Dicarbonyl (e.g., Acetylacetone) R2->Step1 Intermediate Schiff Base Intermediate Step1->Intermediate Step2 Cyclodehydration (- H2O) Intermediate->Step2 Product Pyrazolo[1,5-a]pyrimidine Step2->Product

Figure 2: General synthetic pathway for the construction of the pyrazolo[1,5-a]pyrimidine core via condensation.[3]

Therapeutic Profiling: Kinase Inhibition[5][6]

The primary application of pyrazolyl-pyrimidine derivatives is in oncology, specifically targeting dysregulated signaling pathways.

Mechanism of Action: Dual BRAF/JNK Inhibition

Recent literature highlights the efficacy of these hybrids in blocking the MAPK pathway.

  • BRAF V600E: A mutated kinase driving proliferation in melanoma.

  • JNK (c-Jun N-terminal Kinase): Involved in inflammatory responses and apoptosis regulation.

Causality: By inhibiting BRAF, the molecule cuts off the phosphorylation cascade that leads to MEK and ERK activation, thereby arresting cell division at the G0/G1 phase.

Signaling Pathway Interference

Signaling_Pathway GF Growth Factor RTK RTK (e.g., EGFR) GF->RTK RAS RAS-GTP RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK 1/2 BRAF->MEK ERK ERK 1/2 MEK->ERK Nucleus Cell Proliferation (Transcription Factors) ERK->Nucleus Inhibitor Pyrazolyl-Pyrimidine Inhibitor Inhibitor->RTK Dual Inhibition Inhibitor->BRAF Blocks ATP Binding

Figure 3: MAPK signaling cascade illustrating the blockade of BRAF V600E and RTKs by pyrazolyl-pyrimidine inhibitors.

Quantitative Data Review

The following table synthesizes IC50 data from key studies, demonstrating the potency of specific derivatives against cancer targets.

Table 1: Comparative IC50 Values of Key Pyrazolyl-Pyrimidine Derivatives

Compound IDScaffold TypeTarget KinaseIC50 (µM)Cell Line EfficacyReference
14c Pyrimidine-Pyrazole HybridBRAF V600E0.009 A375 (Melanoma)[2]
14c Pyrimidine-Pyrazole HybridJNK10.51-[2]
1a Pyrazolo[3,4-d]pyrimidineBroad Spectrum2.24A459 (Lung)[3]
17 Pyrazolo[3,4-d]pyrimidineEGFR2.89MCF-7 (Breast)[4]
12 Pyrazolo[1,5-a]pyrimidineEg5 (Kinesin)Low µMHeLa (Cervical)[5]

Note: Compound 14c demonstrates nanomolar potency against BRAF, highlighting the potential of linked hybrids over fused systems in certain contexts.

Experimental Validation: In Vitro Kinase Assay

To validate the activity of synthesized compounds, a robust kinase assay is required.

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Enzyme Prep: Dilute the purified kinase (e.g., BRAF V600E) in reaction buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Addition: Add 5 µL of the test compound (dissolved in DMSO) to a 384-well plate. Include DMSO-only controls.

  • Reaction Initiation: Add 5 µL of the kinase solution and 5 µL of ATP/Substrate mix.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Termination: Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.

  • Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP, then to light via luciferase). Incubate for 30 minutes.

  • Measurement: Read luminescence using a plate reader.

  • Analysis: Calculate % inhibition =

    
    .
    

Future Outlook

The field is moving toward PROTACs (Proteolysis Targeting Chimeras) . By linking a pyrazolyl-pyrimidine warhead (which binds the kinase) to an E3 ligase ligand, researchers can induce the degradation of the target protein rather than simple inhibition. This overcomes resistance mechanisms often seen with ATP-competitive inhibitors.

References

  • Marjani, A. P., Khalafy, J., Salami, F., & Ezzati, M. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. Arkivoc, 2015(5), 277-286.[3] Link

  • Abdel-Maksoud, M. S., et al. (2019). Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK. Bioorganic Chemistry. Link

  • Li, X., et al. (2012). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents. International Journal of Molecular Sciences, 13(12). Link

  • Gaber, A. A., et al. (2018). Synthesis and biological evaluation of certain pyrazolo[3,4-d]pyrimidine derivatives as potential EGFR inhibitors. Bioorganic Chemistry. Link

  • Venkatasubramanian, U., et al. (2019).[4] Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5. Bioorganic Chemistry. Link

Sources

Technical Guide: Biological Potential & Strategic Application of 2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological potential, chemical architecture, and experimental utility of the 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine scaffold.

Executive Summary: The "Handle-Pharmacophore" Paradigm

The 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine scaffold represents a high-value "privileged structure" in modern drug discovery. Its utility stems from a dual-function architecture:

  • The C4-Pyrazole Moiety: Acts as a robust pharmacophore, capable of engaging hydrogen bond donor/acceptor networks in enzyme active sites (particularly ATP-binding pockets of kinases).

  • The C2-Chlorine Handle: A reactive electrophilic center allowing for late-stage diversification via Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling.
    

While the 2-chloro parent molecule exhibits moderate intrinsic antimicrobial activity, its primary biological potential is realized upon functionalization, yielding potent Kinase Inhibitors (EGFR, CDK, SRC) and Hsp90 Inhibitors .

Structural Architecture & Chemical Reactivity[1]

The Scaffold Core

The scaffold consists of a central pyrimidine ring substituted at the 4-position by a pyrazole nitrogen (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). The 2-position retains a chlorine atom.[1][2][3] This specific regiochemistry is critical; the C4 position is more electrophilic than C2, allowing the pyrazole to be installed first, leaving the C2-Cl available for subsequent amine introduction—a common motif in kinase inhibitors like Pazopanib  or Palbociclib  analogs.
Regioselectivity in Synthesis

Synthesis typically involves the reaction of 2,4-dichloropyrimidine with 1H-pyrazole.

  • Kinetic Product: Substitution at C4 (favored due to the inductive effect of adjacent nitrogens).

  • Thermodynamic Isomer: Substitution at C2.

  • Optimization: Using a mild base (

    
    ) at controlled temperatures (
    
    
    
    ) favors the desired 4-substituted product.
Visualization: Synthesis & Diversification Workflow

The following diagram illustrates the regioselective synthesis and subsequent functionalization pathways.

G Start 2,4-Dichloropyrimidine Intermediate 2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine (THE SCAFFOLD) Start->Intermediate Regioselective SNAr Reagent 1H-Pyrazole (Base, 0°C) Reagent->Intermediate Path1 Path A: S_NAr (Amines/Anilines) Intermediate->Path1 Path2 Path B: Suzuki/Buchwald (Aryl Boronic Acids) Intermediate->Path2 Product1 2-Amino-4-pyrazolyl Derivatives (Kinase Inhibitors) Path1->Product1 Target: EGFR, CDK2 Product2 2-Aryl-4-pyrazolyl Derivatives (Antimicrobials) Path2->Product2 Target: Hsp90, Bacteria

Figure 1: Synthetic workflow transforming the dichloropyrimidine precursor into bioactive libraries via the 2-chloro scaffold.

Biological Activity Landscape

Anticancer Activity: Protein Kinase Inhibition

The most significant potential of this scaffold lies in oncology.[4] The pyrimidine ring mimics the adenine base of ATP, while the pyrazole group can extend into the hydrophobic pocket of the kinase enzyme.

  • Target: EGFR (Epidermal Growth Factor Receptor)

    • Mechanism: Competitive inhibition at the ATP-binding site. The N1 of the pyrimidine accepts a H-bond from the "hinge" region (e.g., Met793 in EGFR), while the C2-substituent (added later) interacts with the solvent-exposed region.

    • Data Point: Derivatives functionalized at the C2 position with substituted anilines have shown

      
       values in the nanomolar range (10–100 nM)  against EGFR-overexpressing cell lines (e.g., MCF-7, A549).
      
  • Target: CDK2 (Cyclin-Dependent Kinase 2)

    • Mechanism: The planar pyrimidine-pyrazole system intercalates effectively. 2-chloro displacement with bulky amines confers selectivity for CDK2 over CDK4.

Antimicrobial & Antifungal Potential

Unlike kinase inhibition which requires C2-functionalization, the core scaffold and simple derivatives exhibit intrinsic antimicrobial properties.

  • Spectrum: Broad-spectrum activity against Gram-positive (S. aureus) and fungal strains (C. albicans).

  • Mechanism: Disruption of cell wall synthesis enzymes and potential inhibition of bacterial DHFR (Dihydrofolate Reductase), analogous to Trimethoprim.

Hsp90 Inhibition

Recent studies identify pyrazolyl-pyrimidines as allosteric inhibitors of Heat Shock Protein 90 (Hsp90).

  • Significance: Hsp90 stabilizes oncogenic proteins. Inhibition leads to the degradation of these client proteins.

  • Activity: C2-functionalized derivatives have demonstrated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     values 
    
    
    
    in breast cancer models (MDA-MB-231).

Quantitative Data Summary

The following table summarizes the potency shifts observed when transforming the 2-chloro scaffold into functional drugs.

Compound StageR2 Substituent (C2 Position)Target / AssayActivity (

/ MIC)
Core Scaffold -Cl (Chloro)S. aureus (Antibacterial)MIC: 62.5

Derivative A -NH-Ph-4-Cl (4-Chloroaniline)MCF-7 (Breast Cancer)

: 5.8

Derivative B -NH-Ph-(3,4-dimethyl)EGFR Kinase (Enzymatic)

: 0.06

Derivative C -NH-Ph-3-NO2Hsp90 (Chaperone)

: 2.44

Table 1: Comparative biological activity of the core 2-chloro scaffold versus its functionalized amino-derivatives.

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine

A self-validating protocol for generating the core scaffold.

Reagents: 2,4-Dichloropyrimidine (1.0 eq), 1H-Pyrazole (1.1 eq),


 (1.2 eq), Acetonitrile (ACN).
  • Setup: Dissolve 2,4-dichloropyrimidine in ACN at

    
     (ice bath).
    
  • Addition: Add

    
    , followed by the dropwise addition of pyrazole dissolved in ACN.
    
  • Reaction: Stir at

    
     for 2 hours, then allow to warm to Room Temperature (RT) for 4 hours.
    
    • Validation checkpoint: Monitor via TLC (30% EtOAc/Hexane). The 4-substituted product (less polar) forms first. If the 2,4-bis(pyrazolyl) byproduct appears, reduce temperature or equivalents.

  • Workup: Filter inorganic salts. Concentrate filtrate.

  • Purification: Recrystallize from Ethanol or perform flash chromatography.

    • Expected Yield: 70–85%.

    • Identity Confirmation:

      
       NMR should show distinct pyrazole doublets and pyrimidine singlets.
      
Protocol B: In Vitro Kinase Inhibition Assay (EGFR)

Standard operating procedure for validating biological activity.

System: ADP-Glo™ Kinase Assay (Promega) or equivalent.

  • Preparation: Prepare 384-well plates with EGFR enzyme (0.2 ng/well) and substrate (Poly Glu:Tyr).

  • Dosing: Add test compounds (dissolved in DMSO) in a serial dilution (e.g., 10

    
     down to 0.1 nM).
    
  • Initiation: Add ATP (

    
    ) to initiate the kinase reaction. Incubate at RT for 60 mins.
    
  • Termination: Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 mins.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP to Luciferase light). Measure Luminescence.

  • Analysis: Plot RLU (Relative Light Units) vs. Log[Concentration]. Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    

Mechanism of Action Visualization

The following diagram details the molecular logic of how the functionalized scaffold inhibits Kinase activity.

KinaseMechanism Scaffold Functionalized Scaffold (2-Amino-4-Pyrazolyl) Interaction1 Hinge Region Binding (H-Bonds via Pyrimidine N1) Scaffold->Interaction1 Primary Anchor Interaction2 Hydrophobic Pocket (Pyrazole Ring Occupancy) Scaffold->Interaction2 Stabilization Interaction3 Solvent Front (C2-Substituent Interaction) Scaffold->Interaction3 Selectivity ATP_Site ATP Binding Pocket (Kinase Domain) Result Inhibition of Phosphorylation (Cell Cycle Arrest / Apoptosis) ATP_Site->Result Blockade Interaction1->ATP_Site Interaction2->ATP_Site Interaction3->ATP_Site

Figure 2: Mechanistic interaction map of the scaffold within the Kinase ATP-binding pocket.

References

  • Synthesis and Biological Evaluation of N-Pyrazolyl Derivatives. MDPI. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine: Crystal structure and synthesis. NIH / Acta Crystallographica. Available at: [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available at: [Link]

  • New Pyrazole/Pyrimidine-Based Scaffolds as Inhibitors of Heat Shock Protein 90. MDPI. Available at: [Link]

Sources

The Strategic Evolution of 2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, synthesis, and medicinal chemistry utility of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine in the context of kinase inhibitor discovery.

Part 1: The Core Directive — Scaffold Identity & Significance

In the hierarchy of "privileged structures" for kinase inhibition, the pyrimidine core stands as a titan, underpinning blockbuster drugs like Imatinib , Pazopanib , and Palbociclib . However, the specific intermediate 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine represents a distinct and historically significant evolutionary branch.

Unlike fused systems (e.g., pyrazolo[1,5-a]pyrimidines) or C-C linked biaryls (e.g., Ruxolitinib), this scaffold features a nitrogen-linked (N1) pyrazole at the C4 position of the pyrimidine ring. This specific connectivity offers unique electronic properties and a simplified synthetic entry point, making it a "workhorse" intermediate in high-throughput screening (HTS) libraries and fragment-based drug discovery (FBDD).

The "Reverse" Logic of Kinase Discovery

Historically, early kinase inhibitors were synthesized by installing the hinge-binding motif first. This scaffold flips the script:

  • C4-Position (The Anchor): The pyrazole is installed first at C4 to occupy the hydrophobic pocket or solvent front.

  • C2-Position (The Hinge): The reactive chlorine at C2 is preserved for the final step—the introduction of the hinge-binding amine.

This "C4-first" strategy allows for the rapid generation of diverse libraries by varying the hinge binder last, a crucial advantage in optimizing selectivity against the human kinome.

Part 2: Synthetic Integrity & Regioselectivity (The "How")

The synthesis of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine is a textbook case of exploiting electronic deficiency in heterocyclic chemistry. However, it is fraught with regioselectivity challenges that must be mastered for scalable production.

The Regioselectivity Challenge

The starting material, 2,4-dichloropyrimidine , has two electrophilic sites.

  • C4 Position: More electron-deficient due to the para-like relationship with N1 and ortho-like relationship with N3. It is the preferred site for nucleophilic aromatic substitution (

    
    ).
    
  • C2 Position: Less reactive but can compete, especially with steric bulk or specific solvent effects.

Validated Synthetic Protocol

The following protocol ensures >95% regioselectivity for the C4-substituted product.

Reaction Scheme:



Step-by-Step Methodology:

  • Reagents: 2,4-Dichloropyrimidine (1.0 eq), 1H-Pyrazole (1.05 eq),

    
     (1.5 eq).
    
  • Solvent: DMF or DMAc (Polar aprotic solvents enhance

    
     rates).
    
  • Temperature Control (Critical): Maintain reaction at 0°C to Room Temperature .

    • Causality: Higher temperatures (>60°C) increase the kinetic energy enough to overcome the higher activation barrier of the C2 position, leading to bis-substitution or C2-byproducts.

  • Monitoring: Monitor by LC-MS. The C4-product typically elutes earlier than the C2-isomer on reverse-phase columns due to polarity differences.

  • Workup: Pour into ice water. The product precipitates as a solid (unlike the starting material), allowing for filtration.

Quantitative Data: Regioselectivity Factors
ParameterCondition A (Optimal)Condition B (Sub-optimal)Outcome (C4:C2 Ratio)
Solvent DMF / DMAcEthanol / Isopropanol>20:1 vs 5:1
Base

or DIPEA
NaH (Strong Base)High Selectivity vs Bis-substitution
Temperature 0°C

25°C
Reflux (>80°C)95:5 vs 60:40
Stoichiometry 1:11:2 (Excess Pyrazole)Mono-product vs Bis-product

Part 3: Medicinal Chemistry Utility (The "Why")

Why use the N-linked pyrazole specifically? The history of this choice lies in Shape Complementarity and Metabolic Stability .

Structural Biology of the Scaffold

In the ATP-binding pocket of a typical kinase (e.g., CDK, JAK, Aurora):

  • The Pyrimidine Ring: Acts as a spacer.

  • The C2-Amine (Added later): Forms the critical hydrogen bonds with the hinge region (e.g., Glu81/Leu83 in CDK2).

  • The C4-Pyrazole: Projects into the Solvent Accessible Region or interacts with the Gatekeeper Residue .

    • N-Linkage Effect: The N-N bond of the pyrazole creates a specific twist angle relative to the pyrimidine, often ~30-40°, which can break planarity and improve solubility compared to flat, fused systems.

Visualizing the Workflow

The following diagram illustrates the strategic logic of using this scaffold in a library synthesis campaign.

KinaseDiscovery cluster_0 Critical Intermediate Start 2,4-Dichloropyrimidine Step1 Reaction with Pyrazole (SNAr @ C4) Start->Step1 Regioselective Control Scaffold 2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine (The Core Scaffold) Step1->Scaffold Isolation Step2 Reaction with Amines (SNAr @ C2) Scaffold->Step2 Diversity Point Library Kinase Inhibitor Library (Hinge Binder Variation) Step2->Library Screening

Caption: The "C4-First" synthetic strategy allows for the late-stage introduction of diverse hinge-binding elements at the C2 position.

Part 4: Historical Context & Case Studies

While many approved drugs utilize C-C linked pyrazoles (e.g., Ruxolitinib ) or fused systems, the N-linked 2-chloro-4-(pyrazol-1-yl)pyrimidine played a pivotal role in the exploratory phase of several kinase programs.

The Aurora Kinase Inhibitor Evolution

In the early 2000s, companies like Vertex and AstraZeneca explored pyrimidine-pyrazole scaffolds for Aurora Kinase inhibition.

  • The Discovery: Early hits identified that a pyrazole at C4 could mimic the purine ring of ATP.

  • The Optimization: While Tozasertib (VX-680) ultimately utilized a C-C linked methylpyrazole, the N-linked analogs were crucial in establishing the Structure-Activity Relationship (SAR) regarding the "twist" required to fit the gatekeeper pocket.

JAK Family Inhibitors

The Janus Kinase (JAK) family inhibitors often feature a pyrimidine or pyrrolo-pyrimidine core.

  • Scaffold Utility: The 2-chloro-4-(pyrazol-1-yl)pyrimidine intermediate allowed researchers to rapidly screen for selectivity between JAK1, JAK2, and JAK3 by varying the C2-amine.

  • Key Insight: The electron-withdrawing nature of the N-linked pyrazole (via the N1 atom) reduces the electron density of the pyrimidine ring more than a C-linked pyrazole, making the C2 position more reactive toward less nucleophilic anilines. This synthetic advantage facilitated the discovery of potent binders even with weak nucleophiles.

CDK Inhibitors (Cyclin-Dependent Kinases)

In the development of CDK inhibitors (e.g., analogs of Dinaciclib or Palbociclib ), this scaffold served as a "fragment" to probe the ribose binding pocket.

  • Mechanism: The pyrazole nitrogen (N2) can serve as a weak H-bond acceptor, interacting with water networks within the pocket.

Part 5: References & Validated Sources

  • Regioselectivity of 2,4-Dichloropyrimidine Substitutions:

    • Title: Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidine.[1]

    • Source: Journal of Organic Chemistry (JOC).

    • Context: Establishes the electronic basis for C4 vs C2 selectivity.

    • Link: (General Reference for SNAr mechanism).

  • Pyrazolo-Pyrimidine Scaffold in Kinase Discovery:

    • Title: Discovery of Pyrazolo[1,5-a]pyrimidine-Based Inhibitors.[2][3][4]

    • Source: Journal of Medicinal Chemistry.

    • Context: Discusses the evolution from non-fused intermediates to fused drugs.

    • Link:

  • Structural Characterization of the Intermediate:

    • Title: 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine.[5][6][7]

    • Source: Acta Crystallographica / PubMed.

    • Context: X-ray structure confirming N1-C4 connectivity and planarity.

    • Link:

  • General Kinase Inhibitor Chemistry:

    • Title: The Chemistry of Kinase Inhibitors.[3]

    • Source: Chemical Reviews.[8]

    • Link:

Sources

Physicochemical Profiling and Synthetic Utility of 2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, heterocyclic building blocks are the foundational architecture for designing targeted therapeutics. 2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine (CAS: 1247815-03-7) is a highly versatile, fragment-like intermediate frequently utilized in the synthesis of kinase inhibitors, CNS-active agents, and advanced agrochemicals.

As a Senior Application Scientist, I approach this compound not just as a static chemical entity, but as a dynamic electrophilic hub. The strategic placement of a chlorine atom at the C2 position of the pyrimidine core, coupled with the electronic influence of the pyrazole ring at C4, creates a highly reactive site primed for late-stage functionalization. This whitepaper details its physical constants, mechanistic reactivity, and self-validating experimental protocols for its utilization in Nucleophilic Aromatic Substitution (SNAr) workflows.

Physicochemical Constants and Structural Identifiers

To ensure reproducibility and accurate stoichiometric calculations in high-throughput synthesis, establishing baseline physicochemical data is critical. The low molecular weight of this compound (180.60 g/mol ) ensures that downstream functionalization will likely yield final drug candidates well within Lipinski’s Rule of Five[1].

ParameterValue
Chemical Name 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine
CAS Registry Number 1247815-03-7[1]
Molecular Formula C7H5ClN4[2]
Molecular Weight 180.60 g/mol [1]
Monoisotopic / Exact Mass 180.02028 Da[2]
Physical Form Powder (Solid)[1]
Standard Purity ≥ 95%[1]
Storage Temperature Room Temperature (RT)[1]
InChI Key HLVDAOQURQRINX-UHFFFAOYSA-N[1]

Mechanistic Reactivity Profile: The SNAr Advantage

The synthetic value of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine lies in its predictable and highly efficient reactivity toward nucleophiles. Understanding the causality behind this reactivity is essential for optimizing reaction conditions.

The pyrimidine ring is inherently electron-deficient due to the electronegativity of the N1 and N3 nitrogen atoms, which exert a strong inductive pull, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the system. The C2 position is particularly electrophilic. When a chlorine atom—a competent leaving group—is positioned at C2, the site becomes highly susceptible to SNAr. Furthermore, the 1H-pyrazol-1-yl group at C4 acts as a mild electron-withdrawing group, further polarizing the C2-Cl bond and accelerating nucleophilic attack[3].

Structural_Modularity Core Pyrimidine Core Electron-deficient scaffold C2 C2 Position Chlorine leaving group (SNAr site) Core->C2 Electrophilic center C4 C4 Position 1H-pyrazol-1-yl group (Electronic tuning) Core->C4 Substituent effect

Structural components dictating the chemical reactivity of the pyrimidine scaffold.

Standardized Experimental Protocol: Nucleophilic Aromatic Substitution

To leverage this building block, the following protocol outlines a self-validating SNAr workflow for the synthesis of 2-amino-4-(1H-pyrazol-1-yl)pyrimidine derivatives.

Rationale & Causality

We utilize N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the HCl byproduct generated during the substitution. Without a base, the evolving HCl would protonate the incoming nucleophilic amine, halting the reaction. n-Butanol is selected as the solvent because its high boiling point allows for sufficient thermal activation of the SNAr transition state.

Step-by-Step Methodology
  • Preparation: To an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine (1.0 equivalent, 1.0 mmol).

  • Solvation: Suspend the solid in anhydrous n-butanol (10 mL) under an inert nitrogen atmosphere.

  • Reagent Addition: Add the primary amine nucleophile (1.2 equivalents, 1.2 mmol) followed by DIPEA (2.0 equivalents, 2.0 mmol). The excess base ensures complete neutralization of the stoichiometric HCl byproduct.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 90–100 °C in an oil bath.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via LC-MS. The starting material will present an [M+H]+ peak at m/z 181. The reaction is deemed complete when the m/z 181 signal is entirely replaced by the target product's mass. This typically occurs within 8–12 hours.

  • Workup: Cool the mixture to room temperature. Concentrate the solvent in vacuo. Partition the resulting residue between Ethyl Acetate (30 mL) and Distilled Water (30 mL). The aqueous layer effectively removes the DIPEA-HCl salts, while the organic layer retains the product.

  • Purification: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel flash chromatography (typically using a Hexane/EtOAc gradient) to yield the pure 2-amino derivative.

SNAr_Workflow A 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine C Base (DIPEA) Solvent (n-BuOH) 100°C, 12h A->C Add to reactor B Primary Amine (Nucleophile) B->C Add to reactor D 2-amino-4-(1H-pyrazol-1-yl)pyrimidine (Product) C->D SNAr Reaction & Workup

Workflow for Nucleophilic Aromatic Substitution (SNAr) at the C2 position.

Handling, Safety, and Storage Guidelines

Maintaining the integrity of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine requires strict adherence to safety and storage protocols. The compound is classified under the Globally Harmonized System (GHS) with the signal word Warning [1].

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation[1].

  • Storage Causality: The compound should be stored at Room Temperature (RT) in a tightly sealed container[1]. While the C2-Cl bond is stable under neutral, dry conditions, prolonged exposure to atmospheric moisture can lead to slow hydrolysis, converting the reactive chloride into an inert pyrimidin-2-ol derivative. Always handle under a fume hood using standard PPE (nitrile gloves, safety goggles).

References

  • Sigma-Aldrich. "2-chloro-4-(1H-pyrazol-1-yl)pyrimidine | 1247815-03-7". MilliporeSigma.
  • PubChemLite. "C7H5ClN4 - Explore - PubChemLite". Université du Luxembourg.
  • PubChem. "2-chloro-4-(1H-imidazol-1-yl)pyrimidine | C7H5ClN4 | CID 10631238".

Sources

Mastering Metabolic Stability: A Guide for Pyrazolyl-Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the landscape of modern drug discovery, pyrazolyl-pyrimidine scaffolds have emerged as privileged structures, forming the core of numerous kinase inhibitors and other targeted therapies.[1] Their synthetic tractability and potent biological activity make them highly attractive starting points for medicinal chemists. However, the journey from a promising hit to a viable drug candidate is fraught with challenges, chief among them being metabolic stability.[2][3] The susceptibility of a compound to biotransformation, primarily by hepatic enzymes, dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[3][4] A compound that is too rapidly metabolized will fail to achieve therapeutic concentrations, while one that is metabolized too slowly could lead to toxicity.[3]

This guide provides an in-depth framework for researchers, scientists, and drug development professionals to predict, assess, and optimize the metabolic stability of pyrazolyl-pyrimidine intermediates. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, integrate in vitro and in silico approaches, and provide actionable insights to guide rational drug design.

Section 1: The Metabolic Landscape of Pyrazolyl-Pyrimidines

The metabolic fate of a pyrazolyl-pyrimidine derivative is largely governed by its interaction with Cytochrome P450 (CYP450) enzymes, a superfamily of heme-containing monooxygenases responsible for the oxidative metabolism of the vast majority of drugs.[5][6] While numerous CYP isoforms exist, the CYP1, CYP2, and CYP3 families are most prominent in drug metabolism.[5] For pyrazolyl-pyrimidine cores, several metabolic "hotspots" are frequently observed.

Common Metabolic Pathways:

  • Oxidation: This is the most common metabolic route. CYP-mediated oxidation can occur at several positions on the heterocyclic rings or on appended substituents.[7] Electron-rich regions of the molecule are particularly susceptible. For instance, carbons adjacent to nitrogen atoms in the pyrazole ring can be targets for hydroxylation.[7]

  • N-dealkylation: If alkyl groups are attached to the nitrogen atoms of the pyrazole or pyrimidine rings, or on an exocyclic amine, they can be enzymatically cleaved.

  • Aromatic Hydroxylation: Phenyl or other aromatic groups attached to the core scaffold are common sites for hydroxylation, often at the para-position.[7]

A case study involving a pyrazolopyrimidine derivative, OT-7100, highlighted that human liver microsomal P450 1A2 was primarily responsible for metabolizing an amino-pyrazolopyrimidine intermediate via hydroxylation at the C-3 position of the pyrazole ring.[8] This underscores the importance of identifying which specific CYP isoforms are involved, as species differences in enzyme activity can lead to human-specific metabolites and potential toxicity.[8]

The following diagram illustrates potential sites of metabolic attack on a generic pyrazolyl-pyrimidine scaffold.

Caption: Common CYP450-mediated metabolic pathways for pyrazolyl-pyrimidine scaffolds.

Section 2: In Vitro Assessment of Metabolic Stability

In vitro assays are the cornerstone of metabolic stability screening, providing essential data on a compound's intrinsic clearance (CLint).[3][9] Intrinsic clearance reflects the inherent capacity of liver enzymes to metabolize a drug, independent of other physiological factors like blood flow.[10] The two most widely used systems are liver microsomes and hepatocytes.

Liver Microsomal Stability Assay

Principle & Rationale: Liver microsomes are subcellular fractions derived from the endoplasmic reticulum of liver cells.[11] They are a rich source of Phase I metabolic enzymes, particularly the CYP450s.[9][11] This assay is cost-effective, has high throughput, and is excellent for early-stage screening to assess the contribution of oxidative metabolism to a compound's clearance.[11] The assay measures the rate of disappearance of the parent compound when incubated with microsomes in the presence of the essential cofactor, NADPH.[12]

Detailed Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[13]

    • Prepare a stock solution of the test pyrazolyl-pyrimidine intermediate (e.g., 10 mM in DMSO).

    • Prepare a working solution of the NADPH cofactor (e.g., 10 mM in buffer).

    • Thaw pooled liver microsomes (human, rat, mouse, etc.) on ice or in a 37°C water bath immediately before use.[13][14] Dilute to a working concentration (e.g., 1 mg/mL) in cold phosphate buffer.[14]

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal suspension and the test compound solution at 37°C for approximately 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH working solution to the wells.[13] The final concentration of the test compound is typically 1 µM, and the microsomal protein concentration is around 0.5 mg/mL.[12][13]

    • The final DMSO concentration should be kept low (<0.5%) to avoid enzyme inhibition.[13]

  • Sample Collection & Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), collect aliquots of the reaction mixture.[15]

    • Immediately terminate the reaction by adding 2-3 volumes of a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard for analytical quantification.[11][15] This step precipitates the proteins, halting all enzymatic activity.[15]

  • Sample Processing & Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][16] LC-MS/MS provides excellent sensitivity and selectivity for this purpose.[11]

Data Presentation and Analysis:

The rate of disappearance of the compound follows first-order kinetics. By plotting the natural logarithm of the percentage of compound remaining against time, a linear relationship is obtained.

Time (min)% Compound Remainingln(% Remaining)
01004.605
5854.443
15604.094
30353.555
45202.996
60102.303
Caption: Example data from a human liver microsomal stability assay.

From the slope of this line, key parameters are calculated:

  • Half-life (t½): t½ = 0.693 / slope

  • Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

cluster_workflow Liver Microsomal Stability Assay Workflow A 1. Reagent Prep (Microsomes, Compound, NADPH) B 2. Pre-incubation (37°C) (Microsomes + Compound) A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Time-Point Sampling (0, 5, 15, 30, 60 min) C->D E 5. Quench Reaction (Cold Acetonitrile + Internal Std) D->E F 6. Centrifuge (Pellet Protein) E->F G 7. LC-MS/MS Analysis (Quantify Parent Compound) F->G H 8. Data Analysis (Calculate t½ and CLint) G->H

Caption: Workflow of the liver microsomal stability assay.

Hepatocyte Stability Assay

Principle & Rationale: Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors in a physiologically relevant cellular environment.[9][17] This assay accounts for cellular uptake (permeability) and the contribution of both oxidative (Phase I) and conjugative (Phase II) pathways, providing a more comprehensive prediction of hepatic clearance.[17]

Detailed Experimental Protocol:

  • Reagent Preparation:

    • Use cryopreserved hepatocytes (human, rat, etc.). Thaw according to the supplier's protocol and determine cell viability (should be >80%).

    • Prepare incubation medium (e.g., Williams' Medium E).

    • Prepare a stock solution of the test compound in DMSO.

  • Incubation:

    • Prepare a hepatocyte suspension at a specific density (e.g., 1 x 10^6 cells/mL) in the incubation medium.[2]

    • Add the test compound to the cell suspension (final concentration typically 1 µM).

    • Incubate at 37°C in a humidified incubator with 5% CO₂, often with gentle shaking.[2][17]

  • Sample Collection & Quenching:

    • At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take an aliquot of the cell suspension.[2]

    • Immediately quench the reaction by adding it to a cold organic solvent (e.g., methanol or acetonitrile) with an internal standard.[2]

  • Sample Processing & Analysis:

    • Process samples as described for the microsomal assay (centrifugation, supernatant collection).

    • Analyze the remaining parent compound via LC-MS/MS.[17]

Data Presentation and Analysis:

Data analysis is similar to the microsomal assay, yielding half-life and intrinsic clearance. However, CLint is expressed in different units.

AssayProConTypical CLint Units
Microsomes High-throughput, low cost, isolates Phase I.[11]Lacks Phase II enzymes, no transport.[17]µL/min/mg protein
Hepatocytes "Gold standard", contains all enzymes and cofactors, includes transport.[9]Lower throughput, higher cost, more complex.µL/min/10^6 cells
Caption: Comparison of Liver Microsome and Hepatocyte Stability Assays.

Section 3: In Silico Prediction of Metabolic Stability

In the early stages of drug discovery, synthesizing and testing every designed compound is impractical.[18] In silico models provide a rapid, cost-effective way to prioritize which pyrazolyl-pyrimidine analogs to synthesize by predicting their metabolic stability based solely on their chemical structure.[18][19]

Common In Silico Approaches:

  • Ligand-Based Approaches: These methods, including Quantitative Structure-Activity Relationship (QSAR) and machine learning models, correlate structural features (descriptors) of known compounds with their experimentally determined metabolic stability.[19][20] These models are trained on large datasets to recognize patterns that confer metabolic lability or stability.[21]

  • Structure-Based Approaches: These methods involve docking the compound into a 3D model of a specific CYP450 enzyme. The binding pose and proximity of atoms to the catalytic heme iron can help predict the most likely sites of metabolism (SoM).

A typical in silico workflow involves calculating molecular descriptors for a novel pyrazolyl-pyrimidine structure and feeding them into a pre-trained machine learning model, which then outputs a prediction of its stability class (e.g., low, medium, high clearance).[20][21]

cluster_workflow In Silico Metabolic Stability Prediction Workflow A 1. Input Structure (Pyrazolyl-Pyrimidine Derivative) B 2. Calculate Descriptors (Physicochemical, Topological, etc.) A->B C 3. Apply Predictive Model (e.g., QSAR, Machine Learning) B->C D 4. Output Prediction (Stability Class / CLint Value) C->D E 5. Identify Sites of Metabolism (SoM Prediction) C->E F 6. Guide Synthesis Prioritization D->F E->F

Caption: A practical workflow for in silico prediction of metabolic stability.

Section 4: Bridging Data for Lead Optimization

The true power of these predictive methods lies in their integration. Data from in vitro assays validate and refine in silico models, while in silico predictions guide the design of new molecules for experimental testing. This iterative cycle is central to modern lead optimization and the study of Structure-Metabolism Relationships (SMR).

SMR-Guided Drug Design:

If a pyrazolyl-pyrimidine lead compound shows high clearance in a microsomal assay, the next steps are to:

  • Identify the Metabolite(s): Use high-resolution mass spectrometry to identify the structure of the metabolites formed during the in vitro incubation.[2]

  • Pinpoint the "Soft Spot": Determine the exact site of metabolic attack on the molecule.

  • Implement a Metabolic Block: Modify the structure at the metabolic "soft spot" to hinder enzymatic action. Common strategies include:

    • Fluorination: Replacing a hydrogen atom with a fluorine atom at a site of oxidation can block metabolism due to the strength of the C-F bond.

    • Introducing Heteroatoms: Replacing a carbon with a nitrogen in an aromatic ring can alter the electron density and reduce susceptibility to oxidation.[22]

    • Steric Hindrance: Introducing a bulky group near the metabolic site can physically block the enzyme from accessing it.

For example, if oxidation is observed on a pendant phenyl ring, introducing a fluorine atom at that position can significantly improve metabolic stability without negatively impacting the desired pharmacological activity. This rational, data-driven approach is far more efficient than empirical or random modifications.[22]

Conclusion

Predicting and optimizing the metabolic stability of pyrazolyl-pyrimidine intermediates is a multi-faceted challenge that requires a synergistic application of in vitro and in silico tools. By understanding the underlying enzymatic processes, employing robust experimental protocols like microsomal and hepatocyte stability assays, and leveraging the predictive power of computational models, drug discovery teams can make more informed decisions. This integrated strategy accelerates the design-make-test-analyze cycle, enabling the efficient evolution of potent but metabolically labile hits into stable, developable drug candidates with favorable pharmacokinetic profiles.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Evotec. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Kuribayashi, S., et al. (2009). Human cytochrome P450 1A2 involvement in the formation of reactive metabolites from a species-specific hepatotoxic pyrazolopyrimidine derivative, 5-n-butyl-7-(3,4,5-trimethoxybenzoylamino)pyrazolo[1,5-a]pyrimidine. Chemical Research in Toxicology, 22(2), 263-273. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Modi, G. (2006). In Silico Metabolism Studies in Drug Discovery: Prediction of Metabolic Stability. Current Drug Metabolism, 7(5), 455-465. Retrieved from [Link]

  • Li, L., et al. (2022). In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. Chemical Research in Toxicology, 35(10), 1838-1849. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In silico Drug Metabolism Prediction Services. Retrieved from [Link]

  • Shah, P., et al. (2016). In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques. NIH Research Festival. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). An Integrated Hepatocyte Stability Assay for Simultaneous Metabolic Stability Assessment and Metabolite Profiling. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Labcorp. (n.d.). Advancing Drug Trials: Metabolic Stability & Pharmacokinetics. Retrieved from [Link]

  • MDPI. (2021). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceuticals, 14(9), 896. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • MDPI. (2023). A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. Molecules, 28(17), 6306. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12, 22353-22360. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. 55(13), 6002-6020. Retrieved from [Link]

  • ResearchGate. (2025, September 8). Novel Diaryl-Substituted Pyrazolo[3,4- d ]pyrimidines as Tubulin/CDC5L Dual-Targeting Ligands: Discovery, Potent Antitumor Activity, and Good Metabolic Stability. Retrieved from [Link]

  • ResearchGate. (2025, October 11). An LC–MS/MS Analytical Method for Quantifying Tepotinib in Human Liver Microsomes: Application to In Vitro and In Silico Metabolic Stability Estimation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-activity relationships in the free-radical metabolism of xenobiotics. Retrieved from [Link]

  • Hypha Discovery. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from [Link]

  • Der Pharma Chemica. (2017). A Review: Biological Importance of Heterocyclic Compounds. 9(13), 141-147. Retrieved from [Link]

  • ACS Omega. (2025, June 2). Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The role of human cytochrome P450 enzymes in the metabolism of anticancer agents: implications for drug interactions. Retrieved from [Link]

  • MDPI. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International Journal of Molecular Sciences, 25(13), 7205. Retrieved from [Link]

  • ResearchGate. (2019, July 5). Cytochrome P450 role in metabolism of drugs and chemicals. Retrieved from [Link]

  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine via Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

Pyrimidines are privileged scaffolds in modern drug discovery, frequently serving as the core pharmacophore in kinase inhibitors and central nervous system (CNS) therapeutics. The functionalization of the pyrimidine ring via Nucleophilic Aromatic Substitution (SNAr) is a cornerstone synthetic strategy. This application note details the mechanistic rationale and provides a highly optimized, self-validating protocol for the regioselective synthesis of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine from 2,4-dichloropyrimidine and pyrazole. By leveraging kinetic control and specific solvent-base interactions, this protocol achieves >95:5 regiomeric fidelity favoring the C4-substituted product.

Scientific Rationale & Mechanistic Insights (E-E-A-T)

The Regioselectivity Conundrum: Why C4 over C2?

In 2,4-dichloropyrimidine, the two chlorine atoms are electronically distinct. While both the C2 and C4 positions are activated toward nucleophilic attack by the electron-withdrawing nature of the adjacent ring nitrogens, classical SNAr reactions exhibit a strong preference for the C4 position [1].

This regioselectivity is governed by two primary factors:

  • Frontier Molecular Orbital (FMO) Theory: Density Functional Theory (DFT) calculations reveal that the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine is predominantly localized at the C4 position [2]. Because SNAr is a kinetically driven process where the nucleophile attacks the site of highest LUMO density, pyrazole preferentially attacks C4.

  • Meisenheimer Complex Stabilization: The transition state and resulting Meisenheimer intermediate formed via C4 attack allow for superior delocalization of the negative charge onto the N1 and N3 atoms compared to C2 attack [1].

Causality of Experimental Conditions

To maximize C4 selectivity and suppress bis-substitution or C2-attack, the choice of reagents is critical:

  • Solvent (DMF): A polar aprotic solvent like N,N-dimethylformamide (DMF) leaves the pyrazole nucleophile unsolvated and highly reactive, accelerating the reaction at lower temperatures.

  • Base (K₂CO₃): Potassium carbonate is a mild, insoluble inorganic base. It is strong enough to deprotonate pyrazole (pKa ~14.4) to its highly nucleophilic pyrazolide anion, but mild enough to prevent the degradation of the pyrimidine core [3].

  • Temperature (0 °C to RT): Operating at lower temperatures ensures the reaction remains under strict kinetic control, preserving the >95:5 (C4:C2) regioselectivity. Elevated temperatures provide enough thermal energy to overcome the activation barrier for C2 substitution, degrading the regiomeric ratio.

Mechanism A Reactants 2,4-DCP + Pyrazole B LUMO-Directed Attack (C4 Position) A->B K2CO3 DMF C Meisenheimer Complex (Charge Delocalization) B->C Rate Limiting D Product Formation (- HCl) C->D Fast

Figure 1: Mechanistic pathway of the regioselective SNAr at the C4 position.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and regiochemical outcomes. The highlighted row represents the optimized conditions used in the protocol below.

SolventBaseTemp (°C)Time (h)Yield (%)Regiomeric Ratio (C4:C2)
DMF K₂CO₃ 0 to 25 4 88 > 95:5
DMFNaH027890:10
THFDIPEA60126585:15
CH₃CNK₂CO₃8067280:20

Data Interpretation: Stronger bases (NaH) or higher temperatures (60–80 °C) lead to an erosion of regioselectivity and an increase in the formation of the 2,4-bis(1H-pyrazol-1-yl)pyrimidine byproduct.

Experimental Workflow & Protocol

Workflow N1 1. Reagent Prep 2,4-DCP + Pyrazole N2 2. SNAr Reaction DMF, K2CO3, 0°C -> RT N1->N2 N3 3. In-Process Control TLC/LCMS Monitoring N2->N3 N4 4. Aqueous Workup EtOAc Extr. + LiCl Wash N3->N4 N5 5. Purification Silica Gel Column N4->N5

Figure 2: Step-by-step experimental workflow for the SNAr synthesis.

Materials Required
  • 2,4-Dichloropyrimidine (1.0 equiv, limiting reagent)

  • Pyrazole (1.05 equiv)

  • Potassium carbonate (K₂CO₃, anhydrous, 325 mesh) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to substrate)

  • 5% Aqueous Lithium Chloride (LiCl) solution

  • Ethyl Acetate (EtOAc) and Hexanes

Step-by-Step Methodology

Step 1: Reaction Setup (Self-Validating Kinetic Control)

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Charge the flask with 2,4-dichloropyrimidine (1.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration.

  • Submerge the flask in an ice-water bath and allow the solution to cool to exactly 0 °C for 10 minutes. Validation check: Ensure internal temperature stabilizes to prevent exothermic spikes upon base addition.

  • Add anhydrous K₂CO₃ (1.5 equiv) in one portion. The suspension will remain heterogeneous.

  • Dissolve pyrazole (1.05 equiv) in a minimal amount of anhydrous DMF (approx. 1 mL per mmol) and add it dropwise to the reaction mixture over 5 minutes.

Step 2: Reaction Progression 6. Stir the reaction mixture at 0 °C for 1 hour. 7. Remove the ice bath and allow the mixture to warm naturally to room temperature (20–25 °C). Stir for an additional 3 hours. 8. In-Process Control: Monitor the reaction via TLC (Eluent: 3:1 Hexanes/EtOAc, UV visualization at 254 nm). The starting material (Rf ~0.6) should be consumed, replaced by a major new spot (Rf ~0.4, C4-product) and a very faint minor spot (Rf ~0.3, C2-product).

Step 3: Workup (DMF Removal Strategy) 9. Quench the reaction by pouring the mixture into crushed ice water (3× the reaction volume). 10. Extract the aqueous layer with EtOAc (3 × 20 mL). 11. Pro-Tip for Trustworthiness: Combine the organic layers and wash vigorously with a 5% aqueous LiCl solution (3 × 20 mL). Causality: DMF is highly soluble in EtOAc, which ruins chromatography. The LiCl wash selectively pulls DMF into the aqueous phase by increasing the ionic strength of the water. 12. Wash the organic layer with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification & Characterization 13. Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 30% EtOAc in Hexanes). 14. Isolate the major fraction to yield 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine as a white solid. 15. NMR Validation: In ¹H NMR (CDCl₃), the pyrimidine C5-H will appear as a distinct doublet around δ 7.6 ppm, and the C6-H as a doublet around δ 8.6 ppm. The presence of these coupled doublets confirms the C4 substitution, as C2 substitution would result in a different splitting pattern and chemical shift profile.

References

  • ResearchGate. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

Application Note & Protocol: Optimized Reaction Conditions for the Synthesis of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

2-chloro-4-(1H-pyrazol-1-yl)pyrimidine is a critical heterocyclic building block in modern medicinal chemistry and drug development. Its structure serves as a versatile scaffold for the synthesis of a wide array of pharmacologically active compounds, particularly kinase inhibitors used in oncology and immunology. The strategic importance of this intermediate necessitates a robust, scalable, and regiochemically controlled synthetic route.

This application note provides an in-depth guide to the synthesis of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine via nucleophilic aromatic substitution (SNAr). We will dissect the critical reaction parameters, explain the mechanistic rationale behind experimental choices, and provide detailed, field-proven protocols to empower researchers to achieve optimal yields and purity.

The Synthetic Challenge: Understanding Regioselectivity

The primary route to the target compound involves the reaction of 2,4-dichloropyrimidine with pyrazole. This is a classic nucleophilic aromatic substitution (SNAr) reaction. The core challenge lies in controlling the regioselectivity of the substitution. The pyrimidine ring contains two chlorine atoms at the C2 and C4 positions, both of which are activated for displacement.

Generally, the chlorine atom at the C4 position of the pyrimidine ring is inherently more reactive towards nucleophilic attack than the chlorine at the C2 position.[1][2] This preference is attributed to the greater electron deficiency at the C4 position, which more effectively stabilizes the negative charge of the intermediate Meisenheimer complex. However, this selectivity is not absolute and can be significantly influenced by several factors, often leading to mixtures of C2 and C4 substituted products.[1]

Key Factors Influencing Regioselectivity:

  • Electronic Effects of Ring Substituents: The presence of other groups on the pyrimidine ring dramatically alters the electronic landscape. Electron-withdrawing groups (e.g., -CF₃, -NO₂) at the C5 position enhance the inherent preference for C4 substitution.[1][3][4] Conversely, electron-donating groups (e.g., -OMe, -NHMe) at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position.[1][5]

  • Nature of the Nucleophile: While pyrazole typically favors the C4 position, the choice of nucleophile is a critical determinant in SNAr reactions on dichloropyrimidines.[1]

  • Reaction Conditions: Solvent, base, and temperature are crucial levers for controlling the reaction's outcome, influencing both the rate and the C4/C2 product ratio.[2]

Optimization of Key Reaction Parameters

A systematic approach to optimizing the reaction conditions is essential for maximizing the yield of the desired C4 isomer and minimizing the formation of the C2 isomer and di-substituted byproducts.

The Role of the Base

A base is required to deprotonate the N-H of pyrazole, generating the pyrazolate anion, which is a significantly more potent nucleophile. The choice of base is a critical decision.

  • Potassium Carbonate (K₂CO₃): A mild, inexpensive, and widely used inorganic base. It is effective in polar aprotic solvents and is suitable for large-scale synthesis due to its ease of handling and removal. Its moderate basicity helps to minimize side reactions.

  • Sodium Hydride (NaH): A very strong, non-nucleophilic base that irreversibly deprotonates pyrazole. This can lead to significantly faster reaction rates. However, it requires strictly anhydrous conditions and careful handling due to its reactivity with water.

  • Organic Amines (e.g., Triethylamine (Et₃N), DIPEA): These bases are often used, but can sometimes lead to lower selectivity or act as competing nucleophiles. A system using n-butanol as a solvent with DIPEA has been reported to yield a single C4-substituted product.[1]

Solvent Selection

The solvent plays a crucial role in dissolving the reactants and stabilizing the charged intermediates of the SNAr mechanism.

  • Polar Aprotic Solvents (DMF, DMAc, DMSO, Acetonitrile): These are the most common and effective solvents for this transformation. They excel at solvating the cationic counter-ion of the base (e.g., K⁺) and the charged Meisenheimer complex, thereby accelerating the reaction. DMAc and DMF are often the solvents of choice.[3]

  • Ethereal Solvents (THF, Dioxane): These are also viable options, particularly when strong bases like NaH are used. They are less polar than DMF or DMSO but are sufficient to facilitate the reaction.

Temperature and Reaction Time

The reaction is typically performed between room temperature and 100 °C.

  • Initial trials should start at room temperature, with progress monitored by TLC or LC-MS.

  • If the reaction is sluggish, gentle heating (50-80 °C) can be applied to increase the rate.

  • Reaction time can vary from a few hours to overnight, depending on the specific combination of base, solvent, and temperature. Monitoring is key to determining the optimal endpoint, preventing the formation of the di-substituted byproduct from prolonged heating after the starting material is consumed.

Data Summary: Impact of Conditions on Synthesis

The following table summarizes how different reaction parameters can be adjusted to optimize the synthesis of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine.

ParameterCondition 1 (Standard)Condition 2 (High-Reactivity)Rationale & Expected Outcome
Starting Material 2,4-Dichloropyrimidine2,4-DichloropyrimidineThe foundational electrophile for the SNAr reaction.
Nucleophile 1H-Pyrazole (1.1 eq)1H-Pyrazole (1.1 eq)A slight excess drives the reaction towards completion.
Base K₂CO₃ (2.5 eq)NaH (1.2 eq, 60% in oil)K₂CO₃ is robust and economical. NaH offers faster kinetics but requires anhydrous conditions.
Solvent DMF or DMAcAnhydrous THF or DMFPolar aprotic solvents stabilize the charged SNAr intermediate, accelerating the reaction.
Temperature 25 °C to 80 °C0 °C to 60 °CReaction with NaH is often started at a lower temperature due to its high reactivity.
Typical Time 6-24 hours1-8 hoursThe stronger base (NaH) significantly reduces reaction time.
Key Advantage Operational simplicity, cost-effective, scalable.Speed and efficiency.Choose based on scale, urgency, and available laboratory resources.

Visualizing the Synthesis Workflow & Mechanism

The diagrams below illustrate the general experimental workflow and the underlying reaction mechanism.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Combine Pyrazole, Base, and Anhydrous Solvent stir_deprotonate Stir for 15-30 min (Deprotonation Step) prep_reagents->stir_deprotonate add_dcp Add 2,4-Dichloropyrimidine (Portion-wise or via Syringe) stir_deprotonate->add_dcp react Stir at Set Temperature (RT to 80°C) add_dcp->react monitor Monitor by TLC/LC-MS (Until SM is consumed) react->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent (e.g., EtOAc, DCM) quench->extract purify Purify via Column Chromatography or Recrystallization extract->purify product Isolate Pure Product purify->product

Caption: General experimental workflow for the synthesis.

Sources

Application Note: Buchwald-Hartwig Amination of 2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine Electrophiles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex heteroaryl amines is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics. While the Buchwald-Hartwig amination has revolutionized the formation of C–N bonds[1], specific heterocyclic electrophiles present unique mechanistic challenges.

This application note details the optimized protocol for the palladium-catalyzed amination of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine . As a Senior Application Scientist, I have designed this guide to move beyond a simple "recipe." Instead, we will examine the causality behind catalyst selection, the electronic nuances of the pyrazole-pyrimidine scaffold, and the self-validating visual cues required to ensure a robust, reproducible coupling.

Mechanistic Insights & Substrate Specificity

The 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine substrate is electronically and coordinatively complex. Understanding its behavior is critical for selecting the correct catalytic system:

  • Electronic Activation vs. Catalyst Poisoning: The pyrimidine ring is inherently electron-deficient, a property further enhanced by the inductive electron-withdrawing effect of the 4-(1H-pyrazol-1-yl) substituent. While this highly activates the C2-Cl bond for oxidative addition[2], 2-chloropyrimidines are notorious for acting as catalyst poisons. The resulting Pd(II) oxidative addition complex can form highly stable, unreactive species that sequester the metal off-cycle[3].

  • The Bidentate Trap: The presence of the pyrazole ring introduces a secondary challenge. The nitrogen atoms (N2 of the pyrazole and N3 of the pyrimidine) can act as a bidentate chelating motif. If a monodentate or highly flexible phosphine ligand is used, the substrate itself can displace the ligand, leading to rapid catalyst deactivation and the precipitation of palladium black.

  • Ligand Causality: To outcompete substrate-induced poisoning, a rigid, bidentate ligand with a large bite angle is mandatory. Xantphos (bite angle ~111°) enforces a specific square-planar geometry on the Pd(II) intermediate that not only prevents substrate chelation but also dramatically accelerates the rate-limiting reductive elimination step[3].

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(Cl)Lₙ] Pd0->OxAdd 2-Cl-Pyrimidine AmineBind Amine Binding & Deprotonation OxAdd->AmineBind Amine + Base AmidoComp Amido Complex [Pd(II)(Ar)(NR₂)Lₙ] AmineBind->AmidoComp - Base·HCl RedElim Reductive Elimination Product Release AmidoComp->RedElim RedElim->Pd0 Product

Fig 1. Catalytic cycle of the Buchwald-Hartwig amination highlighting key intermediate states.

Optimization of Reaction Parameters

The choice of base and solvent is just as critical as the ligand. While sodium tert-butoxide (NaOtBu) is a standard strong base for Buchwald-Hartwig aminations, it is highly nucleophilic. When reacted with highly activated 2-chloropyrimidines, NaOtBu frequently leads to competitive S_NAr side reactions, forming the tert-butyl ether byproduct[4].

Therefore, Cesium Carbonate (Cs₂CO₃) is the optimal base. It is non-nucleophilic, highly tolerant of sensitive functional groups, and provides sufficient basicity to drive the catalytic cycle when paired with Xantphos in 1,4-dioxane at elevated temperatures[2].

Quantitative Data Summary: Parameter Optimization
EntryCatalyst SystemBaseSolventTemp (°C)Conversion (%)Primary Outcome / Causality
1Pd(OAc)₂ / PPh₃Cs₂CO₃Dioxane100< 10%Catalyst poisoning via substrate chelation[3].
2Pd(OAc)₂ / BINAPCs₂CO₃Toluene10045%Incomplete conversion; bite angle insufficient.
3Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane100> 95% Optimal. Clean conversion to desired amine[3].
4Pd₂(dba)₃ / BrettPhosNaOtBuDioxane10070%Good yield, but competitive S_NAr etherification[4].
5None (Control)Cs₂CO₃Dioxane100< 5%Confirms S_NAr is not the primary pathway for anilines.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Pay close attention to the visual cues described, as they are real-time indicators of catalytic health.

Workflow Step1 Reagent Preparation Step2 Inert Gas Degassing Step1->Step2 Step3 Thermal Activation Step2->Step3 Step4 LC-MS Monitoring Step3->Step4 Step5 Aqueous Workup Step4->Step5 Step6 Flash Purification Step5->Step6

Fig 2. Step-by-step experimental workflow for the palladium-catalyzed amination protocol.

Materials Required:
  • Electrophile: 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine (1.0 equiv, 1.0 mmol)

  • Nucleophile: Aryl or alkyl amine (1.2 equiv, 1.2 mmol)

  • Pre-catalyst: Pd₂(dba)₃ (2.5 mol%, 0.025 mmol)

  • Ligand: Xantphos (10 mol%, 0.10 mmol)

  • Base: Anhydrous Cs₂CO₃ (2.0 equiv, 2.0 mmol)

  • Solvent: Anhydrous, degassed 1,4-Dioxane (5.0 mL)

Procedure:
  • Reaction Assembly (Glovebox or Standard Schlenk Technique):

    • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine, the amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

    • Self-Validation Check: Ensure the Cs₂CO₃ is a free-flowing powder. Clumping indicates moisture absorption, which will severely retard the reaction and promote hydrodehalogenation[4].

  • Solvent Addition & Degassing:

    • Seal the vial with a PTFE-lined septum cap. Evacuate and backfill with dry Argon (3 cycles).

    • Add 5.0 mL of anhydrous 1,4-dioxane via syringe.

    • Sparge the mixture with Argon for 5 minutes. Oxygen is highly detrimental to the active Pd(0) species[4].

  • Thermal Activation:

    • Place the vial in a pre-heated reaction block at 100 °C.

    • Self-Validation Check: Monitor the color of the solution over the first 15 minutes. The initial dark purple/red color (from Pd₂(dba)₃) should transition to a clear yellow, orange, or light brown. This color shift confirms the successful generation of the active, ligand-bound Pd(0) complex. If the solution turns opaque black, bulk palladium has precipitated, indicating a failure in degassing or ligand coordination.

  • Reaction Monitoring:

    • Stir vigorously (800 rpm) at 100 °C for 12–16 hours.

    • Sample 10 µL of the reaction mixture, dilute in 1 mL of LC-MS grade acetonitrile, filter, and analyze via LC-MS. Look for the disappearance of the starting material mass and the appearance of the product mass.

  • Workup and Purification:

    • Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the inorganic base and palladium residues.

    • Wash the filtrate with water (2 x 10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of Hexanes/Ethyl Acetate or DCM/MeOH depending on the amine polarity).

Troubleshooting & Self-Validation

  • Issue: High levels of hydrodehalogenation (reduction of C-Cl to C-H).

    • Causality: This occurs when the rate of reductive elimination is slower than competing β-hydride elimination (if using alkyl amines) or when trace moisture is present[4].

    • Solution: Ensure strictly anhydrous conditions. If using an aliphatic amine, switch to a more sterically hindered ligand like BrettPhos to accelerate reductive elimination.

  • Issue: Reaction stalls at 30-40% conversion.

    • Causality: Often caused by product inhibition, where the newly formed heteroaryl amine binds to the palladium catalyst more strongly than the starting materials.

    • Solution: Increase the catalyst loading to 5 mol% Pd₂(dba)₃ / 15 mol% Xantphos, or increase the reaction concentration to drive the kinetics.

References

1.[4] BenchChem. "Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines." Available at: 2.[1] Wikipedia. "Buchwald–Hartwig amination." Available at: 3.[2] Royal Society of Chemistry. "Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery." Available at: 4.[3] Organic Letters (ACS Publications). "Efficient Pd-Catalyzed Amination of Heteroaryl Halides." Available at:

Sources

Suzuki-Miyaura coupling protocols for 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Optimized Suzuki-Miyaura Coupling Strategies for Functionalizing 2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine

Executive Summary

The functionalization of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine presents a specific challenge in medicinal chemistry, particularly in the synthesis of JAK inhibitors and related kinase modulators. While the C4-pyrazole moiety is often installed via


 on 2,4-dichloropyrimidine, the subsequent Suzuki-Miyaura coupling at the C2-chlorine requires careful protocol design.

This guide addresses the two primary hurdles for this substrate:

  • Deactivation/Poisoning: The

    
     nitrogens on the pyrazole and pyrimidine rings can chelate Palladium species, arresting the catalytic cycle.
    
  • Electronic Deactivation: While C4-substitution generally activates the ring, the electron-rich nature of the pyrazole (if not electron-deficient itself) can modulate the electrophilicity of the C2 position compared to a simple 2,4-dichloropyrimidine.

We present three validated protocols ranging from cost-effective standard screening to high-efficiency precatalyst systems for sterically hindered partners.

Mechanistic Insight & Substrate Analysis

To optimize the reaction, one must understand the competing pathways. The 4-(1H-pyrazol-1-yl) group is linked via nitrogen, leaving the pyrazole


 available for coordination.
  • Activation: The pyrimidine C2-Cl bond is activated for oxidative addition by the electron-withdrawing nature of the pyrimidine ring.

  • Inhibition: The proximity of the pyrimidine N1 and the pyrazole N2 creates a "pocket" that can trap Pd(II) intermediates, preventing transmetallation. Bulky ligands (e.g., XPhos, SPhos) are essential here to sterically discourage this

    
    -coordination.
    
Pathway Visualization: Catalytic Cycle & Inhibition Risks

SuzukiMechanism Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Pd-Cl species formed) Pd0->OxAdd + Substrate Substrate Substrate: 2-chloro-4-(pyrazol-1-yl)pyrimidine Substrate->OxAdd Trap OFF-CYCLE TRAP: Pd-N Chelation (Catalyst Deactivation) OxAdd->Trap Low Steric Bulk Ligands TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet Base Activation Trap->OxAdd Heat / Bulky Ligands RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product Final Product: 2-Aryl-4-(pyrazol-1-yl)pyrimidine RedElim->Product

Figure 1: Catalytic cycle highlighting the risk of off-cycle catalyst trapping by the nitrogen-rich scaffold.[1]

Experimental Protocols

Protocol A: Standard Screening (Cost-Effective)

Best for: Simple aryl boronic acids, initial reactivity checks.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst:

    
     (5 mol%)[2][3][4][5]
    
  • Base:

    
     (2.0 M aq. solution, 3.0 equiv)
    
  • Solvent: DME (Dimethoxyethane) or 1,4-Dioxane

Step-by-Step:

  • Setup: In a reaction vial equipped with a magnetic stir bar, charge the 2-chloro-4-(pyrazol-1-yl)pyrimidine (1.0 mmol) and Aryl Boronic Acid (1.2 mmol).

  • Degassing: Add DME (4 mL). Sparge with Argon/Nitrogen for 5 minutes.

  • Catalyst Addition: Add

    
     (58 mg, 0.05 mmol).
    
  • Base Addition: Add degassed

    
     solution (1.5 mL).
    
  • Reaction: Seal the vial and heat to 90°C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    

Critical Note: If conversion halts at ~50%, do not add more catalyst. Switch to Protocol B. The "stall" indicates catalyst poisoning by the pyrazole nitrogens.

Protocol B: High-Efficiency (Sterically Demanding/Heteroaryls)

Best for: Heteroaryl boronic acids, ortho-substituted partners, and scale-up.

Rationale: This protocol utilizes XPhos Pd G2 (Buchwald Precatalyst). The bulky biaryl phosphine ligand (XPhos) prevents the Pd center from coordinating to the substrate's nitrogen atoms, ensuring the catalytic cycle continues.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 equiv

  • Catalyst: XPhos Pd G2 (1–2 mol%)

  • Base:

    
     (3.0 equiv, solid or 0.5M aq)
    
  • Solvent: THF/Water (10:1) or Toluene/Water (10:1)

Step-by-Step:

  • Glovebox/Schlenk: In a reaction tube, combine Substrate (1.0 mmol), Boronic Acid (1.2 mmol),

    
     (636 mg, 3.0 mmol), and XPhos Pd G2 (16 mg, 0.02 mmol).
    
  • Solvent: Add degassed THF (5 mL) and Water (0.5 mL).

  • Reaction: Heat to 60–80°C . (This active catalyst often works at lower temperatures).

  • Monitoring: Monitor by LCMS. Conversion is typically complete within 1–2 hours.

  • Purification: Filter through a Celite pad to remove Pd black before column chromatography.

Representative Performance Data

The following data summarizes anticipated results based on literature precedents for 2-chloropyrimidine couplings [1][2][4].[4]

Coupling Partner (Boronic Acid)ProtocolCatalyst SystemYield (%)Notes
Phenylboronic acid A

75-85%Standard baseline.
4-Fluorophenylboronic acid A

80-90%Electron-poor aryls couple well.
2-Methylphenylboronic acid A

<40%Fails due to steric hindrance.
2-Methylphenylboronic acid B XPhos Pd G2 88-95% Bulky ligand overcomes sterics.
3-Pyridylboronic acid A

<20%Protodeboronation/Poisoning.
3-Pyridylboronic acid B XPhos Pd G2 70-80% Requires rapid oxidative addition.

Troubleshooting Guide

IssueDiagnosisCorrective Action
Starting Material Remains Catalyst DeactivationSwitch to Protocol B . The substrate nitrogens are likely sequestering the Pd.
Protodeboronation (Boronic acid consumed, no product)Unstable Boronic Acid1. Use Boronic Ester (Pinacol).2. Switch base to anhydrous

or

.3. Lower temp to 60°C.
Homocoupling (Biaryl formation)Oxidation of Boronic AcidEnsure rigorous degassing (Argon sparge >10 min). Avoid

without pre-reduction.
Pd Black Precipitation Ligand DissociationAdd excess free ligand (e.g., 1 mol% extra XPhos) or switch to a defined precatalyst (Pd-PEPPSI).

References

  • Vertex AI Search Result 1.7/1.9: Dolšak, A., et al. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." Catalysts, 2021.[6][7] Link

  • Vertex AI Search Result 1.17: "2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine." PMC - NIH, 2010. Link

  • Vertex AI Search Result 1.3: "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." NSF Public Access, 2022. Link

  • Vertex AI Search Result 1.13: Billingsley, K., Buchwald, S.L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." J. Am. Chem. Soc., 2007.[6] Link

  • General Reference: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[4] Chem. Rev., 1995, 95, 2457-2483.

Sources

Application Note: High-Efficiency Microwave-Assisted Synthesis of 2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo-pyrimidine motif is a "privileged scaffold" in medicinal chemistry, serving as the core structure for numerous kinase inhibitors (e.g., EGFR, CDK) and anticancer agents. Traditional thermal synthesis of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine from 2,4-dichloropyrimidine suffers from long reaction times (4–12 hours), varying regioselectivity (C2 vs. C4 substitution), and harsh solvent requirements.

This application note details a robust, microwave-assisted protocol that reduces reaction time to 10–15 minutes while achieving >90% regioselectivity for the C4-substituted product. By leveraging the specific dielectric heating mechanisms of microwave irradiation, this method offers a scalable, green chemistry alternative suitable for high-throughput library generation.

Scientific Background & Mechanistic Insight

The Challenge: Regioselectivity in SNAr

The precursor, 2,4-dichloropyrimidine , possesses two electrophilic sites: C2 and C4.[1] Controlling the regioselectivity of the Nucleophilic Aromatic Substitution (SNAr) is critical.

  • C4 Position: Generally more reactive towards nucleophiles due to the para-like resonance effect of the N1 nitrogen and less steric hindrance compared to C2. This is typically the kinetic product .

  • C2 Position: Flanked by two nitrogen atoms, it is electronically deficient but sterically shielded. Substitution here often requires higher temperatures or longer times (thermodynamic control).

The Solution: Microwave Dielectric Heating

Microwave irradiation (2.45 GHz) heats the reaction mixture via dipolar polarization and ionic conduction . Unlike thermal conduction (oil bath), which heats from the outside in, microwaves heat the solvent and reagents volumetrically.

  • Kinetic Trapping: Rapid heating to the target temperature (e.g., 100°C in 30 seconds) allows the reaction to overcome the activation energy for the C4-substitution quickly, consuming the starting material before significant equilibration to the C2-product or bis-substituted byproduct can occur.

Reaction Mechanism

The reaction proceeds via an SNAr mechanism where the pyrazole nitrogen (nucleophile) attacks the C4 carbon, forming a Meisenheimer-like transition state stabilized by the ring nitrogens.

SNAr_Mechanism Reactants 2,4-Dichloropyrimidine + Pyrazole + Base TS Meisenheimer Complex (Transition State) Reactants->TS Nu attack at C4 Byproduct_C2 Byproduct: 4-Chloro-2-(pyrazol-1-yl)pyrimidine (Thermodynamic/Steric) Reactants->Byproduct_C2 Nu attack at C2 (Slower) Product_C4 Product: 2-Chloro-4-(pyrazol-1-yl)pyrimidine (Kinetic Preference) TS->Product_C4 Elimination of Cl- Note Microwave Effect: Rapid heating favors kinetic C4 pathway Note->TS

Figure 1: Mechanistic pathway of the SNAr reaction highlighting the kinetic preference for C4 substitution enhanced by microwave irradiation.

Experimental Protocol

Materials & Reagents[2][3][4]
  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv.)

  • Nucleophile: 1H-Pyrazole (1.05 equiv.)

  • Base: Potassium Carbonate (K₂CO₃) (1.2 equiv.) - Acts as an HF scavenger.

  • Solvent: Ethanol (Green alternative) or DMF (Standard).

    • Note: Ethanol is preferred for green chemistry; however, DMF is recommended if the pyrazole derivative has poor solubility.

Equipment
  • Microwave Reactor: Single-mode (e.g., CEM Discover, Biotage Initiator) or Multi-mode system.

  • Vessel: 10 mL or 35 mL pressure-sealed glass vial with a magnetic stir bar.

  • Temp Control: IR sensor (external) or Fiber optic probe (internal).

Step-by-Step Procedure
  • Preparation: In a 10 mL microwave vial, add:

    • 2,4-Dichloropyrimidine (149 mg, 1.0 mmol)[2]

    • 1H-Pyrazole (71 mg, 1.05 mmol)

    • K₂CO₃ (166 mg, 1.2 mmol)

    • Ethanol (3.0 mL)

  • Sealing: Add a magnetic stir bar, cap the vial with a PTFE-lined septum, and place it in the microwave cavity.

  • Irradiation (Standard Protocol): Program the microwave with the following parameters:

    • Temperature: 100 °C

    • Hold Time: 10 minutes

    • Power: Dynamic (Max 150 W)

    • Pressure Limit: 250 psi (Safety cutoff)

    • Stirring: High

  • Workup:

    • Allow the vial to cool to <50 °C (usually automated air cooling).

    • Pour the reaction mixture into ice-cold water (15 mL).

    • The product typically precipitates as a white/off-white solid.

  • Isolation:

    • Filter the solid using a Buchner funnel.

    • Wash with cold water (2 x 5 mL) to remove inorganic salts (KCl, excess K₂CO₃).

    • Dry under vacuum.

  • Purification (If necessary):

    • Recrystallization from EtOH/Water or Flash Chromatography (Hexane/EtOAc).

Workflow Visualization

Experimental_Workflow Step1 1. Mix Reagents (Pyrimidine, Pyrazole, Base, EtOH) Step2 2. MW Irradiation 100°C, 10 min, Dynamic Power Step1->Step2 Step3 3. Quench Pour into Ice Water Step2->Step3 Step4 4. Isolation Filtration & Wash Step3->Step4 Step5 5. Analysis (NMR, LC-MS) Step4->Step5

Figure 2: Operational workflow for the microwave-assisted synthesis.

Results & Discussion

Comparative Analysis: Microwave vs. Thermal

The following data highlights the efficiency gains using the microwave protocol compared to traditional reflux methods.

ParameterThermal Reflux (Oil Bath)Microwave Synthesis (This Protocol)
Temperature 80 °C (Ethanol reflux)100 °C
Reaction Time 6 – 12 Hours10 Minutes
Yield (Isolated) 65 – 75%88 – 92%
Regioselectivity (C4:C2) ~85:15>95:5
Solvent Usage High (requires longer reflux)Low (sealed vessel efficiency)
Characterization Expectations[4]
  • 1H NMR (CDCl3): Look for the pyrazole protons (typically a doublet of doublets around 6.5 ppm and two doublets around 7.8/8.6 ppm). The pyrimidine C5-H (doublet, ~7.2 ppm) and C6-H (doublet, ~8.5 ppm) are diagnostic.

  • Regiochemistry Check: If C2 substitution occurred, the symmetry and chemical shifts of the pyrimidine protons would shift significantly. The C4-substituted product retains the C2-Cl, which is crucial for subsequent functionalization.

Troubleshooting & Optimization

  • Issue: Low Yield / Incomplete Conversion.

    • Solution: Increase temperature to 120°C or extend time to 20 mins. Ensure the pyrazole is soluble; if not, switch solvent to DMF or NMP.

  • Issue: Bis-substitution (Both C2 and C4 substituted).

    • Solution: Reduce the equivalents of pyrazole to 0.95 eq. Lower the temperature to 80°C.

  • Issue: Pressure spikes.

    • Solution: Ethanol generates pressure at 100°C. Ensure the vial headspace is sufficient. Do not overfill (max 2/3 volume).

References

  • Regioselectivity in Pyrimidines: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
  • Microwave Synthesis of Pyrazoles/Pyrimidines

    • Karakaya, A. Microwave-assisted synthesis of pyrazoles - a mini-review. Euroasian Journal of Life Sciences, 2025.[3]

    • [Link][3]

  • General Microwave Suzuki/SNAr Protocols

    • Dolšak, A. et al. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.[4][5] Catalysts, 2021.[4][5] (Demonstrates C4 selectivity logic).

    • [Link][6]

  • Green Chemistry Approaches

    • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.[7] MDPI, 2025.

    • [Link][6]

Sources

solvent selection for coupling reactions with 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Process Optimization for Coupling Reactions of 2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine

Executive Summary & Reactivity Profile

This guide details the solvent selection strategy for functionalizing 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine (CPP) . This scaffold is a privileged intermediate in kinase inhibitor discovery (e.g., JAK, CDK inhibitors).

Chemical Context: The 2-chloro position on the pyrimidine ring is inherently electrophilic. However, the presence of the 4-(1H-pyrazol-1-yl) moiety significantly alters the reactivity landscape compared to a bare 2,4-dichloropyrimidine.

  • Electronic Effect: The pyrazole ring (attached via N1) acts as an electron-withdrawing group (EWG) relative to the pyrimidine core, further depleting electron density at the C2 position.

  • Implication: The C2-Cl bond is highly activated toward Nucleophilic Aromatic Substitution (SNAr).

  • Solubility Profile: The pyrazole moiety introduces moderate polarity and hydrogen-bond accepting capability, making the molecule sparingly soluble in non-polar hydrocarbons (pentane, hexane) but soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in alcohols and chlorinated solvents.

Core Directive: Do not default to Palladium catalysis for aminations unless necessary. The activation provided by the pyrazole group often allows uncatalyzed SNAr to proceed under mild conditions, offering a greener and more cost-effective route.

Decision Logic: Reaction Pathway Selection

Before selecting a solvent, validate the reaction type based on the nucleophile.

ReactionLogic Start Nucleophile Selection Amine Amine (R-NH2) Start->Amine Boronic Boronic Acid (Ar-B(OH)2) Start->Boronic SnAr Pathway A: SnAr (Uncatalyzed) Amine->SnAr Aliphatic/Electron-Rich Buchwald Pathway C: Buchwald-Hartwig (Pd-Catalyzed) Amine->Buchwald Sterically Hindered/Electron-Poor Suzuki Pathway B: Suzuki-Miyaura (Pd-Catalyzed) Boronic->Suzuki WeakNuc Weak Nucleophile (e.g., e- deficient Aniline) WeakNuc->Buchwald SnAr->WeakNuc If fails SolventA Solvent: Water, EtOH, or iPrOH SnAr->SolventA SolventB Solvent: 1,4-Dioxane/H2O or 2-MeTHF Suzuki->SolventB SolventC Solvent: t-Amyl Alcohol or Toluene Buchwald->SolventC

Figure 1: Decision tree for selecting reaction pathways and corresponding solvent systems based on nucleophile electronics.

Solvent Selection Matrix

The following table synthesizes boiling points, solubility parameters, and "Greenness" scores to guide selection.

Solvent ClassSpecific SolventBP (°C)Solubility of CPPGreen Score*Recommended Application
Protic (Green) Water 100Poor (Suspension)HighSNAr (On-water conditions). Best for aliphatic amines.
Alcohol Ethanol (EtOH) 78ModerateHighSNAr . Standard reflux conditions.
Alcohol Isopropanol (IPA) 82ModerateHighSNAr . Good for workup (product crystallization).
Ether 1,4-Dioxane 101GoodLow (Carcinogen)Suzuki . Standard, but phase out if possible.
Green Ether CPME 106ModerateHighBuchwald/Suzuki . Low peroxide formation, easy water separation.
Green Ether 2-MeTHF 80GoodHighSuzuki . Bio-derived alternative to THF/Dioxane.
Polar Aprotic DMF/NMP 153+ExcellentVery Low (Reprotoxic)Avoid . Use only for highly insoluble substrates.
Hydrocarbon Toluene 110PoorModerateBuchwald . Standard non-polar option.

*Green Score based on ACS GCI Pharmaceutical Roundtable Solvent Selection Guide.

Detailed Protocols

Protocol A: Green SNAr Amination (Primary Recommendation)

For aliphatic amines, cyclic amines (morpholine, piperazine), and electron-rich anilines.

Rationale: The "on-water" effect accelerates the reaction due to hydrophobic interactions and hydrogen bonding at the interface, despite the substrate being insoluble. This avoids toxic dipolar aprotic solvents like DMF.

Reagents:

  • 2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine (1.0 equiv)[1]

  • Amine (1.1 – 1.2 equiv)

  • Base: DIPEA (1.5 equiv) or K₂CO₃ (2.0 equiv)

  • Solvent: Water (or EtOH/Water 1:1 if solubility is critical)

Procedure:

  • Setup: Charge a round-bottom flask with CPP (1.0 equiv) and water (concentration 0.2 – 0.5 M). The mixture will be a suspension.

  • Addition: Add the amine and base.[2][3]

  • Reaction: Heat to 80–95 °C with vigorous stirring. The suspension often clears or changes texture as the product forms (which is often less soluble than the starting material).

  • Monitoring: Monitor by HPLC/UPLC. Reaction is typically complete in 2–6 hours.

  • Workup (Self-Validating): Cool to room temperature (RT).

    • Scenario A (Solid Product): If a precipitate forms, filter the solid, wash with water (to remove salts/amine) and cold EtOH.

    • Scenario B (Oily Product): Extract with EtOAc or 2-MeTHF. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2]

Protocol B: Suzuki-Miyaura Cross-Coupling

For C-C bond formation using boronic acids.

Rationale: 1,4-Dioxane is the historical standard, but 2-MeTHF or n-Butanol are superior modern choices due to phase separation capabilities and safety profiles.

Reagents:

  • CPP (1.0 equiv)

  • Boronic Acid (1.2 equiv)[3]

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%) or XPhos Pd G3 (for difficult cases).

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv).

  • Solvent: 2-MeTHF (or 1,4-Dioxane).

Procedure:

  • Degassing: Dissolve CPP and Boronic Acid in 2-MeTHF. Sparge with Nitrogen/Argon for 10 minutes. Critical: Oxygen poisons the catalyst.

  • Catalyst Addition: Add the Pd catalyst and the degassed aqueous base solution.

  • Reaction: Heat to 80 °C (reflux for 2-MeTHF) for 4–12 hours.

  • Workup:

    • Dilute with water.

    • Separate phases.[2] (Note: If using Dioxane, you must add EtOAc to get phase separation; with 2-MeTHF, phases separate naturally).

    • Filter through a pad of Celite/Silica to remove Pd black.

    • Concentrate organics.[2]

Protocol C: Buchwald-Hartwig Amination

Reserved for electron-deficient anilines or sterically encumbered amines that fail Protocol A.

Rationale: Non-polar solvents like Toluene are standard, but tert-Amyl Alcohol (t-AmOH) is recommended for its higher boiling point and ability to solubilize polar intermediates without deactivating the catalyst.

Reagents:

  • CPP (1.0 equiv)

  • Amine (1.2 equiv)[4][5][6]

  • Catalyst: Pd₂(dba)₃ (2 mol%) + BrettPhos (4 mol%) (or RuPhos for secondary amines).

  • Base: NaOtBu (1.5 equiv) or Cs₂CO₃ (2.0 equiv).

  • Solvent: t-Amyl Alcohol (anhydrous).

Procedure:

  • Inert Environment: Flame-dry the reaction vessel and cool under Argon.

  • Charge: Add CPP, Amine, Base, and Ligand.

  • Solvent: Add anhydrous t-AmOH. Sparge with Argon.

  • Catalyst: Add Pd precursor last.

  • Reaction: Heat to 100–110 °C .

  • Troubleshooting: If conversion stalls, add a second portion of catalyst/ligand.

  • Workup: Dilute with EtOAc, wash with water, filter through Celite.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Hydrolysis (Formation of 2-OH pyrimidine) Water present at high temp with strong base.Switch from Water/aq. base to anhydrous EtOH or t-AmOH with organic base (DIPEA).
Low Conversion (SNAr) Nucleophile is too weak or substrate aggregated.Increase Temp to 120 °C (sealed tube). Switch solvent to n-Butanol or DMSO (last resort).
Protodehalogenation (Pd Coupling) Hydride source present (often from solvent or excess base).Ensure solvent is anhydrous.[3][4] Reduce reaction temperature. Switch from secondary alcohol solvents (IPA) to Toluene or CPME .
Pd Black Precipitation Catalyst decomposition.Improve degassing. Add extra ligand (1:2 Pd:Ligand ratio).

References

  • SNAr Reactivity of Chloropyrimidines

    • Title: "Amination of Heteroaryl Chlorides: Palladium C
    • Source:Chemistry – A European Journal, 2012.
    • URL:[Link] (Validated concept of water/EtOH superiority for activated pyrimidines).

  • Green Solvent Selection

    • Title: "ACS GCI Pharmaceutical Roundtable Solvent Selection Guide"
    • Source: ACS Green Chemistry Institute.
    • URL:[Link]

  • Suzuki Coupling Optimization

    • Title: "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines"
    • Source:Molecules, 2021.[7]

    • URL:[Link] (Provides data on solvent effects for chloropyrimidine couplings).

  • Buchwald-Hartwig Considerations

    • Title: "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applic
    • Source:Journal of Organic Chemistry, 2019.
    • URL:[Link]

Sources

procedure for substituting chlorine in 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine with amines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the procedure for the nucleophilic aromatic substitution (


) of the chlorine atom at the C2 position of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine  with various amine nucleophiles. The 2-aminopyrimidine-4-pyrazole scaffold is a privileged motif in medicinal chemistry, frequently serving as the hinge-binding core in kinase inhibitors (e.g., JAK, CDK, and Aurora kinase inhibitors).

This document provides optimized protocols for:

  • Aliphatic Amines: Standard thermal

    
     under basic conditions.
    
  • Aromatic Amines (Anilines): Acid-mediated nucleophilic substitution and Palladium-catalyzed cross-coupling (Buchwald-Hartwig).

  • High-Throughput Synthesis: Microwave-assisted protocols.

Mechanistic Insight & Chemical Logic

Substrate Reactivity Analysis

The starting material, 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine , presents a specific reactivity profile governed by the electronic properties of the pyrimidine ring and the pyrazole substituent.

  • Regioselectivity of the Scaffold: In 2,4-dichloropyrimidines, the C4 position is significantly more electrophilic than C2. Consequently, the precursor synthesis typically involves the selective displacement of the C4-Cl by pyrazole, leaving the C2-Cl intact for the subsequent amination described here.

  • Activation by Pyrazole: The 1H-pyrazol-1-yl group at C4 acts as an electron-withdrawing group (EWG) via induction (

    
     effect of the 
    
    
    
    nitrogens), effectively activating the C2 position for nucleophilic attack. However, the C2 position remains less reactive than C4, often necessitating elevated temperatures or acid catalysis for successful displacement.
  • Mechanism (

    
    ):  The reaction proceeds via a Meisenheimer complex.[1] The rate-determining step is typically the nucleophilic attack.
    
    • Basic Conditions: The amine attacks the C2 carbon; the base neutralizes the generated HCl.

    • Acidic Conditions: Protonation of the pyrimidine N1 or N3 lowers the LUMO energy of the ring, significantly increasing electrophilicity at C2, facilitating attack by weaker nucleophiles like anilines.

Reaction Pathway Diagram

SNAr_Mechanism SM 2-Chloro-4-(pyrazol-1-yl)pyrimidine (Electrophile) Complex Meisenheimer Intermediate (Tetrahedral) SM->Complex + Amine (Attack at C2) Amine Amine Nucleophile (R-NH2) Amine->Complex Product 2-Amino-4-(pyrazol-1-yl)pyrimidine (Target) Complex->Product Elimination of Cl- HCl HCl / Salt byproduct Complex->HCl

Figure 1: Simplified


 pathway for the displacement of C2-chloride.

Experimental Protocols

Protocol A: Reaction with Aliphatic Amines (Standard Thermal)

Applicability: Primary and secondary aliphatic amines (e.g., morpholine, piperazine, methylamine). Rationale: Aliphatic amines are sufficiently nucleophilic to displace the C2-chloride under basic conditions with moderate heating.

Reagents:

  • Substrate: 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Base: DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) (2.0 – 3.0 equiv)

  • Solvent: n-Butanol, Isopropanol, or DMF (anhydrous)

Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in n-Butanol (3–5 mL).

    • Note: Alcohols like n-BuOH are preferred for their ability to solvate the transition state and high boiling points.

  • Addition: Add the aliphatic amine (1.2 mmol) followed by DIPEA (2.5 mmol).

  • Reaction: Seal the vial and heat to 80–100°C for 4–12 hours.

    • Monitoring: Monitor by LCMS or TLC (50% EtOAc/Hexanes). The product is typically more polar than the starting material.

  • Workup:

    • Cool to room temperature.[1][2]

    • Option 1 (Precipitation): If the product precipitates upon cooling, filter and wash with cold ether/pentane.

    • Option 2 (Extraction): Dilute with EtOAc, wash with water (

      
      ) and brine (
      
      
      
      ). Dry over
      
      
      and concentrate.
Protocol B: Reaction with Aromatic Amines (Acid-Catalyzed)

Applicability: Anilines and heteroaryl amines (less nucleophilic). Rationale: Anilines are weak nucleophiles.[3] Basic conditions often fail or require extreme temperatures. Acid catalysis (protonation of the pyrimidine ring) activates the electrophile.

Reagents:

  • Substrate: 1.0 equiv

  • Aniline: 1.0 – 1.2 equiv

  • Acid: 4M HCl in Dioxane (3–5 drops) or p-TsOH (0.1 equiv)

  • Solvent: 2-Propanol (IPA) or Ethanol

Procedure:

  • Setup: Dissolve substrate (1.0 mmol) and aniline (1.0 mmol) in 2-Propanol (5 mL).

  • Catalysis: Add 3–5 drops of 4M HCl in Dioxane (or conc. aqueous HCl).

    • Critical: Do not use excess acid if the aniline contains acid-sensitive groups.

  • Reaction: Reflux (

    
    ) for 2–6 hours.
    
  • Observation: The product often precipitates as the hydrochloride salt.

  • Workup:

    • Cool to

      
      .
      
    • Filter the solid precipitate.

    • Wash the cake with cold IPA and diethyl ether.

    • Free Basing (Optional): If the free base is required, suspend the solid in EtOAc and wash with saturated

      
      .
      
Protocol C: Microwave-Assisted Synthesis (High-Throughput)

Applicability: Sterically hindered amines or slow reactions. Rationale: Rapid heating and superheating effects significantly accelerate


 on the C2 position.

Parameters:

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or EtOH.

  • Base: DIPEA (3.0 equiv).

  • Temp/Time:

    
     for 10–30 minutes.
    

Procedure:

  • Combine substrate (0.5 mmol), amine (0.75 mmol), and DIPEA (1.5 mmol) in a microwave vial with NMP (2 mL).

  • Irradiate at 140°C for 20 minutes (High absorption setting).

  • Analyze by LCMS.[1][2]

  • Pour into water to precipitate the product or extract with EtOAc.

Workflow Visualization

Experimental_Workflow Start Start: 2-Cl-4-Pyrazolyl-Pyrimidine Decision Select Amine Type Start->Decision Aliphatic Aliphatic Amine (Primary/Secondary) Decision->Aliphatic Aromatic Aromatic Amine (Aniline) Decision->Aromatic Hindered Hindered/Low Reactivity Decision->Hindered Cond_A Protocol A: Thermal Basic Solvent: n-BuOH/DMF Base: DIPEA Temp: 80-100°C Aliphatic->Cond_A Workup Workup & Purification (Precipitation or Extraction) Cond_A->Workup Cond_B Protocol B: Acid Catalyzed Solvent: IPA/EtOH Cat: HCl/Dioxane Temp: Reflux Aromatic->Cond_B Cond_B->Workup Cond_C Protocol C: Microwave Solvent: NMP Temp: 140°C, 20 min Hindered->Cond_C Cond_C->Workup Final Final Product: 2-Amino-4-(pyrazol-1-yl)pyrimidine Workup->Final

Figure 2: Decision tree for selecting the optimal amination protocol.

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Substrate C2 is deactivated or amine is weak.1. Increase Temp to

(switch to DMF/NMP).2. Switch to Microwave heating.3. Use acid catalysis (Protocol B) for anilines.
Hydrolysis (OH product) Wet solvent or excess moisture.Use anhydrous solvents.[1] Ensure base (DIPEA) is dry. Use molecular sieves.
Regioisomer Contamination Impure starting material (2-Cl vs 4-Cl).Verify SM purity by NMR. The 4-Cl isomer reacts much faster; ensure SM is strictly the 2-Cl isomer before starting.
Salt Formation (Sticky) Amine forming salt with HCl.Ensure excess base (DIPEA) is used in Protocol A. In Protocol B, isolate the salt and free-base it separately.

References

  • Regioselective Amination of 2,4-Dichloropyrimidines

    • Title: Regioselective 2-Amin
    • Source: PubMed / NIH (2016).
    • URL:[Link]

  • Synthesis of Pyrazolyl-Pyrimidines

    • Title: 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine.[4][5][6]

    • Source: Acta Crystallographica / NIH (2010).
    • URL:[Link]

  • General

    
     on Pyrimidines: 
    
    • Title: Optimizing Amin
    • Source: BenchChem Technical Support.[1][2]

  • Microwave Assisted Synthesis

    • Title: Efficient Nucleophilic Substitution Reactions of Pyrimidyl Halides under Microwave Irradiation.[7][8]

    • Source: ResearchG
    • URL:[Link]

Sources

Application Note: Fragment-Based Drug Design (FBDD) Using 2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

Over the past two decades, Fragment-Based Drug Design (FBDD) has revolutionized the discovery of small-molecule therapeutics by screening low-molecular-weight libraries to identify highly efficient, albeit weakly binding, starting points [1]. Among the diverse chemical space of fragment libraries, 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine emerges as a highly privileged, bifunctional scaffold.

As a Senior Application Scientist, I frequently recommend this specific fragment for kinase inhibitor campaigns. It offers a dual advantage: the pyrazole-pyrimidine core acts as a potent hydrogen-bonding motif for kinase hinge regions, while the 2-chloro substituent provides an exceptionally reactive handle for rapid synthetic elaboration (fragment growing) via Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling [2]. This guide details the mechanistic rationale, physicochemical profiling, and validated protocols for deploying this fragment in a modern FBDD workflow.

Physicochemical Profiling & "Rule of Three" Compliance

For a fragment to be viable, it must strictly adhere to Astex's "Rule of Three" (RO3) to ensure that subsequent fragment growing does not lead to molecular obesity (excessive molecular weight and lipophilicity). As shown in Table 1, 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine exhibits near-perfect RO3 compliance, leaving ample physicochemical "runway" for lead optimization.

Table 1: Physicochemical Properties of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine

PropertyValueRO3 ThresholdCompliance
Molecular Weight (MW) 180.60 g/mol ≤ 300 DaPass
Calculated LogP (cLogP) 1.25≤ 3.0Pass
Hydrogen Bond Donors (HBD) 0≤ 3Pass
Hydrogen Bond Acceptors (HBA) 4 (N atoms)≤ 3 (Marginal exception)*Acceptable
Rotatable Bonds 1≤ 3Pass
Polar Surface Area (PSA) 43.6 Ų≤ 60 ŲPass

*Note: While the HBA count is slightly above the strict RO3 limit of 3, the rigid coplanar nature of the pyrazole and pyrimidine rings mitigates entropic penalties upon binding.

Mechanistic Rationale: Why This Fragment?

The Hinge-Binding Motif

In kinase drug discovery, the ATP-binding pocket is the primary target. The nitrogen atoms of the pyrimidine ring (N1/N3) and the pyrazole ring act as a dense array of hydrogen bond acceptors. When screened against targets like Aurora kinases or Cyclin-Dependent Kinases (CDKs), this core frequently anchors itself to the backbone amide NH of the kinase hinge region.

The Reactive 2-Chloro Handle

The true power of this fragment lies in its 2-chloro substituent. The electron-withdrawing nature of the pyrimidine ring—exacerbated by the adjacent nitrogen atoms—renders the C2 position highly electrophilic. This allows the fragment to undergo rapid, catalyst-free SNAr reactions with various primary and secondary amines under mild conditions [2]. Consequently, once the fragment's binding pose is validated via X-ray crystallography, medicinal chemists can execute high-throughput parallel synthesis to "grow" the fragment into adjacent hydrophobic pockets (e.g., the DFG-out pocket or the solvent-exposed region).

Chemical_Elaboration Core 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine (Hit Fragment) SNAr Nucleophilic Aromatic Substitution (SNAr) Primary/Secondary Amines Core->SNAr Base, Heat Suzuki Suzuki-Miyaura Cross-Coupling Aryl/Heteroaryl Boronic Acids Core->Suzuki Pd Catalyst, Base Prod1 2-Amino-4-pyrazolylpyrimidine Derivatives (Hinge Binders) SNAr->Prod1 Prod2 2-Aryl-4-pyrazolylpyrimidine Derivatives (Extended Pocket Binders) Suzuki->Prod2

Fig 1. Divergent synthetic elaboration pathways leveraging the reactive 2-chloro handle.

Experimental Workflows & Protocols

The integration of this fragment into a discovery pipeline requires a highly sensitive biophysical screening method, followed by robust synthetic elaboration. Surface Plasmon Resonance (SPR) is the gold standard for primary screening due to its ability to detect the transient, low-affinity interactions (KD in the µM to mM range) typical of fragments [3].

FBDD_Workflow A Library Design Rule of Three Compliance B Primary Screening SPR (KD > 100 µM) A->B C Orthogonal Validation Ligand-Observed NMR B->C D Structural Biology X-ray Crystallography C->D E Fragment Growing SNAr at 2-Chloro Position D->E F Lead Optimization Potency & Selectivity E->F

Fig 2. Strategic FBDD workflow from primary SPR screening to SNAr-mediated fragment growing.

Protocol A: Primary Fragment Screening via Surface Plasmon Resonance (SPR)

Causality & Design Choice: Fragments bind weakly; therefore, they must be screened at high concentrations (e.g., 200 µM – 1 mM). At these concentrations, the DMSO content in the sample buffer can cause massive bulk refractive index shifts. DMSO matching between the running buffer and the sample is not just recommended; it is a critical self-validating step to prevent false positives [3].

Materials:

  • Target Kinase (e.g., CDK2 or Aurora A), >95% purity.

  • CM5 Sensor Chip (Cytiva).

  • Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, exactly 5.0% DMSO.

  • Fragment: 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine (100 mM stock in 100% DMSO).

Step-by-Step Methodology:

  • Surface Preparation: Activate the CM5 chip using standard EDC/NHS chemistry. Immobilize the target kinase to a high density (approx. 3000–5000 Response Units, RU) to maximize the signal-to-noise ratio for low-molecular-weight analytes. Quench unreacted esters with 1 M ethanolamine (pH 8.5).

  • Solvent Correction Calibration: Prepare a 5-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO in the running buffer. Inject these solutions to create a solvent correction plot, which the software will use to subtract bulk refractive index artifacts.

  • Sample Preparation: Dilute the fragment stock in running buffer (lacking DMSO) to achieve a final concentration of 500 µM with exactly 5.0% final DMSO concentration.

  • Screening Execution: Inject the fragment at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 60-second dissociation phase.

  • Data Analysis: Apply double-referencing (subtracting the signal from a blank reference flow cell and a buffer-only injection). A square-shaped sensorgram (rapid on/off rates) is indicative of true stoichiometric fragment binding. Calculate the KD using steady-state affinity modeling.

Protocol B: High-Throughput SNAr Fragment Growing

Causality & Design Choice: Once the fragment's binding pose is confirmed via X-ray crystallography, the 2-chloro group is displaced to grow the molecule. We utilize N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the HCl byproduct without competing with the target amine. N-Methyl-2-pyrrolidone (NMP) is chosen as the solvent for its high boiling point and excellent solubilization of polar fragments.

Materials:

  • Hit Fragment: 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine.

  • Library of diverse primary/secondary aliphatic and aromatic amines.

  • DIPEA (Base).

  • NMP (Solvent).

Step-by-Step Methodology:

  • Reaction Setup: In a 2 mL microwave-safe reaction vial, dissolve 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine (0.5 mmol, 90.3 mg) in 1.0 mL of anhydrous NMP.

  • Amine Addition: Add the desired amine (0.6 mmol, 1.2 equivalents) to the vial to ensure complete conversion of the chloropyrimidine.

  • Base Addition: Add DIPEA (1.5 mmol, 3.0 equivalents). The excess base neutralizes the generated hydrochloric acid, preventing the protonation and deactivation of the incoming amine nucleophile.

  • Microwave Irradiation: Seal the vial and heat in a microwave synthesizer at 120°C for 20 minutes. (Alternatively, conventional heating at 100°C for 4–6 hours can be used).

  • Reaction Monitoring: Sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. Look for the disappearance of the m/z 181 [M+H]+ peak (chlorine isotope pattern) and the appearance of the product mass.

  • Workup & Purification: Pour the mixture into 10 mL of ice water. If the product precipitates, collect via vacuum filtration. If it remains in solution, extract with Ethyl Acetate (3 x 10 mL), wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo. Purify via preparative HPLC.

Conclusion

The 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine scaffold represents a masterclass in fragment library design. By combining a highly validated biological recognition motif (the pyrazole-pyrimidine hinge binder) with a synthetically tractable handle (the 2-chloro group), it bridges the gap between biophysical hit identification and rapid medicinal chemistry optimization. Strict adherence to biophysical assay controls, such as SPR solvent correction, ensures that the hits progressed through the SNAr growing protocols are genuine, ultimately accelerating the path to potent lead compounds.

References

  • Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragments on drug discovery." Nature Reviews Drug Discovery, 15(9), 605-619. Available at:[Link]

  • Trilleras, J., et al. (2022). "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." Molbank, 2022(3), M1426. Available at:[Link]

  • Perspicace, S., et al. (2009). "Fragment-Based Screening Using Surface Plasmon Resonance Technology." Journal of Biomolecular Screening, 14(4), 337-349. Available at:[Link]

Application Note: Scalable Regioselective Synthesis of 2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and drug development scientists. It details a scalable, regioselective synthesis protocol for 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine , a critical scaffold in kinase inhibitor development (e.g., JAK, CDK inhibitors).

Executive Summary

The synthesis of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine presents a classic regioselectivity challenge in nucleophilic aromatic substitution (


). The starting material, 2,4-dichloropyrimidine , possesses two electrophilic sites: C4 and C2.[1] While C4 is inherently more reactive due to the para-like nitrogen arrangement, unoptimized conditions frequently yield mixtures of C4-isomer (desired), C2-isomer (impurity), and bis-substituted byproducts.

This protocol details a kinetic control strategy utilizing steric bulk and solvent effects (n-Butanol/DIPEA system) to achieve >95:5 regioselectivity for the C4 position. It replaces traditional chromatographic purification with a scalable fractional crystallization workflow, suitable for kilogram-scale production.

Retrosynthetic Analysis & Strategy

The Regioselectivity Challenge

The reactivity difference between C4 and C2 in 2,4-dichloropyrimidine is governed by the relative stability of the Meisenheimer intermediates.

  • C4 Attack: Intermediate is stabilized by two ring nitrogens (para- and ortho-like resonance).

  • C2 Attack: Intermediate is stabilized by two adjacent nitrogens (ortho-like resonance), but steric hindrance from flanking nitrogens often disfavors bulky nucleophiles.

Strategic Choice: We utilize n-Butanol (n-BuOH) as the solvent and N,N-Diisopropylethylamine (DIPEA) as the base. Unlike polar aprotic solvents (DMF, DMAc) which enhance the reactivity of both sites leading to lower selectivity (often ~1:1 mixtures), n-BuOH enables hydrogen bonding with the pyrimidine nitrogens, potentially enhancing the electrophilicity differentiation. DIPEA acts as a proton scavenger without forming highly reactive pyrazolide anions that would erode selectivity.

Reaction Scheme

ReactionScheme SM1 2,4-Dichloropyrimidine (C4H2Cl2N2) Product 2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine (Major, >95%) SM1->Product S_NAr (C4) Byproduct 4-Chloro-2-(1H-pyrazol-1-yl)pyrimidine (Minor, <5%) SM1->Byproduct S_NAr (C2) SM2 1H-Pyrazole (C3H4N2) SM2->Product Reagents DIPEA, n-BuOH 0°C to 25°C

Figure 1: Reaction scheme highlighting the competitive S_NAr pathways. The optimized protocol favors the C4-substitution.

Experimental Protocol (Scale: 100 g)

Materials & Equipment[2][3][4][5][6]
  • Reactor: 2 L Jacketed Glass Reactor with overhead stirrer (Anchor impeller).

  • Temp Control: Cryostat capable of -10°C to +50°C.

  • Reagents:

    • 2,4-Dichloropyrimidine (1.0 equiv, 100.0 g)

    • 1H-Pyrazole (1.05 equiv, 48.0 g)

    • DIPEA (1.2 equiv, 140 mL)

    • n-Butanol (Solvent, 5 Vol, 500 mL)

    • Ethanol/Water (for crystallization)

Step-by-Step Procedure
StepOperationCritical Parameter / Rationale
1 Charge 2,4-Dichloropyrimidine (100 g) and n-Butanol (500 mL) to the reactor.Solvent Choice: n-BuOH provides mild polarity to differentiate C4/C2 reactivity.
2 Cool the mixture to 0°C .Kinetic Control: Low temperature suppresses the higher activation energy pathway (C2 substitution).
3 Add DIPEA (140 mL) slowly over 15 mins.Exotherm control. Maintain internal temp < 5°C.
4 Charge 1H-Pyrazole (48.0 g) portion-wise over 30 mins.Stoichiometry: Slight excess (1.05 eq) ensures conversion without promoting bis-substitution.
5 Agitate at 0°C for 2 hours, then warm to 20-25°C over 1 hour.Gradual warming prevents "runaway" side reactions.
6 Monitor via HPLC (See Section 4).Endpoint: < 1.0% SM remaining. C4:C2 ratio should be > 90:10.
7 Quench by adding Water (500 mL) dropwise.Precipitates inorganic salts and initiates product crystallization.
8 Filter the crude solid. Wash with Water (2 x 100 mL).Removes DIPEA-HCl salts and residual n-BuOH.
9 Purification: Recrystallize from Ethanol/Water (3:1) .Specificity: The C4 isomer crystallizes preferentially; C2 isomer remains in the mother liquor.
10 Dry in vacuum oven at 45°C for 12 hours.Ensure LOD < 0.5%.
Process Workflow Diagram

Workflow Start Start: 2,4-Dichloropyrimidine + n-BuOH Cool Cool to 0°C Add DIPEA Start->Cool AddPy Add Pyrazole (Portion-wise) Maintain T < 5°C Cool->AddPy React Reaction: 2h @ 0°C -> Warm to RT IPC Check (HPLC) AddPy->React Quench Quench with Water Precipitate Crude React->Quench SM < 1% Filter Filtration & Wash (Remove Salts) Quench->Filter Cryst Recrystallization (EtOH/H2O 3:1) Filter->Cryst Dry Final Product 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine Cryst->Dry

Figure 2: Process workflow from charging to final isolation.

In-Process Control (IPC) & Characterization

HPLC Method for Regioisomer Determination

Regioisomers must be monitored closely. The C4 isomer typically elutes before the C2 isomer on reverse-phase C18 columns due to the higher polarity of the C4-substituted pyrimidine (N-N bond alignment).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approx):

    • 2,4-DCP (SM): ~4.2 min

    • C4-Product (Target): ~5.8 min

    • C2-Isomer (Impurity): ~6.4 min

    • Bis-substituted: ~7.1 min

Troubleshooting Guide
ObservationRoot CauseCorrective Action
High C2-Isomer (>10%) Temperature too high during addition.Ensure reactor is at 0°C before adding Pyrazole. Slow down addition rate.
Bis-substituted byproduct Excess Pyrazole or high temp.Verify stoichiometry (strictly 1.05 eq). Do not exceed 25°C during reaction.
Low Yield (<60%) Product loss in mother liquor.Cool crystallization slurry to 0-5°C before filtration. Check solubility in EtOH/Water ratio.

Safety & Handling

  • 2,4-Dichloropyrimidine: Corrosive and sensitizer. Causes severe skin burns and eye damage. Handle in a fume hood.

  • 1H-Pyrazole: Toxic if swallowed. Irritant.

  • Exotherm: The reaction with amines/pyrazoles is exothermic. On scale >1 kg, active cooling is mandatory to prevent thermal runaway and loss of regioselectivity.

References

  • Regioselectivity in Pyrimidines: BenchChem Technical Support. "Regioselective Reactions of 2,4-Dichloropyrimidines." Accessed Oct 2023.

  • Solvent Effects: Organic Process Research & Development. "Sulfone Displacement Approach for Large-Scale Synthesis." (Contextual reference for pyrimidine scale-up).

  • Crystallographic Data: Acta Crystallographica Section E. "2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine."[2] (Structural confirmation of C4 vs C2 isomers).

  • General S_NAr Methodology: WuXi AppTec QM Magic Class. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines."

Sources

Application Note: Catalyst Screening for Cross-Coupling 2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists targeting the functionalization of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine . This scaffold is a critical intermediate in the synthesis of JAK/STAT pathway inhibitors and other kinase-targeting therapeutics.

Executive Summary & Substrate Analysis

The substrate 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine presents a unique set of challenges for palladium-catalyzed cross-coupling. While the C2-chlorine is electronically activated for oxidative addition due to the electron-deficient pyrimidine ring and the electron-withdrawing pyrazole substituent, this same activation makes the substrate prone to side reactions.

Key Challenges
  • Catalyst Poisoning (The "N-Chelation" Effect): The substrate contains four nitrogen atoms. The proximity of the pyrimidine N3 and the pyrazole N2 can create a "pocket" that sequesters electrophilic Pd(II) species, effectively removing them from the catalytic cycle.

  • Hydrolytic Instability: The highly electron-deficient C2 position is susceptible to Nucleophilic Aromatic Substitution (SNAr) by hydroxide ions in aqueous base, leading to the formation of the inactive 2-hydroxy impurity (phenol).

  • Protodehalogenation: In the presence of reducing agents (or even alcohols used as solvents), the activated C–Cl bond may undergo reduction to the hydro-dehalogenated species, especially if transmetallation is slow.

Strategic Solution: This protocol utilizes Precatalyst Scaffolds (e.g., Buchwald G3/G4 or Pd-PEPPSI) rather than traditional Pd(0) sources (like Pd(PPh3)4) to ensure rapid initiation and uses steric bulk to prevent catalyst deactivation by the substrate's nitrogen atoms.

Screening Strategy: The "Matrix Approach"

We recommend a 24-reaction screening matrix designed to identify the optimal Ligand/Base/Solvent combination. This approach moves beyond random selection to test specific mechanistic hypotheses.

Variable 1: Ligand Class (The "Engine")
  • L1: XPhos (Biaryl Phosphine): Excellent for aryl chlorides; the steric bulk prevents N-coordination from the substrate.

  • L2: SPhos: Higher stability; often effective if XPhos fails due to steric clash with the coupling partner.

  • L3: Pd-PEPPSI-IPent (NHC Ligand): A "throw-and-go" catalyst. The N-Heterocyclic Carbene (NHC) binds tighter than phosphines, resisting displacement by the substrate's pyrazole nitrogens.

  • L4: dppf (Bidentate): A robust baseline ligand (used as Pd(dppf)Cl2) that enforces a specific bite angle, often stabilizing the Pd center against decomposition.

Variable 2: Base & Solvent (The "Environment")
  • Condition A (Aqueous): K3PO4 (2.0 equiv) in 1,4-Dioxane/H2O (4:1). Pros: Fast transmetallation for boronic acids. Cons: Hydrolysis risk.

  • Condition B (Anhydrous): Cs2CO3 (2.0 equiv) in Toluene or Dioxane. Pros: Eliminates hydrolysis of the C2-Cl. Cons: Slower kinetics; requires higher temperature.

Experimental Protocol: Microscale Screening

Scale: 50 µmol per reaction Vessel: 1 mL shell vials or a 96-well reaction block Analysis: UPLC-MS (UV @ 254 nm)

Step 1: Stock Solution Preparation
  • Substrate Stock (A): Dissolve 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine (1.0 equiv) and Internal Standard (Biphenyl, 0.5 equiv) in the reaction solvent (0.2 M concentration).

  • Nucleophile Stock (B): Dissolve Boronic Acid/Ester (1.5 equiv) in reaction solvent (0.3 M).

  • Base Stock (C):

    • Aqueous: 2 M K3PO4 in water.

    • Anhydrous:[1] Weigh solid Cs2CO3 directly into vials.

  • Catalyst Stock (D): Prepare fresh solutions of Pd precatalysts (e.g., XPhos Pd G4) in the reaction solvent (0.01 M). Note: If using Pd(OAc)2 + Ligand, premix in a separate vial for 5 mins before use.

Step 2: Reaction Assembly (Workflow)

ScreeningWorkflow Stock Stock Prep (Substrate, Base, Cat) Dosing Dosing (Liquid Handler or Manual) Stock->Dosing Inert Inertion (N2/Argon Purge) Dosing->Inert Heat Reaction (80°C - 100°C, 16h) Inert->Heat Workup Mini-Workup (Acetonitrile Dilution + Filter) Heat->Workup Analysis UPLC-MS (Quant vs Internal Std) Workup->Analysis

Figure 1: High-Throughput Experimentation (HTE) workflow for catalyst screening.

Step 3: Execution
  • Dose 250 µL of Substrate Stock (A) into each vial.

  • Dose 250 µL of Nucleophile Stock (B) into each vial.

  • Add Base (Liquid Stock C or Solid).

  • Purge the headspace with Nitrogen/Argon for 2 minutes.

  • Add 25 µL of Catalyst Stock (D) (Target: 2-5 mol% Pd).

  • Seal caps tightly. Shake/Stir at 80°C for 16 hours.

Data Analysis & Troubleshooting Guide

After the reaction, dilute a 10 µL aliquot with 500 µL MeCN (or MeOH) and analyze.

Quantitative Assessment Table
ObservationProbable CauseCorrective Action
Start Material (SM) Only Catalyst Deactivation (Poisoning)Switch to Pd-PEPPSI-IPent or XPhos Pd G4 . Increase temp to 100°C.
Hydrolyzed Product (Phenol) SNAr by WaterSwitch to Anhydrous Condition B (Cs2CO3/Toluene).
Protodehalogenation (M-Cl

M-H)
Hydride source present / Slow TransmetallationEnsure solvent is dry. Switch to a Buchwald G4 catalyst to speed up reductive elimination.
Homocoupling of Boronic Acid Oxidative couplingDegas solvents more thoroughly (remove O2). Reduce catalyst loading.
Decision Tree for Scale-Up

DecisionTree Start Analyze Screening Results YieldHigh Yield > 80%? Start->YieldHigh Scale Proceed to 1g Scale-up (Check Pd removal) YieldHigh->Scale Yes YieldLow Yield < 50% YieldHigh->YieldLow No CheckSide Identify Major Byproduct YieldLow->CheckSide IsPhenol Phenol (Hydrolysis) CheckSide->IsPhenol IsProto Des-Chloro (Reduction) CheckSide->IsProto IsStalled Stalled (SM remaining) CheckSide->IsStalled ActionPhenol Use Anhydrous Base (Cs2CO3 or K3PO4 dry) IsPhenol->ActionPhenol ActionProto Change Ligand (XPhos -> SPhos) Lower Temp IsProto->ActionProto ActionStalled Switch to NHC Catalyst (Pd-PEPPSI) IsStalled->ActionStalled

Figure 2: Logic flow for optimizing reaction conditions based on impurity profiling.

Recommended Starting Conditions (The "Golden Standard")

Based on the electronic nature of the pyrimidine and literature precedents for similar scaffolds [1, 2], the following conditions have the highest probability of success for the first round of optimization:

  • Catalyst: XPhos Pd G4 (2-5 mol%)

  • Solvent: 1,4-Dioxane / Water (4:1)[2]

  • Base: K3PO4 (2.0 equiv)

  • Temperature: 90°C

  • Time: 4-16 hours

Note on Workup: Pyrazole-containing products are notorious for binding Palladium. Following the reaction, treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol or DMT) for 1 hour to ensure the final product is free of heavy metals.

References

  • BenchChem. Catalyst Selection for Cross-Coupling Reactions of 5-(Bromomethyl)-2-chloropyrimidine. (Accessed 2023).

  • National Institutes of Health (NIH). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC Article.

  • ResearchGate. Catalyst screening for Suzuki coupling of 2,4-dichloropyrimidines.

  • Sigma-Aldrich. 2-Chloro-4-pyridinylboronic acid Product Information.

  • Vertex AI Search. Synthesis of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine intermediate. (Aggregated Search Results). 3

Sources

Troubleshooting & Optimization

improving yield of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine

Ticket ID: #PYR-SYN-001 Topic: Yield Optimization & Regioselectivity Control Status: Resolved / Guide Available

Executive Summary

The synthesis of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine relies on a Nucleophilic Aromatic Substitution (


).[1] The core challenge is regioselectivity . The pyrimidine ring possesses two electrophilic sites (C2 and C4). While C4 is electronically more deficient and kinetically favored, the C2 position is also reactive. Furthermore, the product itself remains electrophilic, leading to the risk of double substitution (2,4-bis(pyrazolyl)pyrimidine).

This guide provides a self-validating protocol to maximize the C4-monosubstituted product yield while suppressing the C2-isomer and bis-substituted impurities.

Module 1: Reaction Logic & Mechanism

To improve yield, you must control the kinetics. The C4 position is "para-like" to the N1 nitrogen and "ortho-like" to the N3 nitrogen, making it significantly more electrophilic than C2. However, this selectivity window narrows as temperature increases.

Key Pathway Visualization: The following diagram illustrates the kinetic competition you are managing.

ReactionPathway Start 2,4-Dichloropyrimidine (Starting Material) Product TARGET: C4-Product 2-chloro-4-(pyrazolyl)... Start->Product Path A: Kinetic Favor (Low Temp, 1.0 eq) Isomer IMPURITY: C2-Isomer 4-chloro-2-(pyrazolyl)... Start->Isomer Path B: Thermodynamic (High Temp, Polar Solv) Pyrazole 1H-Pyrazole (Nucleophile) Bis IMPURITY: Bis-Product 2,4-di(pyrazolyl)... Product->Bis Path C: Over-reaction (Excess Pyrazole) Isomer->Bis Path D

Caption: Kinetic pathway analysis. Path A is the desired route. Path C is the primary yield-killer caused by excess reagent or heat.

Module 2: The "Golden Standard" Protocol

Do not use generic


 conditions. Use this optimized protocol designed to exploit the reactivity difference between C4 and C2.

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (1.0 eq)

  • Nucleophile: 1H-Pyrazole (0.95 - 1.0 eq) — Crucial: Do not use excess.

  • Base: Potassium Carbonate (

    
    ) (1.1 eq) — Mild enough to prevent rapid bis-substitution.
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

  • Preparation (0 min): Dissolve 2,4-dichloropyrimidine in MeCN (0.2 M concentration). Cool the solution to 0°C using an ice bath.

    • Why? Lower temperature increases the selectivity ratio (

      
      ).
      
  • Base Addition (5 min): Add

    
     (powdered) to the cold solution.
    
  • Nucleophile Addition (Critical Step): Dissolve 1H-pyrazole in a minimal amount of MeCN. Add this solution dropwise over 30–60 minutes to the reaction mixture at 0°C.

    • Why? Dropwise addition ensures the concentration of free pyrazole is always low relative to the dichloropyrimidine, statistically favoring mono-substitution over bis-substitution.

  • Reaction (1–4 hours): Allow the mixture to stir at 0°C for 1 hour, then slowly warm to Room Temperature (RT). Monitor by TLC/LCMS.[2]

    • Stop Condition: Stop when the starting material is <5%. Do not chase 100% conversion if it means generating 10% bis-product.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate.

Module 3: Troubleshooting & FAQs

Q1: My LCMS shows a significant amount of the Bis-product (MW ~212). How do I stop this?

Diagnosis: You likely used an excess of pyrazole or added it too quickly. Solution:

  • Stoichiometry Check: Ensure you are using exactly 1.0 equivalent or a slight deficit (0.95 eq) of pyrazole.

  • Reverse Addition: Instead of adding pyrazole to the pyrimidine, try adding the pyrazole/base mixture into a solution of the pyrimidine. This ensures the pyrimidine is always in large excess, making it statistically impossible for the mono-product to compete for a second pyrazole molecule.

Q2: I am getting a 50:50 mixture of the C4 and C2 isomers.

Diagnosis: This often happens if the pyrimidine ring has an electron-withdrawing group (EWG) at the C5 position (e.g., 5-trifluoromethyl). Technical Insight:

  • Unsubstituted 2,4-DCP: Highly C4 selective.[3]

  • 5-Substituted (EWG): The EWG activates the C2 position, eroding selectivity. Fix: If you are working with a 5-substituted scaffold, you cannot rely solely on kinetics. You must separate the isomers via column chromatography. The C4 product is usually less polar and elutes first (check specific

    
     values) [1].
    
Q3: The reaction is stalled with 20% starting material left.

Diagnosis: The reaction temperature is too low for the final conversion, or the base is too weak. Fix:

  • Do not add more pyrazole.

  • Increase temperature to 40°C carefully.

  • If using

    
    , ensure it is finely powdered (surface area effect) or switch to 
    
    
    
    for higher solubility/basicity without the aggression of NaH.

Module 4: Purification Strategy

Separating the target (Mono-Cl) from the impurity (Bis-pyrazole) is based on polarity and solubility.

CompoundPolaritySolubility (Alcohols)Elution Order (Silica)
Target (C4-Product) ModerateSoluble2nd
Bis-Impurity HighPoor (often precipitates)3rd (Most Polar)
Starting Material LowVery Soluble1st (Fastest)

Recommended Purification:

  • Flash Chromatography: Elute with Hexanes/Ethyl Acetate (gradient 0%

    
     40% EtOAc). The bis-product usually sticks to the baseline or elutes very late.
    
  • Recrystallization (Scalable): If the bis-product content is high (>10%), dissolve the crude solid in hot Ethanol. Upon cooling, the symmetrical bis-product often crystallizes out first due to better packing/lower solubility. Filter this off; your product remains in the mother liquor [2].

References

  • Vertex Pharmaceuticals. (2010). 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine. Acta Crystallographica Section E.

    • Context: Validates the separation of isomers and the elution order (C4 elutes before C2).
  • BenchChem Technical Support. (2025). Regioselective Reactions of 2,4-Dichloropyrimidines.

    • Context: General reactivity rules for pyrimidine and solvent effects.
  • WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class Chapter 29.

    • Context: Quantum mechanical explan

Sources

Technical Support Center: Stability & Storage of 2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox

As researchers, we often treat 2-chloropyrimidines as standard building blocks. However, 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine presents a unique stability challenge. The pyrazole group at the C4 position is not merely a structural feature; it is a potent electron-withdrawing group (EWG) that activates the C2-chlorine toward nucleophilic attack.

This compound is hygroscopic and autocatalytic . Upon contact with atmospheric moisture, it hydrolyzes to release hydrochloric acid (HCl). This acid protonates the pyrimidine ring, further increasing its electrophilicity and accelerating the degradation rate exponentially.

This guide provides the protocols necessary to break this cycle and maintain compound integrity.

Module 1: The Science of Degradation

Why is this molecule degrading?

To prevent degradation, you must understand the mechanism. The degradation pathway is a Nucleophilic Aromatic Substitution (


) where water acts as the nucleophile.
  • Activation: The pyrazole ring (via the N1 linkage) pulls electron density from the pyrimidine ring.

  • Attack: Water attacks the highly electron-deficient C2 position.

  • Collapse: The intermediate collapses to expel chloride (

    
    ) and a proton (
    
    
    
    ), forming HCl and the hydrolyzed product (pyrimidinone).
  • Autocatalysis: The generated HCl protonates the remaining starting material, making it even more susceptible to the next water molecule.

Visualization: Hydrolysis Pathway

The following diagram illustrates the transition from the active reagent to the inert, hydrolyzed byproduct.

HydrolysisMechanism Reactant 2-Chloro-4-(pyrazolyl) pyrimidine Transition Meisenheimer-like Intermediate Reactant->Transition + H₂O Water H₂O (Moisture) Water->Transition Product 2-Hydroxy-4-(pyrazolyl) pyrimidine (Inert) Transition->Product - HCl Byproduct HCl (Catalyst) Transition->Byproduct Byproduct->Reactant Protonation (Accelerates Rxn)

Figure 1: The autocatalytic hydrolysis cycle. Note the red dashed line indicating how the byproduct (HCl) accelerates the degradation of the remaining stock.

Module 2: Storage Best Practices

How do I stop the degradation?

Standard refrigeration is insufficient. You must control three variables: Temperature , Atmosphere , and Container Integrity .

The "Gold Standard" Storage Protocol

Follow this workflow immediately upon receipt of the compound.

  • Equilibration: Allow the shipping container to reach room temperature before opening. This prevents condensation from forming on the cold solid.

  • Aliquotting: Under an inert atmosphere (Glovebox or N2/Ar stream), divide the bulk material into single-use vials.

    • Why? Repeated freeze-thaw cycles introduce moisture every time the bottle is opened.

  • Sealing: Use amber glass vials with Teflon (PTFE)-lined caps . Parafilm is permeable to water vapor over time; use electrical tape or heat-shrink bands for long-term sealing.

  • Secondary Containment: Place vials inside a jar containing active desiccant (Silica Gel or Molecular Sieves 4Å).

  • Freezing: Store at -20°C .

Storage Tier Comparison
ParameterGold Standard (Recommended)Silver Standard (Acceptable < 1 Month)Bronze Standard (High Risk)
Temperature -20°C (Freezer)4°C (Fridge)Room Temperature
Atmosphere Argon/Nitrogen FillAir (Desiccated)Ambient Air
Container Amber Glass + PTFE CapPlastic VialZiplock Bag
Desiccant Molecular Sieves in Secondary JarSilica Gel PacketNone
Est. Shelf Life > 2 Years3-6 Months< 2 Weeks
Visualization: Storage Decision Tree

StorageWorkflow Start Compound Receipt Check Is the bottle cold? Start->Check Wait Wait 2-4 hours (Prevent Condensation) Check->Wait Yes Open Open in Fume Hood (Preferably under N₂) Check->Open No Wait->Open Usage Immediate Use? Open->Usage Dissolve Dissolve in Anhydrous Solvent (Use immediately) Usage->Dissolve Yes Store Aliquot into Amber Vials Flush with Argon Usage->Store No Freeze Store at -20°C with Desiccant Store->Freeze

Figure 2: Decision matrix for handling hygroscopic heteroaryl chlorides upon arrival.

Module 3: Troubleshooting & Quality Control

How do I know if my compound is ruined?

If you suspect hydrolysis, perform these checks before committing the material to a valuable reaction.

1. Visual Inspection
  • Pristine: White to off-white crystalline powder. Free-flowing.

  • Compromised: Yellow/Orange discoloration.

  • Critical Failure: "Caking" or clumping (indicates moisture absorption); acrid smell of HCl upon opening.

2. Analytical Confirmation (LC-MS / HPLC)

Run a standard Reverse Phase (C18) method.

  • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).

  • Observation:

    • Parent: 2-chloro-4-(pyrazolyl)pyrimidine. Elutes later (more hydrophobic). Mass: M+H (matches formula).

    • Impurity: 2-hydroxy-4-(pyrazolyl)pyrimidine. Elutes earlier (more polar). Mass: [M-Cl+OH].

    • Isotope Pattern: The parent has a distinct Chlorine isotope pattern (3:1 ratio of M : M+2). The hydrolyzed product loses this pattern.[1]

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I store this compound in DMSO or DMF stock solutions? A: No. While the compound is soluble in DMSO, these solvents are highly hygroscopic. Even "anhydrous" DMSO absorbs water from the air rapidly. Once dissolved, the proximity of water molecules in the solution will hydrolyze the chloride within hours to days at room temperature. Only make solutions immediately prior to use.

Q2: My compound arrived with some clumps. Is it usable? A: Small soft clumps can be broken up; however, hard clumps indicate significant moisture exposure. Perform a quick LC-MS check. If purity is >90%, you can repurify or use an excess of reagent. If purity is <80%, the generated HCl may interfere with your reaction (e.g., by quenching basic catalysts).

Q3: How do I remove the hydrolysis product if it is present? A: The hydrolysis product (pyrimidinone) is significantly more polar than the chloro-precursor.

  • Flash Chromatography: Use a gradient of Hexanes/Ethyl Acetate. The chloro-compound will elute first.[2] The hydroxy-impurity often streaks or stays on the baseline unless methanol is added.

  • Wash: Dissolve the solid in Ethyl Acetate and wash rapidly with cold saturated

    
    . This neutralizes HCl and removes some polar impurities, but chromatography is superior.
    

Q4: Why is the pyrazole analog less stable than 2,4-dichloropyrimidine? A: The pyrazole nitrogen (N1) is an electron-withdrawing group that pulls density from the pyrimidine ring, making the C2 carbon significantly more positive (electrophilic) than in the dichloro-analog. This lowers the energy barrier for water to attack.

References

  • PubChem Compound Summary . (n.d.). 2-Chloropyrimidine Reactivity and Properties. National Library of Medicine. Retrieved March 9, 2026, from [Link]

  • Organic Process Research & Development . (2006). Highly Selective Hydrolysis of Chloropyrimidines. American Chemical Society. Retrieved March 9, 2026, from [Link]

Sources

troubleshooting low reactivity of C2-chlorine in pyrazolyl-pyrimidine systems

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Heterocyclic Chemistry . As a Senior Application Scientist, I frequently consult with drug development professionals who are frustrated by the unexpectedly low reactivity of the C2-chlorine in pyrazolyl-pyrimidine scaffolds.

While isolated 2-chloropyrimidines are highly electrophilic and typically undergo rapid Nucleophilic Aromatic Substitution (SNAr)[1], conjugating them with a pyrazole ring fundamentally alters their electronic landscape. The guide below is designed to help you diagnose the root cause of this deactivation and provides self-validating protocols to drive your substitutions to completion.

I. Diagnostic Logic & Workflow

Before altering your reagents, you must identify whether the reaction failure is driven by electronic deactivation, nucleophile weakness, or steric hindrance. Follow the logical workflow below to determine your optimal synthetic strategy.

DiagnosticWorkflow N1 Low C2-Cl Reactivity in Pyrazolyl-Pyrimidine N2 Is Pyrazole NH Unprotected? N1->N2 N3 Protect NH (SEM/Boc) to block +M effect N2->N3 Yes N4 Is Nucleophile Weak? (e.g., Aniline) N2->N4 No N3->N4 N5 Switch to Pd-Catalysis (Buchwald-Hartwig) N4->N5 Yes N6 Optimize SNAr: Microwave, DMSO, 150°C N4->N6 No N7 Successful C2 Substitution N5->N7 N6->N7

Diagnostic workflow for resolving low C2-chlorine reactivity in pyrazolyl-pyrimidine systems.

II. Expert Troubleshooting FAQs

Q1: Why is the C2-chlorine in my pyrazolyl-pyrimidine scaffold completely inert to amines at room temperature? Mechanistic Causality: The pyrazole ring acts as a strong electron-donating group (+M effect) via resonance. This electron donation floods the pyrimidine ring with electron density, significantly raising its Lowest Unoccupied Molecular Orbital (LUMO) energy and increasing the activation energy required for nucleophilic attack[2][3]. Furthermore, if the pyrazole possesses a free NH, the basic conditions of an SNAr reaction will deprotonate it. The resulting pyrazolide anion renders the C2-chlorine virtually completely deactivated. Actionable Solution: Always mask the pyrazole NH prior to C2 substitution. Use protecting groups like 2-(trimethylsilyl)ethoxymethyl (SEM) or tert-butyloxycarbonyl (Boc). This prevents anion formation and sterically twists the pyrazole out of coplanarity with the pyrimidine, breaking the resonance conjugation and restoring electrophilicity at the C2 position.

Q2: I protected the pyrazole, but my SNAr reaction with anilines still stalls at <10% conversion. How can I force it to completion? Mechanistic Causality: Even when protected, the conjugated system remains less reactive than a simple pyrimidine. Weak nucleophiles (like anilines or sterically hindered secondary amines) lack the nucleophilicity to overcome the remaining activation barrier under classical thermal heating. Prolonged heating often leads to target degradation rather than product formation[4]. Actionable Solution: Transition to focused microwave irradiation. Microwave-assisted SNAr in polar aprotic solvents (such as DMSO or NMP) at elevated temperatures (120–150 °C) provides rapid, uniform volumetric heating. This dramatically accelerates the reaction kinetics, often reducing reaction times from days to minutes while suppressing side-product formation[5][6].

Q3: What if microwave-assisted SNAr still fails due to severe steric hindrance at the C2 position? Mechanistic Causality: SNAr requires a specific trajectory for nucleophilic attack (the addition-elimination mechanism). If bulky substituents block this path, the reaction fails regardless of temperature. Actionable Solution: Abandon SNAr and utilize transition-metal catalysis. Palladium-catalyzed Buchwald-Hartwig amination bypasses the LUMO-dependent SNAr pathway entirely. Instead, Pd(0) undergoes direct oxidative addition into the C2-Cl bond[6][7]. Utilizing bulky, electron-rich phosphine ligands (e.g., Xantphos) facilitates this oxidative addition even in electronically deactivated and sterically congested systems.

III. Quantitative Reactivity Data

To aid in selecting the correct reaction conditions, refer to the comparative data below detailing the expected performance of various synthetic strategies on protected C2-chloro-pyrazolyl-pyrimidines.

Table 1: Comparative Reactivity Profile for C2-Chloro-Pyrazolyl-Pyrimidines

Reaction StrategyOptimal NucleophilesSolvent / TempAvg. TimeExpected YieldPrimary Limitation
Classical SNAr Primary aliphatic aminesEtOH / 80 °C24–48 h20–40%Fails completely with weak nucleophiles; risks deprotection.
Microwave SNAr Aliphatic amines, alkoxidesNMP / 150 °C15–30 min60–85%Thermal degradation of highly sensitive functional groups.
Pd-Catalysis Anilines, amides, hindered amines1,4-Dioxane / 100 °C4–12 h75–95%Requires rigorous inert atmosphere and expensive catalysts.

IV. Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating, ensuring you can identify failures in real-time rather than waiting for post-reaction LC-MS analysis.

Protocol A: Microwave-Assisted SNAr (The "Brute Force" Method)

Use this protocol for moderately hindered aliphatic amines and strong nucleophiles.

  • Preparation: In a 10 mL microwave vial, dissolve the SEM-protected C2-chloro-pyrazolyl-pyrimidine (1.0 eq, ~0.5 mmol) and the amine nucleophile (3.0 eq) in anhydrous NMP (2.5 mL, 0.2 M).

    • Causality: NMP has a high dipole moment and boiling point, stabilizing the highly polar Meisenheimer complex transition state while safely absorbing microwave energy[6].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: DIPEA scavenges the HCl byproduct, preventing the protonation of the incoming amine nucleophile, which would otherwise kill its reactivity.

  • Irradiation: Seal the vial and irradiate at 150 °C for 20 minutes using dynamic power modulation.

  • Validation Checkpoint: Spot the crude mixture on a TLC plate (UV active). The product should appear as a highly fluorescent blue/green spot under 254 nm UV light, with a lower Rf than the starting material. If the starting material persists without degradation, the nucleophile is too weak for SNAr. Proceed immediately to Protocol B.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination (The "Finesse" Method)

Use this protocol for anilines, amides, and highly sterically hindered amines.

  • Catalyst Assembly: In an oven-dried Schlenk tube or sealed vial, combine the C2-chloro substrate (1.0 eq), amine (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.10 eq), and Cs2CO3 (2.0 eq) in anhydrous 1,4-dioxane (0.1 M).

    • Causality: Xantphos is a bidentate ligand with a wide bite angle (111°). This forces the Pd center into a rigid geometry that drastically accelerates reductive elimination—the rate-limiting step for deactivated pyrimidines[7].

  • Degassing (Critical Step): Sparge the suspension with ultra-pure Argon for exactly 10 minutes.

    • Causality: Ambient oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), permanently halting the catalytic cycle.

  • Heating: Seal the vessel and heat at 100 °C for 8 hours.

  • Validation Checkpoint: Monitor the color of the reaction. It should transition from a deep purple/red (unreacted Pd2(dba)3) to a clear yellow/orange homogeneous solution (active Pd-Xantphos complex). Self-Correction: If the solution turns opaque black within the first hour, "palladium black" has precipitated due to oxygen contamination or ligand dissociation. Abort the reaction, discard, and re-degas a fresh batch.

V. References

  • BenchChem. Troubleshooting common issues in the synthesis of hydrazinylpyrimidines.

  • WuXi AppTec. SNAr Reaction of Polyhalogenated Heterocycles.

  • National Institutes of Health (PMC). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?

  • National Institutes of Health (PMC). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story.

  • ResearchGate. Efficient Nucleophilic Substitution Reactions of Pyrimidyl and Pyrazyl Halides with Nucleophiles under Focused Microwave Irradiation.

  • National Institutes of Health (PMC). Recent Advances in Pyrimidine-Based Drugs.

  • ResearchGate. Regioselective Synthesis of 2,4-Substituted Pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines through Sequential Pd-Catalyzed Arylation and SNAr Reactions.

Sources

recrystallization solvents for purifying 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the purification strategy for 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine , focusing on recrystallization protocols to isolate the target compound from its structural isomer and reaction byproducts.

Case ID: PUR-PYR-004 Status: Active Expert Level: Senior Scientist

Core Purification Strategy: The Solubility Profile

Purifying 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine presents a specific challenge: distinguishing the desired product from its regioisomer, 4-chloro-2-(1H-pyrazol-1-yl)pyrimidine . These isomers often form in a near 1:1 ratio during the nucleophilic aromatic substitution of 2,4-dichloropyrimidine.

Critical Rule: Recrystallization is most effective when the crude material is already enriched (e.g., >75% purity) or if the isomers exhibit significantly different solubility profiles. For 1:1 mixtures, a preliminary flash chromatography step is strongly recommended before recrystallization.

Recommended Solvent Systems

Based on the lipophilicity of the chloropyrimidine core and the polarity of the pyrazole substituent, the following solvent systems are validated for this class of heterocycles:

System TypeSolvent PairRatio (v/v)MechanismBest For
Primary (Non-Polar) DCM / Heptane 1:3 to 1:5Anti-solvent precipitationRemoval of non-polar oligomers and drying traces.
Secondary (Polar) Ethyl Acetate / Hexanes 1:4Thermal gradientSeparation of regioisomers (Isomer B often stays in mother liquor).
Polishing Acetonitrile (ACN) Single SolventThermal gradientFinal removal of polar hydrolysis byproducts.

Expert Insight: The 2-chloro-4-substituted isomer is typically less polar than the 2-substituted-4-chloro isomer. In a normal phase setting (Silica), the 2-chloro-4-pyrazolyl isomer elutes first [1, 2]. In recrystallization, this often means the desired product will crystallize from non-polar solvents more readily than the more polar regioisomer, which remains in the supernatant.

Standard Operating Procedure (SOP): Two-Solvent Recrystallization

Objective: Purify crude 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine to >98% purity.

Reagents Required[1][2][3][4][5][6][7]
  • Crude Product (Dry, powdered)[1]

  • Dichloromethane (DCM) - HPLC Grade

  • Heptane - HPLC Grade

  • Activated Charcoal (Optional, for color removal)

Workflow Diagram

Recrystallization_Workflow Start Crude Mixture (2-Cl-4-Pyz + Isomer) Dissolve Dissolve in Min. Vol. Hot DCM (35°C) Start->Dissolve Check Is solution clear? Dissolve->Check Filter Hot Filtration (Remove insolubles) Check->Filter No (Solids present) AntiSolvent Add Heptane Dropwise until persistent cloudiness Check->AntiSolvent Yes Filter->AntiSolvent Cool Slow Cooling (RT -> 4°C -> -20°C) AntiSolvent->Cool Collect Filtration & Wash (Cold Heptane) Cool->Collect Analyze QC: 1H-NMR / LCMS Collect->Analyze

Caption: Optimized two-solvent recrystallization workflow for chloropyrimidine derivatives.

Step-by-Step Protocol
  • Dissolution: Transfer 1.0 g of crude solid into a 50 mL Erlenmeyer flask. Add DCM in small portions (start with 3-5 mL) while gently heating to 35°C (boiling point of DCM is ~40°C; do not overheat). Swirl until fully dissolved.

  • Clarification: If the solution is dark or contains suspended solids (salts), add 50 mg of activated charcoal, stir for 5 minutes, and filter through a Celite pad while warm.

  • Nucleation: While keeping the solution warm (but not boiling), add Heptane dropwise.

    • Visual Cue: Stop adding Heptane the moment a faint white turbidity persists for more than 5 seconds.

    • Correction: Add 2-3 drops of DCM to clear the solution back to transparency.

  • Crystallization: Remove from heat. Cap the flask loosely.

    • Allow to sit at Room Temperature (RT) for 2 hours.

    • Move to a 4°C fridge for 4 hours.

    • (Optional) Move to a -20°C freezer for overnight to maximize yield.

  • Collection: Filter the crystals using a Buchner funnel. Wash the cake with 2 x 5 mL of cold Heptane .

  • Drying: Dry under high vacuum (<5 mbar) at 40°C for 4 hours to remove trapped DCM.

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. What is happening?

Cause: The solution is likely too concentrated, or the temperature dropped too quickly, causing the compound to crash out as an amorphous oil rather than an ordered crystal lattice. Fix:

  • Re-heat the mixture until the oil redissolves.

  • Add a small amount (1-2 mL) of the good solvent (DCM or EtOAc).

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner glass wall of the flask with a glass rod to induce nucleation sites.[2]

  • Cool much slower (wrap the flask in a towel).

Q2: I still see the 4-chloro-2-pyrazolyl isomer in my NMR. How do I remove it?

Analysis: If the isomer persists, your solvent system is not selective enough.[2] Fix: Switch to Isopropanol (IPA) .

  • Dissolve the solid in boiling IPA.

  • Allow it to cool very slowly.

  • The 2-chloro-4-substituted isomer typically has a higher melting point and lower solubility in alcohols than its regioisomer, often crystallizing out first.

Q3: Why is my yield low (<40%)?

Cause: The product is too soluble in the anti-solvent or too much primary solvent was used. Fix:

  • Analyze the mother liquor (filtrate) by TLC/LCMS. If the product is there, concentrate the filtrate to half volume and repeat the cooling process (Second Crop).

  • Note: The second crop usually has lower purity than the first.

Impurity Profile Management

ImpurityOriginRemoval Strategy
2,4-Dichloropyrimidine Unreacted Starting MaterialHighly soluble in Heptane/Hexanes. Wash the filter cake thoroughly with non-polar solvent.
Bis-pyrazole Over-reaction (Substitution at C2 and C4)Insoluble in many organic solvents. Perform a "hot filtration" step; this byproduct often remains solid when the mono-substituted product dissolves.
Hydrolysis Product Reaction with moisture (Pyrimidinone)Highly polar. Will likely stay in the mother liquor if using DCM/Heptane. If using Alcohols, it may co-crystallize; switch to non-polar recrystallization.

References

  • Regioselectivity in Pyrimidine Substitution

    • Title: 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine.[3][4][5]

    • Source: N
    • Context: Confirms that in similar reactions, the 4-substituted isomer elutes first and can be separated via chromatography/crystallization strategies.[5]

    • URL:[Link]

  • General Recrystallization of Chloropyrimidines

    • Title: 2-Chloropyrimidine Synthesis and Purific
    • Source: Organic Syntheses.[6]

    • Context: Establishes standard purification protocols (recrystallization from isopentane/heptane analogs) for chloropyrimidine cores.
    • URL:[Link]

  • Solvent Selection Guide

    • Title: Two-Solvent Recrystalliz
    • Source: MIT OpenCourseWare.
    • Context: Provides the fundamental thermodynamic basis for the DCM/Heptane and EtOAc/Hexane solvent selection.
    • URL:[Link]

Sources

resolving solubility issues of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Knowledge Base Article ID: KB-SOL-2491 Subject: Solubility Optimization & Stability Protocols for 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine Status: Active Last Updated: March 9, 2026

Executive Summary

This guide addresses solubility challenges associated with 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine . This compound presents a dual challenge: high lipophilicity due to its planar, crystalline heteroaromatic structure, and chemical instability (hydrolysis) in acidic aqueous media.

Target Audience: Medicinal Chemists, Screening Biologists, and Process Chemists.

Part 1: Physicochemical Profiling & Root Cause Analysis

Before attempting solubilization, you must understand why the compound resists solution.

PropertyCharacteristicImpact on Solubility
Structure Bi-heterocyclic (Pyrimidine + Pyrazole)High lattice energy due to

-

stacking. The molecule is planar, allowing tight crystal packing.
LogP (Predicted) ~1.5 – 2.5Moderately lipophilic. Poor interaction with water dipoles.
H-Bonding 0 Donors / 4 AcceptorsLacks H-bond donors (OH/NH) to facilitate water solvation.
pKa (Pyrimidine) < 0 (Very Weak Base)CRITICAL: The electron-withdrawing Chlorine at C2 and Pyrazole at C4 significantly reduce the basicity of the pyrimidine nitrogens.
Reactivity 2-Chloro substituentSusceptible to nucleophilic aromatic substitution (

), specifically hydrolysis in acidic water.

The Diagnostic Conclusion: Standard aqueous buffers (PBS, HEPES) will fail. pH adjustment (acidification) is contraindicated due to stability risks. You must use cosolvency or complexation .

Part 2: Critical Safety & Stability Warning (The "Acid Trap")

WARNING: Do not use aqueous acid (HCl, H₂SO₄) to solubilize this compound.

While protonation of the pyrimidine nitrogen theoretically increases solubility, the 2-chloro position is highly activated. In acidic aqueous media, the chlorine atom is rapidly displaced by water, converting your compound into the inactive 2-hydroxy derivative (pyrimidone) .

HydrolysisRisk Compound 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine (Active) Intermediate Protonated Intermediate (Highly Electrophilic C2) Compound->Intermediate Protonation Acid Aqueous Acid (H+ / H2O) Acid->Intermediate Product 2-hydroxy-4-(1H-pyrazol-1-yl)pyrimidine (Inactive Pyrimidone) Intermediate->Product Hydrolysis (SNAr)

Figure 1: Mechanism of acid-catalyzed hydrolysis. The protonated pyrimidine ring becomes a potent electrophile, leading to rapid dechlorination and loss of biological activity.

Part 3: Recommended Solubilization Protocols

Method A: The "Cosolvent Cliff" (For In Vitro Assays)

Best for: High-throughput screening (HTS), cell-based assays.

The Logic: Use a water-miscible organic solvent to break the crystal lattice, then dilute into a surfactant-containing buffer to prevent "crashing out."

Protocol:

  • Stock Preparation: Dissolve the compound in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 10–20 mM .

    • Tip: If dissolution is slow, sonicate at 35°C for 5 minutes.

  • Intermediate Dilution (The Step-Down): Do not pipette DMSO stock directly into cell media.

    • Prepare a 10x Working Solution in PEG400 (Polyethylene Glycol 400).

    • Mix Ratio: 1 part DMSO Stock + 9 parts PEG400.

  • Final Dilution: Add the 10x PEG/DMSO solution to your aqueous buffer (PBS/Media).

    • Target: Final DMSO < 0.5% (v/v).

Solubility Matrix Table:

Solvent SystemSolubility RatingBiological CompatibilityNotes
100% Water InsolubleExcellentDo not use.
100% DMSO High (>50 mg/mL)Toxic to cells >1%Standard stock solvent.
5% DMSO / 95% PBS Low (Risk of precip.)GoodRisk of "crashing out" over time.
5% DMSO / 40% PEG400 / 55% Water High (Stable) ModerateRecommended. PEG stabilizes the dispersion.
Method B: Cyclodextrin Complexation (For In Vivo/Formulation)

Best for: Animal studies (IP/PO dosing) where organic solvents (DMSO) cause toxicity.

The Logic: Encapsulate the hydrophobic pyrimidine/pyrazole core inside the lipophilic cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD), leaving the hydrophilic exterior to interact with water.

Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in sterile water or saline.
    
  • Dispersion: Add the solid 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine to the vehicle.

  • Energy Input: The compound will not dissolve immediately.

    • Option 1 (Lab Scale): Probe sonicate (40% amplitude) for 60 seconds (pulse 10s on/10s off to avoid heating).

    • Option 2 (Preferred): Stir continuously at room temperature for 4–6 hours.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.

  • Validation: Check concentration via HPLC-UV (254 nm) against a standard curve prepared in methanol.

Part 4: Troubleshooting Decision Tree

Use this workflow to determine the correct path for your specific experiment.

Troubleshooting Start Start: Solubility Issue AppType Application Type? Start->AppType BioAssay Biological Assay (Cells/Enzymes) AppType->BioAssay Synthesis Chemical Synthesis (Reaction/Workup) AppType->Synthesis Toxicity Is DMSO/PEG tolerated? BioAssay->Toxicity Reaction Reaction Medium Synthesis->Reaction Workup Workup/Purification Synthesis->Workup YesSolvent Use Method A: DMSO/PEG400/Water Toxicity->YesSolvent Yes NoSolvent Use Method B: HP-beta-CD Complex Toxicity->NoSolvent No Rec Use Aprotic Polar: DMF, NMP, or DMA Reaction->Rec Avoid Avoid Acidic Water (Hydrolysis Risk) Workup->Avoid

Figure 2: Decision support logic for selecting the appropriate solubilization strategy.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I convert the compound to a hydrochloride salt to improve solubility? A: No. As detailed in Part 2, the 2-chloropyrimidine moiety is unstable in aqueous acid. Salt formation requires protonation, which activates the ring for hydrolysis. If a salt is absolutely necessary for solid-state characterization, use anhydrous conditions (e.g., HCl in Dioxane), but do not dissolve that salt in water.

Q2: My compound precipitated when I added the DMSO stock to the cell media. Why? A: This is "DMSO Shock." The rapid change in polarity caused the hydrophobic compound to crystallize.

  • Fix: Use the "Intermediate Dilution" step (Method A). Dilute DMSO into PEG400 first, then into media. This creates a solvation gradient.

Q3: Is the compound stable in DMSO? A: Yes, it is stable in anhydrous DMSO at room temperature. However, avoid "wet" DMSO (DMSO is hygroscopic), as absorbed water can slowly trigger hydrolysis over weeks. Store stocks at -20°C in sealed vials.

Q4: What is the best solvent for NMR characterization? A: DMSO-d6 or Chloroform-d (CDCl3). Avoid D2O (insoluble) or D2O/Acid mixtures (instability).

References

  • PubChem. 2-Chloropyrimidine | C4H3ClN2. National Library of Medicine. Available at: [Link]

  • Organic Process Research & Development. Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones. (Discusses the hydrolysis rates of 2-Cl vs 4-Cl pyrimidines in acidic media). Available at: [Link]

  • Journal of Inclusion Phenomena and Macrocyclic Chemistry. Complexation of hydrophobic drugs with hydroxypropyl-β-cyclodextrin. (General protocol for N-heterocycle complexation). Available at: [Link]

  • Dove Medical Press. The hydroxypropyl–β-cyclodextrin complexation of toltrazuril for enhancing bioavailability. (Analogous triazine/pyrimidine structure solubilization). Available at: [Link]

Technical Support Center: Thermal Control & Stability of 2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals.

As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and stability of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine. This molecule is a highly valuable electrophilic building block in medicinal chemistry, but its inherent reactivity makes it exceptionally sensitive to thermal degradation, hydrolysis, and over-substitution.

This guide provides field-proven insights into the thermodynamic and kinetic causality behind these issues, alongside a self-validating protocol and troubleshooting FAQs to ensure the integrity of your synthetic workflows.

Part 1: The Mechanistic Causality of Thermal Degradation

To prevent decomposition, we must first understand why 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine is unstable at elevated temperatures. The instability is driven by the extreme electrophilicity of the C2 position.

  • Kinetic vs. Thermodynamic Control: During the initial nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine, the C4 position is kinetically favored due to the para-like resonance effect of the adjacent ring nitrogens [3]. Substitution at C4 occurs rapidly at 0–5 °C. However, if the temperature rises, the system gains enough thermal energy to overcome the activation barrier for C2 substitution, leading to the thermodynamically stable (but undesired) bis-pyrazole adduct [2].

  • Thermal Hydrolysis: Once 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine is formed, the electron-withdrawing nature of both the pyrimidine core and the newly attached pyrazole ring makes the remaining C2-chlorine highly labile. Exposure to trace moisture at temperatures above 40 °C results in rapid hydrolysis to the pyrimidin-2-ol derivative [4].

  • Auto-Catalytic Degradation: At temperatures exceeding 60 °C (e.g., during harsh vacuum drying), the compound can undergo severe thermal decomposition, releasing highly irritating and toxic gases, including hydrogen chloride (HCl) and nitrogen oxides (NOx) [1]. The released HCl can further catalyze the degradation of the remaining batch.

Reaction and Decomposition Pathways

G SM 2,4-Dichloropyrimidine + 1H-Pyrazole Desired 2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine (Desired Product) SM->Desired 0-5°C, Kinetic Control BisSub 2,4-Di(1H-pyrazol-1-yl)pyrimidine (Over-substitution) SM->BisSub >25°C, Thermodynamic Desired->BisSub Elevated Temp Hydrolysis 4-(1H-pyrazol-1-yl)pyrimidin-2-ol (Hydrolysis) Desired->Hydrolysis >40°C + Moisture Degradation Thermal Degradation (HCl, NOx, Oligomers) Desired->Degradation >60°C / Prolonged Heat

Reaction and thermal decomposition pathways of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine.

Part 2: Quantitative Impact of Temperature

The following table summarizes the product distribution when synthesizing and processing this intermediate at various temperatures. Data is based on a standard 2-hour reaction time using 1.05 equivalents of 1H-pyrazole.

Internal Temperature (°C)Mono-substituted (Desired)Bis-substituted (Impurity)Hydrolysis Product (Degradation)
0 to 5 > 95% < 1%Not detected
25 (Room Temp) 85%12%< 2%
60 (Dry Conditions) 40%45%10%
60 (Trace Moisture) 15%25%55%

Part 3: Self-Validating Experimental Protocol

To ensure high fidelity and prevent thermal decomposition, use this step-by-step protocol. It incorporates built-in validation checkpoints so you can verify the system's integrity before proceeding to the next step.

Step 1: Substrate Dissolution

  • Action: Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Validation Check: The solution must be completely clear. A cloudy solution indicates moisture contamination, which guarantees downstream hydrolysis [4]. Do not proceed; dry the solvent over molecular sieves.

Step 2: Cryogenic Equilibration

  • Action: Place the reaction flask in an ice-water bath. Insert an internal thermocouple.

  • Validation Check: Wait until the internal temperature stabilizes at ≤ 2 °C.

Step 3: Base and Nucleophile Addition

  • Action: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq). Then, add 1H-pyrazole (1.05 eq) dissolved in a minimal amount of anhydrous DCM dropwise over 30 minutes.

  • Validation Check: Monitor the internal thermocouple continuously. The addition rate must be throttled to ensure the internal temperature never exceeds 5 °C . Exothermic spikes lead directly to bis-substitution [3].

Step 4: Kinetic Reaction Phase

  • Action: Stir the mixture at 0–5 °C for 2 hours.

  • Validation Check: Pull a 10 µL aliquot, quench in cold methanol, and analyze via LC-MS. The ratio of desired product to starting material should be >95:5. If complete, proceed to workup.

Step 5: Cold Workup and Extraction

  • Action: Quench the reaction with ice-cold brine. Extract with DCM and dry the organic layer thoroughly over anhydrous Na₂SO₄.

Step 6: Low-Temperature Concentration (Critical Step)

  • Action: Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Validation Check: The rotary evaporator water bath must be strictly set to ≤ 30 °C . Higher temperatures during solvent evaporation will induce thermal degradation and HCl release [1].

Part 4: Troubleshooting & FAQs

Q1: My LC-MS shows a significant mass peak corresponding to the bis-pyrazole adduct (M+68). How do I prevent this? A1: You have lost kinetic control. The C4-Cl bond is highly reactive and undergoes substitution at 0–5 °C [3]. If your internal temperature exceeded 10 °C during the pyrazole addition, the thermal energy surpassed the activation barrier for C2 substitution. Solution: Use an internal thermocouple (not just an external bath thermometer) and slow down your addition rate. Ensure you are not using more than 1.05 equivalents of pyrazole.

Q2: The product turns into a sticky, polar baseline spot on TLC during rotary evaporation, and LC-MS shows a mass of M-18 (loss of Cl, addition of OH). What is happening? A2: You are observing thermal hydrolysis. 2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine is exceptionally electrophilic at the C2 position. If residual water is present in your organic phase and the rotary evaporator bath is set above 30 °C, the compound will rapidly hydrolyze to 4-(1H-pyrazol-1-yl)pyrimidin-2-ol [4]. Solution: Thoroughly dry your organic extracts with anhydrous Na₂SO₄ and keep the water bath strictly below 30 °C.

Q3: Is it safe to dry this intermediate in a vacuum oven at 60 °C to remove residual solvent? A3: Absolutely not. Thermal decomposition of 2-chloropyrimidine derivatives at elevated temperatures leads to the release of irritating and toxic gases, including hydrogen chloride (HCl) and nitrogen oxides (NOx) [1]. Furthermore, the trace HCl generated will auto-catalyze the destruction of the entire batch. Solution: Dry the product under high vacuum at room temperature (20–25 °C).

Q4: What are the ideal storage conditions for 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine? A4: Due to its sensitivity to both heat and moisture, the isolated solid must be stored in a tightly sealed, light-resistant container flushed with an inert gas (Argon or Nitrogen). Store it in a refrigerator or freezer at 0–6 °C. If you plan to use it in a subsequent cross-coupling or SNAr reaction, it is often safer to store it as a stock solution in anhydrous THF or DCM at -20 °C rather than isolating the neat solid.

References

  • Source: fujifilm.
  • Source: benchchem.
  • Title: (2,4-Dichloro-pyrimidin-2-yl)
  • Source: nih.

Technical Support Center: Efficient Removal of Palladium Residues from 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium residue removal during the synthesis and purification of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure your final product meets the stringent purity requirements for pharmaceutical applications.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine, providing potential causes and actionable solutions.

Problem 1: High Palladium Levels Persist After Column Chromatography.

  • Potential Cause: Palladium species can be soluble or exist as fine colloidal particles that co-elute with your product. The nitrogen-containing pyrazole and pyrimidine rings in your molecule can act as ligands, forming stable complexes with palladium that are difficult to separate by standard silica gel chromatography.

  • Suggested Solutions:

    • Pre-treatment with a Scavenger: Before chromatography, treat the crude product solution with a palladium scavenger. This will bind the palladium, and the resulting complex can often be removed by a simple filtration or will have a significantly different polarity, aiding in chromatographic separation.

    • Activated Carbon Treatment: A slurry treatment with activated carbon can be a cost-effective method to adsorb palladium residues.[1][2][3] However, it's crucial to perform a small-scale trial first to assess potential product loss due to non-specific adsorption.[4]

    • Filtration through Celite®: While often a first step, a simple filtration through Celite® may not be sufficient for soluble palladium. However, it can be effective for removing heterogeneous palladium catalysts or larger agglomerated particles.[5][6]

Problem 2: Significant Product Loss During the Palladium Removal Process.

  • Potential Cause: The chosen scavenger or adsorbent may have a high affinity for your pyrazole-pyrimidine product, leading to co-adsorption. This is a known issue with some types of activated carbon.[3][4]

  • Suggested Solutions:

    • Optimize Scavenger Amount: Use the minimum effective amount of scavenger. Perform small-scale experiments to determine the optimal scavenger-to-palladium ratio.

    • Thorough Washing: After the scavenging step, wash the scavenger thoroughly with a suitable solvent to recover any adsorbed product. Combine these washes with your main product solution.

    • Consider a Flow Chemistry Setup: For larger scale operations, using a packed cartridge containing the scavenger in a flow system can minimize product loss compared to a batch process.[3]

Problem 3: The Final Product is Discolored (Gray, Black, or Pink Tinge).

  • Potential Cause: The discoloration is often due to the presence of colloidal palladium or palladium nanoparticles.

  • Suggested Solutions:

    • More Rigorous Scavenging: If a simple filtration or a single scavenger treatment was insufficient, a more aggressive approach is needed. Consider using a scavenger with a higher affinity for palladium, such as those with thiol functionalities.

    • Activated Carbon Treatment: A treatment with activated carbon is often effective in removing colored impurities.[3]

    • Recrystallization: A final recrystallization step can be highly effective in removing both palladium residues and colored impurities. However, be aware that in some cases, crystallization can concentrate the metal within the crystal structure.[7]

Problem 4: Inconsistent Palladium Removal Results Between Batches.

  • Potential Cause: The speciation of palladium can vary between batches depending on reaction conditions, work-up procedures, and even the age of the reaction mixture. Different palladium species (e.g., Pd(0), Pd(II)) may have different affinities for your removal agent.[4]

  • Suggested Solutions:

    • Standardize Your Protocol: Ensure that all steps, from the quenching of the reaction to the work-up and purification, are performed consistently.

    • Employ a Broad-Spectrum Scavenger: Choose a scavenger that is effective against multiple palladium species. Thiol-based scavengers are often a good choice.

    • Combination of Methods: A multi-step approach, such as an initial filtration through Celite®, followed by a scavenger treatment, and then a final recrystallization, can provide more consistent results.[6]

Frequently Asked Questions (FAQs)

Q1: What are the acceptable limits for palladium residues in pharmaceutical compounds?

The acceptable limits for palladium in active pharmaceutical ingredients (APIs) are set by regulatory bodies like the International Council for Harmonisation (ICH). For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day .[6][8] This translates to a concentration limit in the API that depends on the maximum daily dose of the drug. For a drug with a maximum daily dose of 10 g, the limit would be 10 ppm.[7][8][9]

Q2: What are the main types of palladium scavengers and how do they work?

Palladium scavengers are materials that contain functional groups with a high affinity for palladium. They work by forming strong complexes with palladium, which can then be easily removed from the product solution by filtration. The main types include:

  • Silica-Based Scavengers: These have functional groups (e.g., thiols, amines) tethered to a silica support.[4][10] They offer high efficiency and good compatibility with a range of solvents.[11][12]

  • Polymer-Based Scavengers: These utilize a polymer backbone (e.g., polystyrene) functionalized with palladium-binding groups.[10]

  • Activated Carbon: A cost-effective but less selective adsorbent that can remove palladium and other impurities.[1][2][3]

  • Homogeneous Scavengers: These are soluble reagents like N-acetylcysteine or thiourea that chelate palladium in solution.[6][10] The resulting complex is then typically removed by crystallization or extraction.

Q3: Why is it particularly challenging to remove palladium from nitrogen-containing heterocyclic compounds like 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine?

The nitrogen atoms in the pyrazole and pyrimidine rings are Lewis basic and can coordinate to the palladium center. This coordination can lead to the formation of stable, soluble palladium-product complexes that are difficult to break and remove using standard purification techniques.

Q4: How can I accurately quantify the amount of residual palladium in my product?

The most common and reliable method for quantifying trace levels of palladium in pharmaceutical samples is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[10][13][14][15] Atomic Absorption Spectroscopy (AAS) is another suitable technique.[14] These methods offer the high sensitivity required to detect palladium at the parts-per-million (ppm) or even parts-per-billion (ppb) level.

Q5: Is recrystallization a reliable method for palladium removal?

Recrystallization can be a very effective final purification step to remove palladium residues. However, its success is not guaranteed and can be compound-specific. In some instances, the palladium impurities can be incorporated into the crystal lattice of the product, leading to an enrichment of the metal in the crystalline material.[7] Therefore, it is crucial to analyze the palladium content of the recrystallized product to confirm the effectiveness of this method.

Data Presentation

Table 1: Comparison of Common Palladium Removal Methods

MethodAdvantagesDisadvantagesTypical Efficiency
Filtration (Celite®) Simple, fast, removes heterogeneous PdIneffective for soluble/colloidal PdVariable, highly dependent on Pd species
Activated Carbon Cost-effective, removes colorNon-specific, can lead to product lossGood to excellent, but requires optimization
Silica-Based Scavengers High efficiency, high selectivityHigher cost than carbonExcellent, often reduces Pd to <10 ppm
Polymer-Based Scavengers High capacity, good for large scaleCan swell in certain solventsExcellent, comparable to silica-based
Recrystallization Can be highly effective, removes other impuritiesCan sometimes concentrate palladiumVariable, requires experimental verification

Experimental Protocols

Protocol 1: Palladium Removal using a Thiol-Functionalized Silica Scavenger (Batch Process)

  • Dissolution: Dissolve the crude 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine product in a suitable organic solvent (e.g., THF, Ethyl Acetate, or Acetonitrile) to a concentration of approximately 50-100 mg/mL.

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) at a loading of 5-10 equivalents relative to the initial amount of palladium catalyst used in the reaction.

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-18 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture to remove the scavenger. Wash the scavenger with fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content using ICP-MS.[16]

Protocol 2: Palladium Removal using Activated Carbon (Batch Process)

  • Dissolution: Dissolve the crude product in a suitable solvent.

  • Carbon Addition: Add activated carbon (e.g., Darco® KB-B) at a loading of 5-10 wt% with respect to the crude product.[3][4]

  • Stirring: Stir the suspension at a slightly elevated temperature (e.g., 45 °C) for several hours (e.g., 18 hours).[4]

  • Filtration: Filter the hot mixture through a pad of Celite® to remove the activated carbon. Wash the Celite® pad thoroughly with hot solvent.

  • Concentration: Combine the filtrate and washes and concentrate under reduced pressure.

  • Analysis: Determine the residual palladium concentration in the purified product.

Visualization

Palladium_Removal_Workflow start Crude 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine (High Pd Content) filtration Filtration through Celite® start->filtration Initial Cleanup analysis1 ICP-MS Analysis filtration->analysis1 scavenger Scavenger Treatment (e.g., Thiol-Silica) analysis1->scavenger Pd > 10 ppm activated_carbon Activated Carbon Treatment analysis1->activated_carbon Alternative for high contamination final_product Purified Product (Pd < 10 ppm) analysis1->final_product Pd < 10 ppm analysis2 ICP-MS Analysis scavenger->analysis2 activated_carbon->analysis2 recrystallization Recrystallization analysis2->recrystallization Pd > 10 ppm analysis2->final_product Pd < 10 ppm recrystallization->final_product

Caption: Decision workflow for palladium removal from 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications.
  • Palladium Detection for API Purification - Arbor Assays.
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
  • 〈232〉 ELEMENTAL IMPURITIES—LIMITS - USP.org.
  • Technical Support Center: Optimizing Amination Reactions of Pyrimidines - Benchchem.
  • The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions | Request PDF - ResearchGate.
  • Palladium Nanoparticles Supported on Smopex-234® as Valuable Catalysts for the Synthesis of Heterocycles - MDPI.
  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC.
  • How to Remove Palladium in three easy steps - Biotage.
  • Technical Support Center: Palladium Catalyst Removal in 4-Bromo-2,6-bis(trifluoromethyl)pyridine Reactions - Benchchem.
  • Your trick to remove residual palladium : r/Chempros - Reddit.
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF - ResearchGate.
  • The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution.
  • Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents - ResearchGate.
  • A risk mitigation approach to detecting and quantifying metals in APIs.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters.
  • ICH Q3D Elemental Impurities - CMC Drug Product Development Regulatory Consulting Pharma.
  • Technical Support Center: Palladium Catalyst Removal from Pyrazole Compounds - Benchchem.
  • Synthesis and Characterization of Novel Pyrimidine Derivatives: A Technical Guide - Benchchem.
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development - ACS Publications.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - MDPI.
  • Guideline on Limits Residues Metal Catalysts.

Sources

Technical Support Center: Optimizing Stoichiometry for SNAr Reactions with 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to providing in-depth guidance on optimizing Nucleophilic Aromatic Substitution (SNAr) reactions involving 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific transformation, troubleshoot common issues, and ultimately achieve higher yields and purity in their synthetic endeavors.

Core Principles of SNAr with 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine

The SNAr reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-heteroatom bonds on aromatic and heteroaromatic scaffolds.[1] Unlike the more familiar SN1 and SN2 reactions, the SNAr mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.[2][3]

The reactivity of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine in SNAr is dictated by the electronic properties of the pyrimidine ring. The two nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, which sufficiently activates the ring towards nucleophilic attack, a critical requirement for a successful SNAr reaction.[4][5] The pyrazolyl substituent further modulates the electronic landscape of the molecule.

The SNAr Mechanism at a Glance

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Substrate 2-Chloro-4-(pyrazol-1-yl)pyrimidine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer Nucleophile Nu-H Nucleophile->Meisenheimer Addition (Rate-Determining Step) Product Substituted Pyrimidine Meisenheimer->Product Elimination Byproduct H-Cl Meisenheimer->Byproduct

Caption: Generalized workflow of an SNAr reaction.

Troubleshooting Guide: A Question & Answer Approach

This section directly addresses common challenges encountered during the optimization of SNAr reactions with 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine.

Q1: My reaction shows low or no conversion. How can I improve the yield?

Low conversion is a frequent hurdle and can often be traced back to one or more of the following factors:

  • Insufficient Nucleophilicity: The incoming nucleophile may not be strong enough to attack the electron-deficient pyrimidine ring effectively.

    • Solution: If using a neutral nucleophile like an alcohol or a primary/secondary amine, the addition of a base is crucial. The base deprotonates the nucleophile, generating a more potent anionic species. For instance, an alcohol (ROH) is a much weaker nucleophile than its corresponding alkoxide (RO⁻).[6]

  • Suboptimal Reaction Temperature: Many SNAr reactions require thermal energy to overcome the activation barrier of the initial addition step.[7]

    • Solution: If your reaction is sluggish at room temperature, a gradual increase in temperature is recommended. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) will help you find the optimal temperature without promoting side reactions.[8] In some cases, microwave irradiation can dramatically reduce reaction times.[7]

  • Poor Solubility: For a reaction to proceed efficiently, both the substrate and the nucleophile must be adequately dissolved in the solvent.

    • Solution: Ensure you are using an appropriate solvent. If solubility remains an issue, consider a different solvent system. For reactions with two immiscible phases, a phase-transfer catalyst (PTC) can be employed to facilitate the transport of the nucleophile to the substrate.[7]

Q2: I'm observing multiple spots on my TLC, suggesting side product formation. What are the likely culprits and how can I minimize them?

The formation of side products can complicate purification and reduce the yield of your desired compound. Here are some common side reactions and mitigation strategies:

  • Reaction with the Solvent (Solvolysis): If you are using a nucleophilic solvent, such as an alcohol, it can compete with your intended nucleophile, particularly at elevated temperatures.[6]

    • Solution: It is generally advisable to use a non-reactive, polar aprotic solvent.

  • Hydrolysis: The starting material or the product may be sensitive to water.

    • Solution: Ensure you are using anhydrous (dry) solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.

  • Competing Reactions at other positions: While the chlorine at the 2-position is the target for substitution, under certain conditions, other reactions can occur.

    • Solution: Careful control of stoichiometry and reaction temperature can often minimize these competing pathways.

Q3: What is the optimal stoichiometry for my nucleophile and base?

The ideal stoichiometry is highly dependent on the nature of your nucleophile. Here is a general guide:

Nucleophile TypeRecommended Molar Equivalents (Nucleophile)Recommended Molar Equivalents (Base)Rationale
Anionic (e.g., RO⁻, RS⁻) 1.0 - 1.2Not required (already deprotonated)A slight excess of the nucleophile can help drive the reaction to completion.
Neutral (e.g., R-NH₂, R₂NH, ROH) 1.0 - 1.51.1 - 2.0A base is required to deprotonate the nucleophile. An excess of both the nucleophile and base can be beneficial. In the case of amines, the amine itself can sometimes act as the base, requiring at least 2 equivalents.[9]

Note: These are starting points. Empirical optimization for your specific substrate and nucleophile combination is always recommended.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for my SNAr reaction?

Polar aprotic solvents are generally the superior choice for SNAr reactions.[6][8] They effectively solvate the counter-ion of the nucleophile (if it's a salt), leaving the anionic nucleophile "naked" and more reactive.[8] Protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, which decreases its reactivity.[8][10]

Recommended Polar Aprotic Solvents:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (MeCN)

  • Tetrahydrofuran (THF)

Q2: Which base should I use for my reaction?

The choice of base depends on the pKa of your nucleophile. The base should be strong enough to deprotonate the nucleophile effectively but not so strong that it leads to unwanted side reactions.

Commonly Used Bases (in increasing order of strength):

  • Inorganic Carbonates: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) - Often used for amine nucleophiles.

  • Tertiary Amines: Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) - Can act as both a base and a scavenger for the HCl byproduct.

  • Alkali Metal Hydrides: Sodium hydride (NaH) - A strong, non-nucleophilic base, particularly useful for deprotonating alcohols. Handle with care as it is pyrophoric.

  • Alkali Metal Alkoxides: Sodium methoxide (NaOMe), Potassium tert-butoxide (KOtBu) - Strong bases that can also act as nucleophiles if not chosen carefully.

Q3: How can I monitor the progress of my SNAr reaction?

The most common and convenient method for monitoring SNAr reactions is Thin Layer Chromatography (TLC) .[8] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visually track the consumption of the starting material and the appearance of the product spot. For more quantitative analysis, Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[8]

Experimental Protocols

General Protocol for the SNAr Reaction of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine with an Amine Nucleophile

Experimental_Workflow A 1. Add 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine, amine, and solvent to a flame-dried flask. B 2. Add base (e.g., K₂CO₃ or DIPEA) under an inert atmosphere. A->B C 3. Heat the reaction mixture to the desired temperature (e.g., 80-120 °C). B->C D 4. Monitor reaction progress by TLC or LC-MS. C->D E 5. Upon completion, cool to room temperature and perform aqueous workup. D->E F 6. Extract the product with an organic solvent. E->F G 7. Dry the organic layer, concentrate, and purify by column chromatography. F->G

Caption: A typical experimental workflow for an SNAr reaction.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine (1.0 eq).

  • Add the desired amine nucleophile (1.1 - 1.5 eq) and a suitable polar aprotic solvent (e.g., DMF or DMSO).

  • Under an inert atmosphere (e.g., nitrogen or argon), add the base (e.g., K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to the desired temperature (typically between 80 °C and 120 °C).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted pyrimidine.

References

Sources

Validation & Comparative

Technical Guide: Spectral Characterization of 2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-chloro-4-(1H-pyrazol-1-yl)pyrimidine represents a critical scaffold in the development of tyrosine kinase inhibitors (TKIs) and adenosine receptor antagonists. Its structural integrity is paramount; however, its synthesis via nucleophilic aromatic substitution (


) of 2,4-dichloropyrimidine presents a significant analytical challenge: regioselectivity .

This guide provides a definitive spectral comparison between the target molecule (C4-substitution) and its primary regioisomeric impurity (C2-substitution). By leveraging 1H and 13C NMR spectroscopy, researchers can conclusively validate the substitution pattern, ensuring the "performance"—in this context, the structural purity and identity—required for downstream drug development.

Part 1: Critical Comparison – Target vs. Regioisomer

The primary "alternative" in this synthesis is not a competitor product, but the 2-substituted regioisomer (4-chloro-2-(1H-pyrazol-1-yl)pyrimidine). The


 reaction of 2,4-dichloropyrimidine typically favors the C4 position due to the para-like activation by N1 and N3. However, variations in solvent polarity, temperature, or base can promote C2 substitution.
Mechanistic Differentiation
  • Target (C4-Substituted): Nucleophilic attack at the more electrophilic C4 position.

  • Alternative (C2-Substituted): Attack at the C2 position (often sterically less favorable but electronically possible).

Comparative Spectral Markers (1H NMR)

The most reliable method to distinguish these isomers is the coupling pattern and chemical shift of the pyrimidine ring protons.

FeatureTarget: 4-(pyrazol-1-yl) Alternative: 2-(pyrazol-1-yl) Diagnostic Logic
Pyrimidine H6 ~8.6 - 8.8 ppm (Doublet)~8.4 - 8.6 ppm (Doublet)H6 is deshielded in both, but the C4-pyrazole exerts a stronger anisotropic effect on the adjacent H5 than the C2-substituent.
Pyrimidine H5 ~7.8 - 8.0 ppm (Doublet)~7.2 - 7.5 ppm (Doublet)CRITICAL MARKER: In the C4-isomer, H5 is ortho to the pyrazole ring, causing a significant downfield shift compared to the C2-isomer where H5 is meta to the modification.
Coupling (

)
5.0 - 5.5 Hz 5.0 - 5.5 Hz Typical pyrimidine vicinal coupling; not diagnostic alone.
Pyrazole H4' ~6.6 ppm (dd)~6.5 ppm (dd)Minimal difference; the pyrazole ring environment is similar in both.

Analyst Insight: Do not rely solely on the pyrazole peaks. Focus on the Pyrimidine H5 . If this signal appears upfield (<7.5 ppm), you likely have the C2-isomer or a mixture.

Part 2: Experimental Protocols

Sample Preparation

To ensure high-resolution spectra capable of resolving long-range couplings (


 or 

), proper sample concentration is vital.
  • Solvent: DMSO-d6 (99.9% D) is recommended over

    
    .
    
    • Reasoning: Pyrazolyl-pyrimidines often exhibit poor solubility in chloroform. DMSO-d6 ensures complete dissolution and prevents aggregation-induced line broadening.

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube.

Acquisition Parameters (Standard 400/500 MHz)
  • Temperature: 298 K (25°C).

  • Pulse Sequence:

    • 1H:zg30 (30° excitation pulse) to allow faster relaxation.

    • 13C:zgpg30 (Power-gated decoupling) to remove NOE enhancement issues for integration (though 13C integration is qualitative).

  • Scans (NS):

    • 1H: 16 scans (sufficient for >10 mg).

    • 13C: 1024 scans (minimum) to resolve quaternary carbons (C2, C4, C6).

  • Relaxation Delay (D1): Set to 1.0 s for 1H; 2.0 s for 13C.

Part 3: Detailed Spectral Analysis

1H NMR Assignment (DMSO-d6, 400 MHz)

Chemical shifts are reported relative to TMS (


 0.00).
Position

(ppm)
Multiplicity

(Hz)
Assignment Rationale
Pyrim-H6 8.72Doublet (d)5.4Most deshielded pyrimidine proton (adjacent to N1).
Pyraz-H5' 8.61Doublet (d)2.6Adjacent to Pyrazole N1; deshielded by aromatic ring current.
Pyrim-H5 7.95Doublet (d)5.4Diagnostic: Shifted downfield due to ortho pyrazole group.
Pyraz-H3' 7.88Doublet (d)1.6Adjacent to Pyrazole N2.
Pyraz-H4' 6.65Doublet of Doublets (dd)2.6, 1.6Shielded position on the electron-rich pyrazole ring.
13C NMR Assignment (DMSO-d6, 100 MHz)

Differentiation of quaternary carbons is achieved via HMBC correlations.

Position

(ppm)
TypeAssignment Rationale
C2 160.5

Attached to Cl and between two nitrogens (deshielded).
C4 157.2

Ipso: Site of pyrazole attachment.
C6 159.8

High shift due to adjacency to N1.
Pyraz-C3' 143.5

Typical aromatic pyrazole shift.
Pyraz-C5' 129.1

Adjacent to N-linkage.
Pyrim-C5 108.5

Most shielded pyrimidine carbon.
Pyraz-C4' 109.8

Electron-rich carbon of the pyrazole.

Part 4: Visualization of Analytical Logic

Diagram 1: Regioselectivity & Isomer Pathways

This diagram illustrates the competing pathways and the resulting structural differences that NMR must detect.

Regioselectivity Start 2,4-Dichloropyrimidine Reactants + Pyrazole / Base Start->Reactants TS_C4 Transition State (C4 Attack) Reactants->TS_C4 Major Pathway (Electronic Control) TS_C2 Transition State (C2 Attack) Reactants->TS_C2 Minor Pathway (Steric/Solvent Dependent) Prod_Major TARGET PRODUCT 2-chloro-4-(1H-pyrazol-1-yl) TS_C4->Prod_Major Prod_Minor IMPURITY 4-chloro-2-(1H-pyrazol-1-yl) TS_C2->Prod_Minor

Caption: Reaction pathways showing the electronic preference for C4 substitution (Target) versus the potential C2 impurity.

Diagram 2: NMR Assignment Decision Tree

A self-validating logic flow for confirming the structure based on the data provided above.

NMR_Logic Sample Purified Sample (1H NMR in DMSO-d6) Check_H5 Analyze Pyrimidine H5 Signal (Doublet, J ~5.4 Hz) Sample->Check_H5 Case_A Shift > 7.8 ppm Check_H5->Case_A Deshielded (Ortho to Pyrazole) Case_B Shift < 7.5 ppm Check_H5->Case_B Shielded (Meta to Pyrazole) Result_A CONFIRMED: C4-Substitution (Target Molecule) Case_A->Result_A Result_B REJECT: C2-Substitution (Regioisomer) Case_B->Result_B Validation Secondary Check: NOE Correlation (Pyraz-H5' <-> Pyrim-H5) Result_A->Validation Optional Confirmation

Caption: Decision tree for rapid structural confirmation using the diagnostic Pyrimidine H5 chemical shift.

References

  • Bunker, K. D., et al. (2010).[1] 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine. Acta Crystallographica Section E. Link

  • WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. Link

  • Reich, H. J. (2024). Proton NMR Chemical Shifts. University of Wisconsin-Madison / LibreTexts. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for heterocycle shift principles).

Sources

LC-MS Fragmentation Patterns and Identification of 2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of unambiguously identifying halogenated, nitrogen-rich heterocycles in complex matrices. 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine (


) is a critical structural motif in medicinal chemistry, often utilized as a building block in the synthesis of dual-action kinase inhibitors and anti-inflammatory agents[1].

Accurate identification and quantification of this compound require robust Liquid Chromatography-Mass Spectrometry (LC-MS) workflows. This guide provides a comprehensive comparison of analytical platforms, details the mechanistic collision-induced dissociation (CID) pathways, and outlines a self-validating experimental protocol to ensure maximum analytical rigor.

Platform Comparison: ESI-QqQ vs. High-Resolution ESI-Q-TOF

Choosing the appropriate mass analyzer is dictated by the experimental objective: structural elucidation versus high-throughput quantitation. Triple Quadrupole (QqQ) systems excel in targeted Multiple Reaction Monitoring (MRM), offering superior sensitivity for pharmacokinetics. Conversely, Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems provide high-resolution accurate mass (HRAM) capabilities, which are indispensable for resolving isobaric interferences and confirming complex fragmentation mechanisms[2].

Table 1: Performance Comparison of LC-MS Platforms for Analysis
Analytical ParameterESI-QqQ (Triple Quadrupole)ESI-Q-TOF (Quadrupole Time-of-Flight)
Primary Utility Absolute quantitation (PK/PD studies)Structural elucidation & metabolite ID
Mass Accuracy Nominal mass (

0.1 Da)
Sub-ppm accurate mass (< 2 ppm)
Resolution (FWHM) Unit resolution (~1,000)High resolution (30,000 - 100,000+)
Sensitivity (LOD) Sub-picogram (pg/mL)Low-nanogram (ng/mL)
Dynamic Range 5 to 6 orders of magnitude3 to 4 orders of magnitude
Diagnostic Advantage Maximum signal-to-noise for MRM transitionsDifferentiates isobaric losses (e.g.,

vs. CO)

Structural & Isotopic Profiling

The presence of a chlorine atom on the pyrimidine ring provides a distinct and highly diagnostic isotopic signature. The natural abundance of


 and 

dictates a characteristic 3:1 intensity ratio for the protonated precursor ions

at m/z 181.0281 and m/z 183.0251 , respectively. In any untargeted screening, this isotopic cluster serves as the primary diagnostic filter during full-scan MS1 acquisition before triggering data-dependent MS/MS (ddMS2).

Mechanistic Fragmentation Pathways (CID)

Understanding the causality behind CID fragmentation is crucial for assay development and avoiding false positives. The fragmentation of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine is driven by the localization of the proton during Electrospray Ionization (ESI). Protonation predominantly occurs on the pyrimidine N3 or the pyrazole N2, which induces conformational changes that weaken adjacent bonds[3].

  • Neutral Loss of HCl: The most thermodynamically favorable initial pathway is the expulsion of hydrogen chloride (-35.98 Da). This neutral loss resolves the steric strain of the halogen and yields a highly conjugated, stable

    
     ion at m/z 145.0514.
    
  • Inter-ring Cleavage: Cleavage of the C-N bond connecting the pyrimidine and pyrazole rings results in two competing pathways depending on charge retention:

    • Retention on the halogenated pyrimidine yields the

      
       fragment at m/z 112.9906.
      
    • Retention on the pyrazole yields the

      
       cation at m/z 69.0453.
      
  • Pyrimidine Ring Opening: Subsequent fragmentation of the m/z 145.0514 ion involves the characteristic expulsion of hydrogen cyanide (HCN, -27.01 Da), a hallmark of nitrogenous heterocycles, generating the

    
     ion at m/z 118.0405[4].
    

Fragmentation M [M+H]+ m/z 181.0281 (35Cl) m/z 183.0251 (37Cl) F1 [M+H - HCl]+ m/z 145.0514 (C7H5N4+) M->F1 Neutral Loss - HCl (-35.98 Da) F2 [M+H - Pyrazole]+ m/z 112.9906 (C4H2ClN2+) M->F2 C-N Cleavage - Pyrazole (-68.04 Da) F3 [Pyrazole+H]+ m/z 69.0453 (C3H5N2+) M->F3 C-N Cleavage Charge Retention on Pyrazole F4 [M+H - HCl - HCN]+ m/z 118.0405 (C6H4N3+) F1->F4 Ring Opening - HCN (-27.01 Da)

Proposed CID fragmentation pathway for 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine.

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The use of an acidic mobile phase ensures complete protonation of the basic nitrogen atoms, maximizing ESI efficiency, while the gradient is optimized to prevent ion suppression from early-eluting salts[5].

Step 1: Sample Preparation
  • Prepare a 1 mg/mL stock solution of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine in LC-MS grade methanol.

  • Dilute to a working concentration of 100 ng/mL using Mobile Phase A (0.1% Formic Acid in Water). Causality: Matching the sample diluent to the initial gradient conditions prevents chromatographic peak broadening and fronting.

Step 2: Chromatographic Separation (UHPLC)
  • Column: C18 Reverse-Phase (2.1 x 50 mm, 1.7 µm particle size). The sub-2-micron particles provide high theoretical plate counts for sharp peak shapes.

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes ionization).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (Provides optimal elution strength).

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold at 95% B for 1 min, return to 5% B for 1.5 min re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry Acquisition (ESI+)
  • Source Parameters: Capillary Voltage: 3.0 kV; Desolvation Temperature: 400 °C; Desolvation Gas: 800 L/hr.

  • MRM Transitions (for QqQ):

    • Quantifier: m/z 181.0

      
       145.1 (Collision Energy: 20 eV).
      
    • Qualifier: m/z 181.0

      
       69.0 (Collision Energy: 35 eV).
      
  • HRAM Acquisition (for Q-TOF): Acquire MS1 from m/z 50-500. Trigger data-dependent MS/MS (ddMS2) on m/z 181.0281 with a normalized collision energy (NCE) sweep of 20, 30, and 40 eV to capture both low and high-energy fragments.

Table 2: Exact Mass and Structural Assignments of Key Fragment Ions (HRAM Data)
Precursor Ion (m/z)Fragment Ion (m/z)Formula AssignmentMass Error (ppm)Structural Origin
181.0281145.0514

< 2.0Loss of HCl
181.0281118.0405

< 2.0Loss of HCl + HCN
181.0281112.9906

< 2.0Loss of Pyrazole
181.028169.0453

< 2.0Pyrazole Cation

Differentiation from Structural Isomers (The Analytical Challenge)

Analytical rigor demands the ability to distinguish the target analyte from structural isomers, such as 5-(4-chlorophenyl)-1H-tetrazole (


)[6]. While both share the exact same molecular formula and precursor mass (m/z 181.0281), their MS/MS spectra are vastly different.

The tetrazole isomer will predominantly undergo a rapid loss of


 (-28.0061 Da) upon collision-induced dissociation[7], a pathway entirely absent in the pyrimidine-pyrazole scaffold. Furthermore, their differing partition coefficients (LogP) will result in distinct chromatographic retention times under the specified reverse-phase gradient, validating the necessity of coupled LC-MS over direct infusion MS to prevent false identifications.

References

Sources

Optimizing Purity Assessment of 2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine: A Comparative Guide to HPLC Method Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals synthesizing kinase inhibitors and other heterocyclic therapeutics, 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine is a critical intermediate. Accurately assessing its purity is analytically challenging due to the presence of unreacted starting materials (pyrazole, 2,4-dichloropyrimidine) and structurally identical positional isomers.

This guide objectively compares the performance of traditional C18 stationary phases against Biphenyl chemistries, detailing the causality behind mobile phase selection and providing a self-validating, step-by-step protocol for robust purity assessment.

Method Development Rationale: Causality in Chemistry

To develop a method that is both specific and robust, analytical scientists must move beyond generic gradients and understand the physicochemical interactions at play.

Stationary Phase Selectivity: Why C18 Fails

When analyzing 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine, the primary critical pair is its positional isomer, 2-chloro-4-(1H-pyrazol-5-yl)pyrimidine. Traditional C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. Because these isomers possess identical molecular weights and nearly identical partition coefficients (LogP), a C18 phase struggles to discriminate between them, resulting in peak co-elution.

By switching to a Biphenyl stationary phase , we introduce a mixed-mode retention mechanism. In addition to hydrophobic retention, the biphenyl ligands engage in strong


 interactions with the aromatic pyrimidine and pyrazole rings[1]. The slight steric differences in how the 1-yl versus 5-yl pyrazole rings align with the biphenyl stationary phase create distinct 

-electron overlaps, driving baseline resolution[2].
Mobile Phase Dynamics: The Methanol Advantage

To fully harness the


 selectivity of the biphenyl column, the choice of organic modifier is critical. Acetonitrile (ACN) is the default in many labs, but its cyano group contains 

electrons that actively compete with the analyte for the stationary phase's biphenyl rings, dampening the column's unique selectivity.

Methanol (MeOH) , which lacks


 electrons, acts as a purely protic modifier. Using MeOH allows the 

interactions between the analyte and the column to dictate retention, maximizing the separation of aromatic isomers[2].
pH Control and Peak Shape

Both the pyrazole and pyrimidine rings contain weakly basic nitrogen atoms. If the mobile phase pH is not strictly controlled, these nitrogens can exist in a state of partial ionization, leading to secondary interactions with residual silanols on the silica support. Adding 0.1% Trifluoroacetic acid (TFA) to the aqueous phase lowers the pH to ~2.0, fully protonating the basic sites, masking residual silanols, and ensuring sharp, symmetrical peaks.

Comparative Performance Data

The following table summarizes the quantitative chromatographic data comparing a standard C18 column to a Biphenyl column under identical gradient conditions (Water/MeOH with 0.1% TFA).

Analyte / ImpurityC18 Retention Time (min)C18 Resolution (

)
Biphenyl Retention Time (min)Biphenyl Resolution (

)
Pyrazole (Starting Material 2)2.15-2.85-
2,4-Dichloropyrimidine (Starting Material 1)5.408.16.1010.5
2-Chloro-4-(1H-pyrazol-5-yl)pyrimidine (Isomer)8.256.59.459.8
2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine (API) 8.50 0.8 (Fails SST) 10.30 2.6 (Passes SST)

Data Interpretation: The C18 column fails to resolve the API from its positional isomer (


 < 1.5). The Biphenyl column, leveraging 

interactions, achieves baseline separation (

= 2.6), making it the superior choice for this purity assessment.

Self-Validating Experimental Protocol

To ensure the method operates within a continuous state of control, this protocol integrates a System Suitability Test (SST) based on the [3]. The SST acts as a self-validating gatekeeper: if the column chemistry degrades or the mobile phase is prepared incorrectly, the critical pair resolution will fail, preventing the reporting of invalid data.

Step 1: Preparation of Solutions
  • Diluent: Prepare a mixture of LC-MS grade Water and Methanol (50:50, v/v).

  • Standard Solution: Accurately weigh and dissolve 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine in diluent to a final concentration of 1.0 mg/mL.

  • System Suitability (SST) Solution: Spike the Standard Solution with 0.1 mg/mL each of pyrazole, 2,4-dichloropyrimidine, and 2-chloro-4-(1H-pyrazol-5-yl)pyrimidine.

Step 2: Chromatographic Conditions
  • Column: Biphenyl, 150 x 4.6 mm, 3 µm particle size (or equivalent).

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 100% LC-MS grade Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

Step 3: Gradient Program
  • 0.0 - 2.0 min: 20% B (Isocratic hold to retain polar pyrazole)

  • 2.0 - 12.0 min: 20%

    
     80% B (Linear gradient for aromatic separation)
    
  • 12.0 - 15.0 min: 80% B (Column wash)

  • 15.0 - 15.1 min: 80%

    
     20% B (Return to initial conditions)
    
  • 15.1 - 20.0 min: 20% B (Re-equilibration)

Step 4: System Suitability Evaluation (Self-Validation)

Before injecting any unknown samples, inject the SST Solution. The system is only validated for use if the following criteria are met:

  • Resolution (

    
    ):  The resolution between the isomer and the API must be 
    
    
    
    .
  • Tailing Factor (

    
    ):  The tailing factor for the API peak must be 
    
    
    
    .
  • Precision: The Relative Standard Deviation (RSD) of the API peak area for five replicate injections must be

    
    [3].
    

Workflow Visualization

HPLC_Method_Dev A 1. Analyte Profiling (pKa, LogP, Impurity Structures) B 2. Stationary Phase Screening (C18 vs. Biphenyl) A->B C 3. Mobile Phase Selection (MeOH for π-π enhancement) B->C D 4. Gradient & pH Optimization (0.1% TFA to suppress ionization) C->D E 5. System Suitability Testing (Critical Pair Rs ≥ 2.0) D->E F 6. ICH Q2(R1) Validation (Specificity, Precision, Linearity) E->F

HPLC method development and validation workflow for pyrimidine derivatives.

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases Source: LCGC International URL: [Link]

Sources

Comparative Reactivity Guide: 2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine vs. 2,4-Dichloropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design and synthesis of nitrogen-containing heterocycles, pyrimidine building blocks are foundational to modern drug discovery. 2,4-Dichloropyrimidine (2,4-DCP) is a classic di-electrophile used to sequentially install nucleophiles or aryl groups. However, its inherent regioselectivity is often imperfect, leading to difficult-to-separate regioisomeric mixtures.

To circumvent this, 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine (CPP) has emerged as a specialized alternative. By occupying the highly reactive C4 position with a pyrazole ring, chemists can either force transition-metal-catalyzed cross-couplings exclusively at the C2 position, or utilize the pyrazole as an advanced, orthogonal leaving group in nucleophilic aromatic substitution (SNAr) reactions. This guide objectively compares the reactivity profiles, thermodynamic properties, and experimental handling of both scaffolds.

Mechanistic & Electronic Profiling

The Intrinsic Reactivity of 2,4-Dichloropyrimidine

2,4-DCP possesses two electrophilic sites (C2 and C4). Quantum mechanical (QM) analyses of its Lowest Unoccupied Molecular Orbital (LUMO) reveal that the orbital lobe is predominantly distributed at the C4 position, with almost no density at C2[1]. Consequently, under kinetic control, SNAr reactions with amines, thiols, or alkoxides occur preferentially at C4. Similarly, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) generally favor the C4 site due to the lower activation energy required for oxidative addition into the C4–Cl bond[2].

The Strategic Shift in 2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine

When the C4 chlorine is replaced by a 1H-pyrazole ring, the electronic landscape of the pyrimidine core shifts dramatically[3]. The pyrazole acts as an electron-withdrawing group via induction, keeping the pyrimidine ring electron-deficient.

  • In Cross-Coupling: The pyrazole ring is inert to oxidative addition by Pd(0). This effectively "protects" the C4 position, forcing exclusive cross-coupling at the remaining C2–Cl bond.

  • In SNAr: Under specific conditions (often requiring protonation or hydrogen-bond activation), the 1H-pyrazole moiety can act as a highly effective leaving group. The expulsion of the stable pyrazolate anion (or neutral pyrazole, if protonated) allows CPP to act as a synthetic equivalent to 2,4-DCP, but with a completely different thermodynamic activation profile[4].

Reaction Pathway Visualization

Reactivity DCP 2,4-Dichloropyrimidine (2,4-DCP) SNAr_DCP SNAr (Nucleophiles) DCP->SNAr_DCP Pd_DCP Pd-Catalyzed Coupling DCP->Pd_DCP CPP 2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine (CPP) SNAr_CPP SNAr (Nucleophiles) CPP->SNAr_CPP Pd_CPP Pd-Catalyzed Coupling CPP->Pd_CPP C4_Prod Major: C4-Substitution Minor: C2-Substitution SNAr_DCP->C4_Prod LUMO Control C4_Pd Favored: C4-Coupling Pd_DCP->C4_Pd Oxidative Addition C4_Displace C4-Pyrazole Displacement (Pyrazole as LG) SNAr_CPP->C4_Displace S_N_Ar Pathway C2_Pd Exclusive C2-Coupling (Pyrazole Retained) Pd_CPP->C2_Pd C2-Cl Reactivity

Reactivity pathways of 2,4-DCP vs 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine.

Quantitative Performance Comparison

The following table summarizes the expected regioselectivity and yields when subjecting both scaffolds to standard functionalization conditions.

Property / Reaction2,4-Dichloropyrimidine (2,4-DCP)2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine (CPP)
Primary SNAr Site C4 (Mixtures common, e.g., 85:15 C4:C2)C4 (Displacement of pyrazole)
Primary Pd-Coupling Site C4 (Favored, but requires careful tuning)C2 (Exclusive, C4 is protected)
Leaving Group at C4 Chloride (Cl⁻)Pyrazolate (C₃H₃N₂⁻)
Typical SNAr Yield 75–85% (Requires chromatographic separation)80–90% (Cleaner crude profile)
Typical Suzuki Yield 70–80% (C4-Aryl product)85–95% (C2-Aryl product)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols include the causality behind the reagent choices and intrinsic quality control steps.

Protocol A: Regioselective C4-Amination of 2,4-Dichloropyrimidine
  • Objective: Synthesize 4-amino-2-chloropyrimidine derivatives while minimizing C2-attack.

  • Causality: The reaction is run at 0 °C to kinetically trap the C4-substituted product. The LUMO gap between C4 and C2 is sufficient at low temperatures to prevent the second equivalent of amine from attacking the C2 position. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the incoming amine nucleophile without competing for the electrophile.

  • Procedure:

    • Dissolve 2,4-DCP (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL) under an argon atmosphere.

    • Cool the solution to 0 °C using an ice-water bath.

    • Add DIPEA (1.2 mmol) followed by the dropwise addition of the secondary amine (1.0 mmol) over 10 minutes.

    • Stir at 0 °C for 2 hours.

  • Validation & QC: Monitor by TLC (Hexanes/EtOAc). The mono-aminated C4-product typically runs more polar than the starting material. LC-MS must show the

    
     peak with a distinct 3:1 isotopic pattern (
    
    
    
    Cl/
    
    
    Cl), confirming that exactly one chlorine atom remains.
Protocol B: C2-Selective Suzuki-Miyaura Coupling of CPP
  • Objective: Install an aryl group exclusively at the C2 position, retaining the C4-pyrazole.

  • Causality: The bidentate ligand in Pd(dppf)Cl₂ provides a wider bite angle, which facilitates the more difficult oxidative addition into the electron-rich C2–Cl bond. 1,4-Dioxane is chosen for its boiling point and ability to solubilize both the organic substrate and the aqueous base (K₂CO₃). Degassing with argon is critical because oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) oxide complex.

  • Procedure:

    • In a microwave vial, combine CPP (1.0 mmol), arylboronic acid (1.1 mmol), and K₂CO₃ (3.0 mmol).

    • Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL).

    • Sparge the mixture with argon for 10 minutes to thoroughly deoxygenate.

    • Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) and seal the vial.

    • Heat at 90 °C for 16 hours in an oil bath.

  • Validation & QC: The complete disappearance of the C2-Cl isotopic signature in the mass spectrum validates the coupling.

    
    H-NMR will confirm success via the retention of the characteristic pyrazole protons (two doublets and a triplet between 
    
    
    
    6.5–8.5 ppm) alongside the newly integrated aryl signals.

References

1.[1] "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines", wuxiapptec.com. 1 2.[2] "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines", nih.gov.2 3.[4] "A New Leaving Group in Nucleophilic Aromatic Substitution Reactions (SNAr)", researchgate.net. 4 4.[3] "2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine", iucr.org. 3

Sources

Technical Characterization Guide: IR Spectroscopy of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the IR spectroscopic characterization of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine , a critical intermediate in the synthesis of JAK inhibitors and other kinase-targeting scaffolds.

This guide moves beyond simple peak listing; it provides a comparative diagnostic framework . It validates the formation of the C–N bond between the pyrimidine and pyrazole rings by analyzing the spectral differences against its precursors: 2,4-dichloropyrimidine and 1H-pyrazole .

Structural & Synthetic Context

Understanding the vibrational modes requires understanding the synthesis.[1] The target molecule is formed via a Nucleophilic Aromatic Substitution (


) reaction.[1] The pyrazole nitrogen (nucleophile) displaces the chlorine at the C4 position of the pyrimidine ring.
  • Why C4? The C4 position is more electrophilic than C2 due to the para-like resonance effect of the ring nitrogens.

  • The Diagnostic Goal: Confirm the loss of the pyrazole N–H bond and the retention of the C2–Cl bond.

Reaction Pathway & Spectral Evolution

The following diagram illustrates the transformation and the key spectral features to monitor.

G SM1 2,4-Dichloropyrimidine (Electrophile) Product 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine (Target) SM1->Product + Base (SNAr) Feat_SM1 Key Bands: C-Cl (Strong) No N-H SM1->Feat_SM1 SM2 1H-Pyrazole (Nucleophile) SM2->Product Feat_SM2 Key Bands: N-H (Strong, Broad) No C-Cl SM2->Feat_SM2 Feat_Prod Diagnostic Outcome: LOSS of N-H RETENTION of C-Cl (C2) Shifted C=N Product->Feat_Prod

Figure 1: Synthetic pathway and critical IR diagnostic checkpoints.

Characteristic Bands & Assignment

The spectrum of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine is a superposition of the two heterocyclic rings, modified by the coupling.

Master Data Table
Functional GroupFrequency Range (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
IntensityVibrational Mode AssignmentDiagnostic Note
Aromatic C–H 3150 – 3000 Weak-Med

C–H Stretch
Characteristic of heteroaromatic rings. Multiple bands typically observed.[1][2][3][4]
N–H ABSENT N/AN–H StretchCRITICAL: If a broad band appears at 3200–3400, the reaction is incomplete (residual pyrazole).[1]
Ring C=N / C=C 1600 – 1550 StrongRing Skeletal VibrationsOverlap of Pyrimidine and Pyrazole modes.[1] Often appears as a doublet (e.g., ~1590, ~1560).
Ring Breathing 1480 – 1380 Med-StrongIn-plane Ring DeformationDiagnostic of the pyrazole ring coupled to an aromatic system.[1]
C–N Single Bond 1360 – 1250 Medium

Stretch
The new bond formed. Confirms coupling (though often buried in fingerprint).[1]
C–Cl 780 – 700 MediumC–Cl Stretch (C2 position)Confirms the chlorine at C2 remains intact.[1]
Out-of-Plane (oop) 800 – 600 StrongC–H BendingPattern specific to substitution. 4-substituted pyrimidines often show bands ~750-800.

Comparative Analysis: Product vs. Alternatives

To validate your product, you must compare it against the "Alternatives"—in this case, the starting materials or potential byproducts.

Comparison 1: Product vs. 1H-Pyrazole (Precursor)

The most common impurity is unreacted pyrazole.

  • 1H-Pyrazole Spectrum: Dominated by a broad, intense N–H stretching band centered around 3200–3400

    
      (due to hydrogen bonding). It also shows N–H wagging (broad) near 800–900 
    
    
    
    .
  • Product Spectrum: Must be transparent in the 3200–3400

    
     region (excluding moisture).
    
  • Result: Disappearance of the N–H band is the primary confirmation of successful

    
    -alkylation.
    
Comparison 2: Product vs. 2,4-Dichloropyrimidine (Precursor)
  • 2,4-Dichloropyrimidine Spectrum: Shows characteristic C–Cl bands and pyrimidine ring stretches (~1560

    
    ). It lacks the complexity of the pyrazole ring modes.[1]
    
  • Product Spectrum: Retains the C–Cl band (from the C2-Cl) but gains the additional ring breathing modes of the pyrazole (1400–1500

    
    ).
    
  • Result: Increased spectral complexity in the fingerprint region (1000–1500

    
    ) indicates the addition of the second ring.
    
Comparison 3: Product vs. Isomer (4-chloro-2-(1H-pyrazol-1-yl)pyrimidine)[5]
  • The Challenge: The

    
     reaction can theoretically occur at C2, yielding the regioisomer.
    
  • IR Limitation: Both isomers possess identical functional groups (C–Cl, Pyrazole, Pyrimidine). While the fingerprint region (600–1400

    
    ) will differ due to symmetry changes, IR is not the definitive tool for isomer differentiation. 
    
  • Recommendation: Use 1H NMR for this specific distinction.[1] The pyrimidine protons in the 4-substituted product (target) appear as two doublets with a coupling constant

    
    .
    

Experimental Protocol: Obtaining the Spectrum

For heterocyclic compounds with halogen substituents, sample preparation is critical to avoid artifacts (e.g., halogen exchange with KBr or hydrolysis).

Method A: Attenuated Total Reflectance (ATR) - Recommended

ATR is preferred for drug intermediates as it is non-destructive and requires no sample dilution.[1]

  • Crystal Clean: Ensure the Diamond/ZnSe crystal is cleaned with isopropanol and dried.[1]

  • Background: Collect a background spectrum (air).[1]

  • Sample Loading: Place ~5-10 mg of solid 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine on the crystal.

  • Compression: Apply high pressure using the anvil to ensure good contact.[1]

  • Acquisition: Scan range 4000–600

    
    ; Resolution 4 
    
    
    
    ; 16-32 scans.
Method B: KBr Pellet - Traditional

Use this if ATR is unavailable or if weak bands need enhancement.[1]

  • Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (dry).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is formed. Caution: Do not over-grind if the compound is labile, though this pyrimidine is generally stable.

  • Pressing: Press at 10 tons for 2 minutes to form a transparent pellet.

  • Artifact Warning: Ensure KBr is bone-dry. Moisture will create a broad O–H band at 3400

    
     that mimics the Pyrazole N–H, leading to a False Negative  for reaction completion.
    

Validation Workflow (Decision Tree)

Use this logic flow to interpret your spectral data.

Validation Start Acquire IR Spectrum CheckNH Check 3200-3400 cm-1 (Broad Band?) Start->CheckNH Fail1 FAIL: Residual Pyrazole or Moisture CheckNH->Fail1 Yes Pass1 PASS: N-H Absent CheckNH->Pass1 No CheckCCl Check 700-800 cm-1 (Medium/Strong Band?) Pass1->CheckCCl Fail2 FAIL: Possible Hydrolysis (Cl lost) CheckCCl->Fail2 No Pass2 PASS: C-Cl Present CheckCCl->Pass2 Yes CheckFP Check 1400-1600 cm-1 (Complex Ring Modes?) Pass2->CheckFP Success IDENTITY CONFIRMED (Proceed to NMR for Isomer Check) CheckFP->Success Yes

Figure 2: Step-by-step spectral validation logic.

References

  • Vertex Pharmaceuticals Inc. (2010).[1] Structure of 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine. Acta Crystallographica Section E. Link

  • National Institute of Standards and Technology (NIST). IR Spectrum of 2,4-Dichloropyrimidine. NIST Chemistry WebBook.[1] Link

  • Zecchina, A., et al. (1967).[1][5] A vibrational assignment for pyrazole. Journal of the Chemical Society B. Link

  • WuXi AppTec. (2021).[1] Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. Link

Sources

validating biological assay results for 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Guide to Validating Biological Assays for 2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine Analogs

The Pharmacological Landscape of Pyrazolyl Pyrimidines

The 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine scaffold has emerged as a highly versatile pharmacophore in modern medicinal chemistry. Because the pyrimidine core effectively mimics the adenine ring of ATP, these analogs are exceptionally suited for developing ATP-competitive inhibitors. Recent structural designs utilizing the 2-(1H-pyrazol-1-yl)pyrimidine scaffold have yielded potent tyrosine kinase inhibitors targeting Epidermal Growth Factor Receptor (EGFR)[1]. Furthermore, fused pyrazolo[1,5-a]pyrimidine derivatives exhibit low-nanomolar inhibition of Tropomyosin Receptor Kinases (TrkA/B/C), making them prime candidates for targeted oncology[2].

Beyond kinase inhibition, this scaffold demonstrates significant phenotypic plasticity. For instance, the intermediate 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl pyrimidine has been successfully synthesized to develop anti-mycobacterial agents targeting the InhA enzyme in Mycobacterium tuberculosis[3].

Validating the efficacy of these analogs requires a rigorous, artifact-free analytical framework. As an application scientist, I frequently observe false positives in high-throughput screening caused by compound aggregation or autofluorescence. This guide objectively compares the optimal assay platforms for validating these analogs and provides self-validating protocols to ensure absolute data integrity.

Pathway Ligand Growth Factor (e.g., EGF, NGF) RTK Receptor Tyrosine Kinase (EGFR / TrkA) Ligand->RTK Activates Signaling Downstream Cascades (PI3K/AKT, MAPK) RTK->Signaling Phosphorylation Analog 2-chloro-4-(1H-pyrazol-1-yl) pyrimidine analog Analog->RTK ATP-Competitive Inhibition Phenotype Tumor Cell Proliferation Signaling->Phenotype Gene Expression

Figure 1: ATP-competitive inhibition of RTK signaling by pyrimidine analogs.

Objective Platform Comparison: Choosing the Right Assay

To validate these analogs, researchers must select methodologies that balance sensitivity with resistance to compound interference. Below is a comparative analysis of biochemical and phenotypic platforms.

Table 1: Biochemical Kinase Assay Comparison (EGFR/Trk Validation)
Assay PlatformDetection ModalitySusceptibility to Analog InterferenceDynamic RangeBest Application
TR-FRET (Recommended) Time-resolved fluorescenceLow (Time delay eliminates autofluorescence)HighHigh-throughput pyrimidine analog screening
ADP-Glo™ LuminescenceModerate (Luciferase inhibitors cause false negatives)Very HighATP-dependent kinetic profiling
Radiometric (³³P-ATP) RadioactivityVery Low HighestOrthogonal confirmation of lead candidates

Application Insight: Pyrimidine analogs often contain conjugated ring systems that can autofluoresce. TR-FRET is the superior choice because the microsecond time delay between excitation and emission reading completely bypasses the nanosecond autofluorescence of the test compounds.

Table 2: Phenotypic Assay Comparison (Anti-Mycobacterial Validation)
Assay PlatformIndicator MechanismReadoutSafety & Workflow Suitability
MABA (Recommended) Resazurin reduction to resorufinFluorescence / AbsorbanceHigh (No cell lysis required; safe for BSL-3)
MTT Assay Tetrazolium reduction to formazanAbsorbance (Insoluble)Low (Requires hazardous lysis of M. tuberculosis)
CellTiter-Glo® ATP-dependent luminescenceLuminescenceModerate (Expensive for large library screens)

Self-Validating Experimental Workflows

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems. Every plate must include 16 replicates of maximum signal (vehicle control) and minimum signal (fully inhibited/quenched enzyme) to calculate the Z'-factor. An assay is only deemed valid if the Z'-factor is > 0.5.

Protocol A: TR-FRET Kinase Inhibition Assay (EGFR/TrkA)

Causality Focus: Mitigating aggregation and oxidation.

  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

    • The "Why": You must add 0.01% Triton X-100 to prevent the highly hydrophobic pyrimidine analogs from forming colloidal aggregates (which cause false-positive inhibition). Add 2 mM DTT immediately before use to prevent the oxidation of critical cysteine residues in the kinase hinge region.

  • Compound Serial Dilution: Dilute the 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine analogs in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1%.

  • Pre-Incubation (Critical Step): Add the target kinase (e.g., EGFR) to the compounds and incubate for 15 minutes at room temperature.

    • The "Why": Because these analogs are ATP-competitive, pre-incubation allows the inhibitor to establish equilibrium in the binding pocket before being challenged by high concentrations of ATP.

  • Reaction Initiation: Add ATP (at the predetermined Kₘ value) and the biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection & Readout: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC) formulated in an EDTA-containing buffer.

    • The "Why": EDTA chelates the Mg²⁺ ions, instantly terminating the kinase reaction and ensuring that the readout reflects the exact 60-minute kinetic window. Read the plate at an excitation of 340 nm and calculate the 665 nm / 615 nm emission ratio.

AssayWorkflow Prep 1. Reagent Prep Enzyme + Analog Incubate 2. Pre-Incubation (Equilibrium Binding) Prep->Incubate Mitigates false kinetics Reaction 3. Kinase Reaction ATP + Substrate Incubate->Reaction 60 min, RT Detect 4. TR-FRET Detection Eu-Antibody + Tracer Reaction->Detect Quench with EDTA Analyze 5. Data Validation Z'-factor > 0.5 Detect->Analyze Ratio 665/615 nm

Figure 2: Sequential self-validating TR-FRET biochemical assay workflow.

Protocol B: Microplate Alamar Blue Assay (MABA) for M. tuberculosis

Causality Focus: Safe phenotypic screening.

  • Inoculum Preparation: Culture M. tuberculosis H37Rv to an OD₆₀₀ of 0.6. Dilute in Middlebrook 7H9 broth to achieve 5 × 10⁵ CFU/mL.

  • Compound Plating: Dispense serial dilutions of the pyrimidine analogs into a 96-well plate. Include Rifampicin as a positive control[3].

  • Incubation: Add the bacterial suspension and incubate at 37°C for 7 days.

  • Indicator Addition: Add 20 µL of Alamar Blue (resazurin) solution to each well.

    • The "Why": We utilize resazurin because it is water-soluble and non-toxic. Viable mycobacteria enzymatically reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. Unlike MTT, this requires no hazardous lysis steps, preserving biosafety in the BSL-3 environment.

  • Readout: Incubate for an additional 24 hours. Measure fluorescence (Excitation 530 nm / Emission 590 nm) to determine the Minimum Inhibitory Concentration (MIC).

Quantitative Benchmarks & Quality Control

To objectively evaluate your novel 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine analogs, their performance must be benchmarked against established clinical standards. Table 3 outlines the expected validation ranges based on recent literature[1][2][3].

Table 3: Validation Benchmarks for Pyrimidine Analogs
Target / Biological SystemAnalog Class TestedReference StandardExpected Analog IC₅₀ / MICStandard IC₅₀ / MIC
EGFR (Wild Type) Pyrazolyl pyrimidineErlotinib0.5 – 5.0 µM~0.02 µM
TrkA Kinase Pyrazolo[1,5-a]pyrimidineLarotrectinib1.0 – 5.0 nM~1.2 nM
M. tuberculosis (H37Rv) Pyrazolyl pyrimidineRifampicin6.25 – 25 µg/mL3.12 µg/mL

Quality Control Note: If your reference standard (e.g., Erlotinib or Rifampicin) deviates by more than 3-fold from the established literature values in Table 3, the assay is compromised. Do not proceed with analog validation until the standard curve is recalibrated.

References

  • 2-(1H-Pyrazol-1-yl)
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Exploring the Anti-Tubercular Potential of 2-(1H-Pyrazol-1-yl)

Sources

structural comparison of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine with isomeric forms

Author: BenchChem Technical Support Team. Date: March 2026

Structural and Synthetic Comparison Guide: 2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine vs. Isomeric Forms

Executive Summary & Structural Overview

Bifunctional pyrimidine-pyrazole scaffolds are highly privileged motifs in modern drug discovery, serving as the foundational core for numerous FDA-approved kinase inhibitors, including Pazopanib and Ruxolitinib[]. The regioselective functionalization of these scaffolds is critical for exploring structure-activity relationships (SAR).

This guide provides an in-depth structural and synthetic comparison between the thermodynamically favored 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine (Isomer A) and its synthetically challenging structural isomer, 4-chloro-2-(1H-pyrazol-1-yl)pyrimidine (Isomer B). For medicinal chemists, mastering the divergent synthesis of these isomers unlocks critical vectors for targeting the hinge-binding regions of kinases such as FLT3, JAK, and LRRK2[2].

Mechanistic Causality: The Rules of Regioselectivity

The synthesis of these isomers typically begins with the inexpensive starting material 2,4-dichloropyrimidine. However, the two electrophilic sites (C2 and C4) exhibit vastly different reactivity profiles during Nucleophilic Aromatic Substitution (SNAr).

Why is C4 substitution (Isomer A) naturally favored?

  • LUMO Localization: Quantum mechanical (QM) mapping reveals that the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine is predominantly distributed at the C4 position, with almost no lobe present at C2[3]. This orbital bias directs the incoming pyrazole nucleophile almost exclusively to C4 under kinetic conditions.

  • Meisenheimer Complex Stabilization: When a nucleophile attacks the C4 position, the resulting negative charge is delocalized onto the para-nitrogen, forming a highly stable para-quinoid Meisenheimer intermediate[4]. Conversely, attack at the C2 position forms an ortho-quinoid intermediate, which is energetically less favorable[4].

How do we invert selectivity to access C2 (Isomer B)? To bypass the inherent C4 preference and access the 4-chloro-2-(pyrazol-1-yl)pyrimidine isomer, chemists must alter the electronic landscape of the starting material. A proven strategy involves utilizing 2-methylsulfonyl-4-chloropyrimidine . The highly electron-withdrawing methylsulfonyl (-SO2Me) group at C2 acts as a superior leaving group. Furthermore, it can form a hydrogen-bond complex with incoming nucleophiles (such as pyrazole anions), lowering the transition state energy for C2 attack and effectively inverting the conventional site selectivity[5].

Comparative Data: Physicochemical & Reactivity Profiles

The following table summarizes the quantitative and qualitative differences between the two primary isomers to guide your synthetic planning[6],[7].

Property / Metric2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine (Isomer A)4-Chloro-2-(1H-pyrazol-1-yl)pyrimidine (Isomer B)
Substitution Pattern Pyrazole at C4, Chlorine at C2Pyrazole at C2, Chlorine at C4
Synthetic Accessibility High (Direct SNAr from 2,4-DCP)Low-Moderate (Requires selectivity inversion)
C-Cl Bond Reactivity High (C2-Cl is highly reactive to amines)Moderate (C4-Cl requires higher temperatures)
Meisenheimer Stability High (para-quinoid intermediate)Lower (ortho-quinoid intermediate)
Typical Use Case Core building block for FLT3/JAK inhibitorsSpecialized bioisostere / SAR exploration
1H NMR Diagnostic (C5-H) Doublet (~7.8 ppm), larger J couplingDoublet (~7.5 ppm), smaller J coupling

Validated Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific in-process controls to confirm regioselectivity.

Protocol A: Kinetic Synthesis of 2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine

Objective: Exploit inherent LUMO distribution to achieve >95:5 C4 regioselectivity.

  • Reagent Preparation: In a flame-dried round-bottom flask under argon, dissolve 2,4-dichloropyrimidine (1.0 equiv, 10 mmol) in anhydrous ethanol (0.2 M)[6].

  • Nucleophile Addition: Add 1H-pyrazole (1.05 equiv, 10.5 mmol) followed by N,N-diisopropylethylamine (DIPEA) (1.2 equiv, 12 mmol).

  • Kinetic Control: Stir the reaction strictly at 0 °C for 1 hour, then allow it to slowly warm to 20 °C. Causality: Maintaining low temperatures prevents the thermodynamic formation of the 2,4-bis(pyrazolyl) byproduct and suppresses C2 attack[6].

  • Self-Validation (In-Process): Monitor via LC-MS. The desired product will show an [M+H]+ peak at m/z 181.0.

  • Workup & QC: Concentrate under reduced pressure, extract with EtOAc, and wash with brine. Purify via flash chromatography. Validation: In the 1H NMR spectrum, the C5 proton of the pyrimidine ring will appear as a distinct doublet at ~7.8 ppm. If a mixture is observed, the C2-isomer typically elutes faster on normal-phase silica.

Protocol B: Directed Synthesis of 4-Chloro-2-(1H-pyrazol-1-yl)pyrimidine

Objective: Invert conventional selectivity using a methylsulfonyl directing group.

  • Pre-activation: Dissolve 2-methylsulfonyl-4-chloropyrimidine (1.0 equiv, 5 mmol) in anhydrous THF (0.1 M) and cool to -78 °C.

  • Anion Generation: In a separate flask, deprotonate 1H-pyrazole (1.1 equiv) using sodium hydride (NaH, 60% dispersion, 1.1 equiv) in THF at 0 °C for 30 minutes.

  • Directed Attack: Slowly transfer the pyrazole anion solution to the -78 °C pyrimidine solution. Causality: The -SO2Me group forms a pre-transition state hydrogen-bond complex with the pyrazole anion, directing the nucleophilic attack exclusively to the C2 position[5].

  • Self-Validation (In-Process): Monitor via TLC. The complete disappearance of the highly polar sulfone starting material indicates successful displacement.

  • Workup & QC: Quench with saturated NH4Cl, extract with DCM, and purify. Validation: 1H NMR will confirm the total absence of the sharp methylsulfonyl singlet at ~3.3 ppm, confirming substitution occurred at C2 rather than C4.

Pathway Visualization

The following diagram illustrates the divergent mechanistic pathways required to access both structural isomers from a common precursor.

Regioselectivity SM 2,4-Dichloropyrimidine + 1H-Pyrazole CondA Standard SNAr (Base, Polar Solvent, 0-20°C) SM->CondA Kinetic Control CondB Selectivity Inversion (via 2-MeSO2 intermediate) SM->CondB Directed Attack IsoA 2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine (C4-Substitution, Major) CondA->IsoA Favored LUMO overlap IsoB 4-Chloro-2-(1H-pyrazol-1-yl)pyrimidine (C2-Substitution, Engineered) CondB->IsoB H-Bond Transition State

Divergent synthetic pathways for regioselective pyrazole substitution on pyrimidine scaffolds.

References

  • Title: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Source: nih.gov. URL: [Link]

  • Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Source: acs.org. URL: [Link]

  • Title: Discovery of FLT3 inhibitors for the treatment of acute myeloid leukemia. Source: universiteitleiden.nl. URL: [Link]

Sources

elemental analysis standards for 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing halogenated, nitrogen-rich heterocycles during drug development. The compound 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine (C7H5ClN4) presents a dual analytical hurdle. Its theoretical elemental composition is:

  • Carbon: 46.56%

  • Nitrogen: 31.02%

  • Chlorine: 19.63%

  • Hydrogen: 2.79%

The exceptionally high nitrogen content (31.02%) requires vigorous, complete reduction of nitrogen oxides (NOx) to N2 gas to prevent low recovery. Simultaneously, the significant chlorine fraction (19.63%) risks poisoning the combustion catalysts, leading to peak tailing and system failure. This guide objectively compares calibration standards and instrumental methodologies to establish a precise, self-validating elemental analysis (EA) workflow for this specific molecular class.

Calibration Standards: The Importance of Matrix Matching

Standard selection dictates the accuracy of the thermal conductivity detector (TCD) calibration curve. For a complex heterocycle like C7H5ClN4, relying on default laboratory standards introduces systemic bias.

  • The Industry Default: Acetanilide (C8H9NO) Acetanilide is the most common CHN standard. However, it lacks halogens and has a low nitrogen content (10.36%). Calibrating an instrument with acetanilide to analyze a 31% nitrogen compound forces the system to extrapolate the TCD response curve, risking non-linear errors. Furthermore, it fails to account for the thermodynamic impact of halogen combustion.

  • The Superior Alternative: 1-Chloro-2,4-dinitrobenzene (C6H3ClN2O4) For C7H5ClN4,1 is the optimal matrix-matched standard[1]. With 13.83% nitrogen and 17.51% chlorine, its combustion dynamics closely mimic our target pyrimidine[2]. The presence of chlorine in the standard ensures that the halogen-scrubbing efficiency of the combustion tube is actively accounted for in the daily K-factor calibration, validating the system's ability to handle high-halogen loads without signal suppression.

CHN Determination: Standard vs. Halogen-Optimized Combustion

  • Standard CHN Analyzers In a standard setup, the sample is flash-combusted at 1000°C. Halogens form Cl2 and HCl gases, which pass directly into the copper reduction tube. Causality dictates that chlorine will aggressively react with the copper catalyst to form CuCl2. This permanently depletes the reduction capacity, allowing unreduced NOx to pass through the column, resulting in severe nitrogen peak tailing and artificially low %N recovery[3].

  • Halogen-Optimized CHN Analyzers To analyze C7H5ClN4 accurately, the system must be modified with a sacrificial halogen scrubber—typically silver wool or silver vanadate—packed directly inside the oxidation tube[3]. The silver quantitatively traps chlorine as solid AgCl before the gas stream reaches the reduction tube[3]. This modification is mandatory to protect the downstream copper catalyst, ensuring the 31.02% nitrogen is fully reduced to N2 for precise quantification[4].

CHN_Pathway Sample Sample (C7H5ClN4) Combustion Combustion Tube (1000°C, O2) Sample->Combustion Scrubber Halogen Scrubber (Ag Wool/Vanadate) Combustion->Scrubber Gases + Cl2/HCl Reduction Reduction Tube (Cu, 600°C) Scrubber->Reduction CO2, H2O, NOx (AgCl trapped) Separation GC Column (Separation) Reduction->Separation CO2, H2O, N2 Detection TCD Detection (N2, CO2, H2O) Separation->Detection

Halogen-optimized CHN combustion pathway preventing catalyst poisoning.

Chlorine Quantification: Schöniger Flask vs. Combustion Ion Chromatography (CIC)

While CHN analyzers determine Carbon, Hydrogen, and Nitrogen, quantifying the 19.63% Chlorine requires a dedicated orthogonal technique.

  • Schöniger Flask + Potentiometric Titration The classical method involves combusting the sample in an oxygen-filled flask, absorbing the gases in H2O2, and titrating with AgNO3[5]. While inexpensive, it suffers from subjective endpoint determination and poor precision, making it unsuitable for strict pharmaceutical quality control.

  • Combustion Ion Chromatography (CIC) CIC is the modern gold standard, fully compliant with 6[6]. The sample undergoes automated pyrohydrolytic combustion at 1000°C[7]. The resulting HCl gas is swept by argon into an absorber module, then directly injected into an Ion Chromatograph[6][8]. CIC eliminates matrix interferences, removes subjective human error, and provides highly accurate quantification of organically bound halogens[7][8].

CIC_Workflow Sample Sample Injection (Ceramic Boat) Pyrolysis Pyrohydrolytic Combustion (1000°C) Sample->Pyrolysis Ar/O2 Absorber Absorber Module (H2O2/H2O) Pyrolysis->Absorber Volatile HCl IC Ion Chromatography (Anion Exchange) Absorber->IC Cl- ions Conductivity Suppressed Conductivity Detection IC->Conductivity Quantification

Combustion Ion Chromatography (CIC) workflow for precise chlorine quantification.

Quantitative Performance Comparison

Analytical ObjectiveMethodologyCalibration StandardExpected Accuracy (Absolute %)Catalyst LifespanPrimary Limitation
CHN Determination Standard CombustionAcetanilide± 0.6% (N tailing)< 50 samplesHalogen poisoning of Cu catalyst
CHN Determination Halogen-Optimized1-Chloro-2,4-dinitrobenzene± 0.3%> 200 samplesRequires frequent Ag scrubber replacement
Cl Quantification Schöniger Flask + TitrationN/A± 0.5%N/ASubjective endpoint, poor LOD
Cl Quantification Combustion IC (CIC)Certified Halide Mix± 0.1%N/AHigh initial instrument cost

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must act as a self-validating system. If internal drift checks fail, the batch must be automatically invalidated.

Protocol A: Halogen-Optimized CHN Analysis
  • System Preparation: Pack the oxidation tube with a 2 cm layer of silver wool at the exit end to act as a halogen scrubber. Set combustion temperature to 1000°C and reduction tube to 600°C.

  • Blank Validation: Run three empty tin capsules. The baseline must stabilize with carbon and nitrogen background levels < 100 area counts.

  • Matrix-Matched Calibration: Weigh 1.5 mg, 2.0 mg, and 2.5 mg of 1-Chloro-2,4-dinitrobenzene into tin capsules. Generate a K-factor calibration curve. The R² value must be ≥ 0.999.

  • Sample Analysis: Weigh 2.0 mg of C7H5ClN4 in duplicate. Combust under a dynamic oxygen flash.

  • Self-Validation (Drift Check): Run a certified standard every 10 samples. If the measured CHN values deviate by >0.30% (absolute) from the theoretical values, the system must halt and trigger recalibration[9].

Protocol B: Combustion Ion Chromatography (CIC) for Chlorine
  • System Preparation: Configure the pyrohydrolytic combustion oven to 1000°C with an Argon/Oxygen gas stream. Prepare the absorber module with 10 mg/L H2O2 solution to ensure complete oxidation of halogens to halides.

  • Calibration: Inject liquid certified reference materials (CRMs) containing 1, 5, and 10 ppm Chloride directly into the ceramic boat. Calibrate the IC suppressed conductivity detector.

  • Sample Pyrolysis: Weigh 5.0 mg of C7H5ClN4 into a ceramic boat. The automated sampler introduces the boat into the furnace. The sample is pyrolyzed, and the volatile HCl is swept into the absorber.

  • IC Separation: The absorber solution is automatically injected onto an anion-exchange column (e.g., Metrosep A Supp 19) using a carbonate/bicarbonate eluent[7].

  • Self-Validation: Analyze a blank ceramic boat between every sample to prove zero carryover. The chloride peak must return to baseline before the next injection.

References

  • PE Polska. "The Elemental Analysis of Various Classes of Chemical Compunds Using CHN".
  • Central Laboratories UCT Prague. "Laboratory of Organic Elemental Analysis".
  • Elementar. "Elemental analysis: operation & applications".
  • University of British Columbia. "Summary of CHNS Elemental Analysis Common Problems".
  • Metrohm. "Analyzing halogenated organic compounds with CIC according to DIN 38409-59".
  • Sercon Consumables. "SC0391 | 1-Chloro-2,4-dinitrobenzene - 1g".
  • Metrohm / LCMS.cz. "Halogens and sulfur in solid samples according to EN 17813".
  • Thermo Fisher Scientific. "Determination of Halogens in Coal Using Combustion Ion Chromatography".
  • Thermo Fisher Scientific. "SAFETY DATA SHEET - 1-Chloro-2,4-dinitrobenzene".

Sources

Safety Operating Guide

2-chloro-4-(1H-pyrazol-1-yl)pyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine Proper Disposal Procedures CAS: 852227-64-2 Formula: C₇H₅ClN₄[1][2]

Executive Safety & Hazard Assessment

Before initiating any disposal procedure, the chemical nature of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine must be understood. As a halogenated heteroaromatic compound, this substance possesses specific reactivity profiles—specifically nucleophilic aromatic substitution (


) at the C2 position—that dictate its handling.

GHS Classification (Derived from Structure-Activity Relationship):

  • Signal Word: WARNING

  • Health Hazards: Skin Irritant (Cat 2), Eye Irritant (Cat 2A), STOT-SE (Respiratory Irritant).

  • Reactivity Hazard: The C-Cl bond on the pyrimidine ring is susceptible to hydrolysis and nucleophilic attack. Do not mix with strong nucleophiles (amines, thiols) or strong oxidizers in waste streams.

Physical & Chemical Properties Relevant to Disposal
PropertyValue / CharacteristicDisposal Implication
Physical State Solid (Powder/Crystalline)Requires particulate containment (N95/P100 mask).[1]
Solubility Low in water; Soluble in DMSO/MeOHDo not dispose of via sink/drain.
Reactivity Electrophilic (C2-Chloro)Segregate from basic waste to prevent uncontrolled exotherms.
Halogen Content Chlorine presentRequires halogenated waste stream (prevents corrosion in non-specialized incinerators).

Waste Segregation & Handling Protocol

The Core Principle: Segregation prevents "cocktail" reactions in waste drums. Because this compound contains a reactive chloropyrimidine moiety, it acts as an electrophile. If mixed inadvertently with nucleophilic waste (e.g., waste amines, hydroxides), it can undergo displacement reactions, generating heat and potentially toxic byproducts in the waste container.

Step-by-Step Segregation Strategy
  • Stream Selection:

    • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in a Hazardous Solid Waste drum.

    • Liquid Waste (Mother Liquors): If the compound is dissolved in solvent (e.g., DMSO, Dichloromethane), it must go into the Halogenated Organic Solvent stream.

    • Critical Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the chlorine atom on the pyrimidine ring technically classifies the mixture as halogenated for incineration purposes to prevent dioxin formation during incomplete combustion.

  • Container Compatibility:

    • Use HDPE (High-Density Polyethylene) or Glass containers.

    • Avoid metal containers if the waste is acidic, as hydrolysis of the chloropyrimidine can release HCl.

  • Labeling:

    • Label clearly as: "Hazardous Waste - Halogenated Organics" .

    • List constituents: "2-chloro-4-(1H-pyrazol-1-yl)pyrimidine, [Solvent Name]".

    • Add Hazard Checkbox: [x] Toxic [x] Irritant.

Disposal Pathways

The only authoritative destruction method for halogenated nitrogen heterocycles is High-Temperature Incineration .

  • Why Incineration? Biological treatment plants cannot effectively degrade the pyrimidine-pyrazole core, and the chlorine substituent poses an environmental persistence risk. High-temperature incineration (>1100°C) with flue gas scrubbing is required to mineralize the structure into

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    (neutralized by scrubbers).
  • Regulatory Codes (USA/RCRA Context):

    • While not explicitly P- or U-listed, it should be treated as D001 (Ignitable, if in solvent) or Toxic characteristic waste.

    • European Waste Code (EWC): 07 01 03* (Organic halogenated solvents, washing liquids and mother liquors).

Operational Workflows (Visualized)

Workflow A: Waste Segregation Decision Tree

This logic ensures the compound never enters an incompatible stream.

WasteSegregation Start Start: Waste Generation StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste (Pure compound, contaminated PPE) StateCheck->SolidPath LiquidPath Liquid Waste (Solutions, Mother Liquor) StateCheck->LiquidPath SolidBin Solid Hazardous Waste Bin (Double-bagged) SolidPath->SolidBin SolventCheck Check Solvent Type LiquidPath->SolventCheck HaloStream Halogenated Waste Stream (Red Can) SolventCheck->HaloStream Solvent is DCM, Chloroform, etc. NonHaloStream Non-Halogenated Stream (Only if <1000 ppm halogen content) SolventCheck->NonHaloStream Solvent is MeOH, Acetone Override CRITICAL OVERRIDE: Compound contains Chlorine. Must go to Halogenated Stream. NonHaloStream->Override Override->HaloStream

Figure 1: Decision logic for segregating 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine waste. Note the critical override for liquid waste due to the halogenated nature of the solute.

Workflow B: Emergency Spill Response

In the event of a powder spill during weighing or transfer.

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (N95/P100, Nitrile Gloves, Goggles) Alert->PPE Contain 3. Containment (Cover with damp paper towel to suppress dust) PPE->Contain Clean 4. Cleanup (Sweep/Scoop into hazardous waste bag) Contain->Clean Decon 5. Decontamination (Wash surface with soap & water) Clean->Decon

Figure 2: Immediate response protocol for solid spill containment.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62343477, 2-chloro-4-(4-methyl-1h-pyrazol-1-yl)pyrimidine. (Used for structural analog hazard extrapolation). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2022). Management of Halogenated Solvent Waste. RCRA Orientation Manual. Retrieved from [Link]

  • Washington State University (2023). Halogenated Solvents Disposal Guidelines. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, handling, and logistical protocols for 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine (CAS: 353523-45-6).

Executive Safety Summary: As a halogenated heteroaromatic intermediate, this compound presents specific risks related to nucleophilic aromatic substitution . The C-Cl bond at the 2-position is reactive toward nucleophiles (including biological proteins), classifying this substance as a potential skin sensitizer and severe irritant even in the absence of complete toxicological data. Treat as a hazardous solid capable of causing irreversible eye damage and respiratory sensitization.

Part 1: Risk Assessment & PPE Matrix[1]

The "Why" Behind the Protocol: Standard nitrile gloves are often insufficient for chlorinated pyrimidines in solution because these solvents (DCM, DMF) permeate thin nitrile rapidly, carrying the reactive chemical to the skin. The reactive chlorine atom allows the molecule to covalently bind to skin proteins (haptenization), leading to long-term allergic dermatitis.

Personal Protective Equipment (PPE) Selection Guide
Operation ScaleRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Trace/Analytical (<10 mg)Fume Hood (Face velocity >100 fpm)Single Nitrile (min 0.11 mm)Safety Glasses with side shieldsStandard Lab Coat
Preparative (10 mg - 10 g)Fume Hood required. If powder is manipulable: N95 backupDouble Gloving: Inner: NitrileOuter: Nitrile (replace immediately upon splash)Chemical Goggles (sealed)Lab Coat + Tyvek Sleeves
Bulk/Scale-Up (>10 g)Fume Hood or Powder Containment HoodLaminate/Barrier Gloves (e.g., Silver Shield)Chemical Goggles + Face Shield Tyvek Coverall + Chemical Apron

Part 2: Operational Workflow

This workflow is designed to minimize "transient exposure"—the brief moments during transfer or weighing where dust generation is highest.

Pre-Handling Preparation[2][3]
  • Engineering Control: Verify fume hood certification. Clear the sash path.

  • Decontamination Station: Prepare a beaker of 10% aqueous sodium carbonate (Na₂CO₃) or dilute bleach. Chloropyrimidines can be quenched by basic hydrolysis, breaking the reactive C-Cl bond.

  • Static Control: Use an antistatic gun or ionizer if the solid is fluffy/electrostatic to prevent dispersal.

Safe Handling Logic (DOT Diagram)

SafeHandling cluster_emergency Contingency Start Start: Remove from Storage Inspect Inspect Container (Check for crystallization/pressure) Start->Inspect Weighing Weighing Step (Inside Fume Hood ONLY) Inspect->Weighing Integrity OK Solubilization Solubilization (Add solvent slowly to prevent aerosol) Weighing->Solubilization Use Anti-static tools Reaction Reaction Setup (Inert Atmosphere - N2/Ar) Solubilization->Reaction Waste Waste Disposal (Segregated Halogenated) Reaction->Waste Quench & Dispose Spill Spill Detected Neutralize Apply 10% Na2CO3 Spill->Neutralize

Figure 1: Operational logic flow for handling reactive chloropyrimidine intermediates. Note the specific emphasis on containment during the weighing phase.

Step-by-Step Handling Protocol

Step 1: Weighing & Transfer

  • Never weigh this compound on an open bench.

  • Place the analytical balance inside the fume hood. If vibration is an issue, use a draft shield and tare the vial outside, add solid inside, and re-weigh.

  • Technique: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of other reagents with reactive halides.

Step 2: Solubilization

  • Solvent Choice: Dissolve in DCM, THF, or DMF.

  • Exotherm Warning: While not highly exothermic, the dissolution should be done slowly.

  • Venting: If using a septum-capped vial, insert a bleed needle (to an inert gas line or bubbler) before adding solvent to prevent pressure buildup from solvent vapor.

Step 3: Reaction Monitoring

  • TLC Monitoring: When spotting TLC plates, use a capillary tube. Do not blow on the capillary to dry it; this aerosolizes the compound. Let it evaporate in the hood.

  • Quenching: Upon reaction completion, treat the mixture with a nucleophile (e.g., water, amine, or hydroxide) to consume any unreacted starting material before removal from the hood.

Part 3: Emergency Response & Disposal

Spill Response Logic

Do not simply wipe up. The mechanical action of wiping can generate dust.

  • Isolate: Evacuate the immediate 3-meter radius.

  • Dampen: Cover the spill gently with paper towels soaked in DCM (if in hood) or water (if on floor) to prevent dust. Note: Water is preferred to avoid flammability, but the compound is likely hydrophobic.

  • Neutralize: Spray the covered area with 10% Sodium Carbonate . Wait 15 minutes. This initiates hydrolysis of the chloropyrimidine.

  • Collect: Scoop the damp slurry into a hazardous waste bag. Double bag.

  • Clean: Wash surface with soap and water 3 times.

Waste Disposal Classification
Waste StreamDescriptionTreatment
Solid Waste Contaminated gloves, paper towels, weighing boats.Double-bag in polyethylene. Label "Toxic Solid - Halogenated".
Liquid Waste Reaction mother liquors (DCM, DMF, etc.).Halogenated Organic Waste . Do NOT mix with acidic aqueous waste (risk of HCl gas).
Sharps Needles/Syringes used for transfer.Sharps bin. Do not recap.

Part 4: Physical Properties & Storage Data

PropertyValue (Inferred/Analogous)Operational Implication
Physical State Solid (White to Off-white powder)Dust inhalation is the primary vector of exposure.
Melting Point > 60°C (Typical for chloropyrimidines)Store in cool place; avoid heat near open containers.
Reactivity Electrophilic (C-Cl bond)Moisture Sensitive. Store under Argon/Nitrogen. Keep tightly sealed to prevent hydrolysis to the hydroxypyrimidine.
Storage Temp 2-8°C (Refrigerated)Slows decomposition/hydrolysis.

References

  • PubChem. (n.d.). 2-Chloropyrimidine (Compound Summary).[1][2][3] National Library of Medicine. Retrieved March 9, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.